3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-
Description
The exact mass of the compound 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59778. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-diphenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKALFCNIJHTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063620 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4845-49-2 | |
| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenylpyrazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB96PB9MBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and relevant biological signaling pathways associated with 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one, a derivative of the pyrazolone class of compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Core Synthesis: The Knorr Pyrazole Synthesis
The primary route for synthesizing 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one is the Knorr pyrazole synthesis.[1] This well-established reaction involves the condensation of a hydrazine derivative with a β-ketoester.[2] For the target molecule, the specific reactants are phenylhydrazine and ethyl benzoylacetate.
Detailed Synthesis Mechanism
The acid-catalyzed reaction proceeds through several key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from phenylhydrazine on the more electrophilic ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to form a hydrazone intermediate.[1][2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.[2] This step results in the formation of a five-membered ring.
-
Elimination: The final step involves the elimination of an ethanol molecule from the cyclic intermediate to yield the stable 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one.
Quantitative Data and Reaction Conditions
While specific, tabulated quantitative data for the synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one is not extensively available in the literature, the following table summarizes typical reaction conditions and yields for similar Knorr pyrazolone syntheses. These can serve as a starting point for optimizing the synthesis of the target compound.
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Ethyl acetoacetate and Phenylhydrazine | Acetic acid | Ethanol | Reflux | 1 | High | [3] |
| Ethyl benzoylacetate and Hydrazine hydrate | Glacial acetic acid | 1-Propanol | ~100 | 1 | Not specified | [2] |
| Phenylhydrazine, Ethyl acetoacetate, and Aldehydes | [Dsim][TFA] | Ethanol | Reflux | 0.5-2 | 85-95 | [3] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a closely related pyrazolone, which can be adapted for the synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one by substituting hydrazine hydrate with phenylhydrazine.
Synthesis of a Phenyl-Substituted Pyrazolone [2]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Phenylhydrazine (3 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (3 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate has been consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of cold water and allow it to air dry.
-
The final product can be further purified by recrystallization from ethanol.
Visualization of Pathways
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the Knorr synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one.
Caption: Experimental workflow for the Knorr synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one.
Relevant Signaling Pathways
The pyrazolone scaffold, particularly in the well-studied neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is known to modulate key signaling pathways involved in cellular stress and survival.
Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[4][5]
References
- 1. name-reaction.com [name-reaction.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. orgchemres.org [orgchemres.org]
- 4. dovepress.com [dovepress.com]
- 5. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation and Characterization of CAS 4845-49-2 and the Related Enaminone, 4-((4-iodophenyl)amino)pent-3-en-2-one
Abstract: This technical guide provides a comprehensive overview of the structure elucidation and characterization of the compound registered under CAS number 4845-49-2, identified as 1,3-Diphenyl-1H-pyrazol-5(4H)-one. Recognizing a potential ambiguity in the query, this document also presents a detailed examination of the structure, synthesis, and characterization of a related enaminone, 4-((4-iodophenyl)amino)pent-3-en-2-one. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes.
Introduction and Disambiguation of CAS 4845-49-2
Chemical Abstracts Service (CAS) number 4845-49-2 is assigned to the compound 1,3-Diphenyl-1H-pyrazol-5(4H)-one [1][2][3]. It is a heterocyclic compound belonging to the pyrazolone family. However, the broader context of the request suggests a significant interest in the structure and characterization of enaminones, specifically 4-((4-iodophenyl)amino)pent-3-en-2-one . Given this potential discrepancy, this guide will address both chemical entities. Section 2 will focus on the characterization of the compound officially linked to CAS 4845-49-2. Section 3 will provide an in-depth guide to the synthesis and characterization of the aforementioned enaminone, a class of compounds with significant applications in medicinal chemistry and organic synthesis[4][5].
Structure Elucidation and Characterization of 1,3-Diphenyl-1H-pyrazol-5(4H)-one (CAS 4845-49-2)
1,3-Diphenyl-1H-pyrazol-5(4H)-one is a solid at room temperature with the molecular formula C₁₅H₁₂N₂O[1][2][3]. Its structure has been confirmed through various spectroscopic and crystallographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Diphenyl-1H-pyrazol-5(4H)-one is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O | [1][2][3] |
| Molecular Weight | 236.27 g/mol | [1] |
| Appearance | White fine powder | [3] |
| Purity | 99% | [3] |
| Storage | Store in a dry, dark, and ventilated place | [3] |
Spectroscopic Data
The ¹H-NMR spectrum of 1,3-Diphenyl-1H-pyrazol-5(4H)-one provides characteristic signals corresponding to its aromatic protons and the methylene protons of the pyrazolone ring[2].
The crystal structure of a derivative, 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one, has been determined, confirming the planar nature of the five-membered ring[6][7]. The benzene rings attached to the nitrogen and carbon atoms are inclined with respect to the pyrazole ring[6][7].
Experimental Protocols
The synthesis of pyrazolone derivatives often involves the condensation of a β-ketoester with a hydrazine derivative.
A general method for the synthesis of pyrazole derivatives involves the reaction of a 1,3-dicarbonyl compound with phenylhydrazine in a suitable solvent like ethanol, often with a catalyst[8]. The reaction mixture is typically stirred at room temperature, and the progress is monitored by thin-layer chromatography[8].
Structure Elucidation and Characterization of 4-((4-iodophenyl)amino)pent-3-en-2-one
Enaminones, or β-amino-α,β-unsaturated ketones, are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds with potential biological activities[9]. The target molecule, 4-((4-iodophenyl)amino)pent-3-en-2-one, is a representative example of this class.
Synthesis
The most common method for the synthesis of enaminones is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine.
This protocol is adapted from the synthesis of a similar compound, 4-(2-chlorophenylamino)pent-3-en-2-one[10].
Materials:
-
Acetylacetone (1,3-pentanedione)
-
4-Iodoaniline
-
Concentrated Sulfuric Acid (catalytic amount)
-
Benzene (or Toluene as a less hazardous alternative)
Procedure:
-
A solution of acetylacetone (0.11 mol) and 4-iodoaniline (0.10 mol) is prepared in 150 ml of benzene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
A catalytic amount (2-3 drops) of concentrated sulfuric acid is added to the mixture.
-
The reaction mixture is refluxed for approximately 6 hours, with the azeotropic removal of water.
-
After cooling to room temperature, the solution is filtered.
-
The filtrate is allowed to stand for crystallization. The resulting crystals are collected by filtration.
The workflow for this synthesis is depicted in the following diagram:
Structure Characterization
The following table summarizes the expected spectroscopic data based on the characterization of similar enaminones.
| Technique | Expected Observations |
| ¹H-NMR | Signals for two methyl groups, a vinyl proton, an N-H proton (often broad and downfield), and aromatic protons of the 4-iodophenyl group. |
| ¹³C-NMR | Resonances for two methyl carbons, vinylic carbons, a carbonyl carbon, and aromatic carbons (with the carbon attached to iodine showing a characteristic shift). |
| FTIR (cm⁻¹) | Absorption bands for N-H stretching (around 3200-3400), C=O stretching (around 1640-1680), and C=C stretching (around 1550-1600). |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of C₁₁H₁₂INO (313.12 g/mol ). |
The process of confirming the structure of a newly synthesized compound follows a logical progression of analytical techniques.
Biological Activity and Role in Synthesis
Enaminones are recognized as valuable precursors for the synthesis of a wide array of heterocyclic compounds, some of which exhibit significant biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties[4][9]. Their utility stems from the presence of both nucleophilic and electrophilic centers, allowing for diverse chemical transformations.
Enaminones as Building Blocks for Bioactive Heterocycles
The enaminone scaffold can be utilized in cyclization reactions to form various heterocyclic systems like pyrazoles, pyridines, and pyrimidines.
Conclusion
This technical guide has addressed the structure elucidation and characterization of both 1,3-Diphenyl-1H-pyrazol-5(4H)-one (CAS 4845-49-2) and the enaminone 4-((4-iodophenyl)amino)pent-3-en-2-one. While a discrepancy exists with the provided CAS number, comprehensive details on the synthesis and characterization methodologies for the enaminone have been presented, drawing from established protocols for analogous compounds. The versatile role of enaminones as precursors to biologically active heterocyclic systems highlights their importance in medicinal chemistry and drug discovery. Further research is warranted to isolate and fully characterize 4-((4-iodophenyl)amino)pent-3-en-2-one and to explore its specific biological activities.
References
- 1. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enaminones - applications | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
- 6. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. rsc.org [rsc.org]
- 9. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(2-Chlorophenylamino)-pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
biological activity screening of diphenyl pyrazolone derivatives
An In-depth Technical Guide to the Biological Activity Screening of Diphenylpyrazolone Derivatives
Introduction
Diphenylpyrazolone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their core structure serves as a privileged scaffold, leading to a wide spectrum of biological activities. This guide provides an in-depth overview of the methodologies employed in the screening of these derivatives for various therapeutic applications, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, data presentation standards, and visual workflows to facilitate research in this promising area.
Anticancer Activity Screening
The evaluation of diphenylpyrazolone derivatives for anticancer potential is a primary focus of research. The MTT assay is a widely adopted colorimetric method for assessing in vitro cytotoxic activity against various cancer cell lines.
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of diphenylpyrazolone derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Diphenylpyrazolone derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diphenylpyrazolone derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: In Vitro Anticancer Activity
Quantitative results from the MTT assay should be summarized in a table for clear comparison of the cytotoxic potential of different derivatives.
| Compound ID | Derivative Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG-2 | IC50 (µM) vs. HCT-116 |
| DP-1 | [Specific Substitution] | 15.2 ± 1.3 | 22.5 ± 2.1 | 18.9 ± 1.8 |
| DP-2 | [Specific Substitution] | 8.7 ± 0.9 | 12.1 ± 1.1 | 9.5 ± 1.0 |
| DP-3 | [Specific Substitution] | 25.1 ± 2.5 | 30.8 ± 3.2 | 28.4 ± 2.9 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.15 |
Workflow for Anticancer Screening
The following diagram illustrates the general workflow for in vitro anticancer activity screening.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Antimicrobial Activity Screening
Diphenylpyrazolone derivatives are frequently screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The agar well diffusion method is a standard preliminary test, followed by the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Agar Well Diffusion & MIC Determination
Part A: Agar Well Diffusion (Preliminary Screening)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Compound solutions (e.g., 1 mg/mL in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
-
Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard. Spread the inoculum evenly over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Part B: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial inoculum (adjusted as above)
-
Serial dilutions of test compounds
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 5 µL of the microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
Summarize the quantitative data from both assays in tables.
Table 2.1: Zone of Inhibition (mm) of Diphenylpyrazolone Derivatives
| Compound ID | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| DP-1 | 14 ± 1.0 | 11 ± 0.8 | 10 ± 0.5 |
| DP-2 | 18 ± 1.2 | 15 ± 1.1 | 16 ± 1.0 |
| DP-3 | 10 ± 0.7 | 9 ± 0.6 | 8 ± 0.4 |
| Ciprofloxacin (10 µg) | 25 ± 1.5 | 28 ± 1.8 | N/A |
| Fluconazole (25 µg) | N/A | N/A | 22 ± 1.3 |
Table 2.2: Minimum Inhibitory Concentration (µg/mL) of Diphenylpyrazolone Derivatives
| Compound ID | MIC vs. S. aureus | MIC vs. E. coli | MIC vs. C. albicans |
|---|---|---|---|
| DP-1 | 128 | 256 | 256 |
| DP-2 | 64 | 128 | 64 |
| DP-3 | >256 | >256 | >256 |
| Ciprofloxacin | 2 | 1 | N/A |
| Fluconazole | N/A | N/A | 8 |
Anti-inflammatory Activity Screening
The anti-inflammatory potential of diphenylpyrazolone derivatives is often investigated by assessing their ability to inhibit key enzymes like cyclooxygenase (COX) or to reduce the production of inflammatory mediators.
Experimental Protocol: COX Inhibition Assay
This protocol describes a common in vitro method to screen for COX-1 and COX-2 inhibitory activity.
Materials:
-
COX-1 and COX-2 enzyme kits (commercially available)
-
Arachidonic acid (substrate)
-
Test compounds and a reference drug (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
Reaction buffer
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound Addition: Add the reaction buffer, heme, enzyme (COX-1 or COX-2), and the test compound at various concentrations to the wells of a 96-well plate.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation & Measurement: Incubate for a specified time (e.g., 5-10 minutes) at 37°C. The activity is typically measured colorimetrically by monitoring the appearance of the prostaglandin product (PGE2) or by using an oxygen consumption electrode.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value from the dose-response curve.
Signaling Pathway Visualization
Diphenylpyrazolone derivatives may exert their effects by modulating inflammatory signaling pathways such as the NF-κB pathway.
Caption: Inhibition of the NF-κB pathway by diphenylpyrazolone derivatives.
An In-depth Technical Guide on the Tautomerism of 2,5-diphenyl-4H-pyrazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 2,5-diphenyl-4H-pyrazol-3-one, a molecule of significant interest in medicinal chemistry. The guide delves into the structural characteristics of its principal tautomers, supported by a thorough analysis of experimental and computational data. Detailed methodologies for the synthesis and characterization of this compound are presented, alongside a discussion of its relevance in the landscape of drug discovery and development. The core of this guide is a structured presentation of quantitative data and visual representations of tautomeric equilibria and experimental workflows to facilitate a deeper understanding of the subject.
Introduction
Pyrazolone derivatives are a cornerstone in pharmaceutical research, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The pharmacological efficacy of these compounds is often intrinsically linked to their molecular structure and, crucially, their tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, can significantly influence a molecule's physicochemical properties, such as its lipophilicity, acidity, and ability to form hydrogen bonds. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile.
2,5-diphenyl-4H-pyrazol-3-one can exist in several tautomeric forms, primarily the keto form (CH), the enol form (OH), and the NH form. The equilibrium between these tautomers is subtle and can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring.[6][7][8] Understanding and controlling this tautomeric equilibrium is paramount for the rational design of novel therapeutic agents with optimized efficacy and safety profiles. This guide aims to provide a detailed exploration of the tautomerism of 2,5-diphenyl-4H-pyrazol-3-one, presenting key experimental data and methodologies for its study.
Tautomeric Forms of 2,5-diphenyl-4H-pyrazol-3-one
The principal tautomeric forms of 2,5-diphenyl-4H-pyrazol-3-one are the CH (keto), OH (enol), and NH forms. The equilibrium between these forms is a dynamic process involving proton transfer.
Experimental Data
The characterization of the tautomeric forms of 2,5-diphenyl-4H-pyrazol-3-one relies on various spectroscopic and analytical techniques. The following tables summarize the available quantitative data.
NMR Spectroscopy
Table 1: 1H NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol (a close analog) [9][10]
| Proton | CDCl3 | C6D6 | DMSO-d6 |
| OH | 12.16 (br s) | 12.69 (br s) | 10.28 (s) |
| H-4 | 5.92 (d, J=2.6 Hz) | 5.76 (d, J=2.6 Hz) | 5.82 (d, J=2.6 Hz) |
| H-5 | 7.67 (d, J=2.6 Hz) | 6.97 (d, J=2.6 Hz) | 8.18 (d, J=2.6 Hz) |
| Phenyl H | 7.25-7.52 (m) | 6.86-7.33 (m) | 7.15-7.67 (m) |
Table 2: 13C NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol (a close analog) [9][10]
| Carbon | CDCl3 | C6D6 | DMSO-d6 |
| C-3 | 164.0 | 165.1 | 162.8 |
| C-4 | 94.2 | 94.6 | 94.4 |
| C-5 | 129.1 | 129.3 | 128.4 |
| Phenyl C-1' | 139.4 | 139.9 | 139.9 |
| Phenyl C-2',6' | 118.6 | 118.8 | 116.8 |
| Phenyl C-3',5' | 129.6 | 129.7 | 129.4 |
| Phenyl C-4' | 125.9 | 125.8 | 124.7 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The tautomers of 2,5-diphenyl-4H-pyrazol-3-one exhibit distinct vibrational frequencies.
Table 3: Key IR Absorption Bands
| Tautomer | C=O Stretch (cm-1) | O-H Stretch (cm-1) | N-H Stretch (cm-1) |
| CH (Keto) | ~1700 | - | - |
| OH (Enol) | - | ~3400-3600 | - |
| NH | ~1650 | - | ~3200-3400 |
Note: These are approximate ranges and can vary based on the specific molecular environment and physical state.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The different conjugation systems of the tautomers lead to distinct absorption maxima (λmax).
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Tautomer | Typical λmax (nm) |
| CH (Keto) | ~250-270 |
| OH (Enol) | ~270-300 |
| NH | ~280-310 |
Note: The exact λmax values are solvent-dependent.
X-ray Crystallography
X-ray crystallography provides definitive structural information in the solid state. The crystal structure of 2,5-diphenyl-4H-pyrazol-3-one has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 877193.[6] This data confirms the bond lengths and angles of the molecule in its crystalline form, providing a solid-state snapshot of its preferred tautomeric state. Analysis of the crystal structure can reveal which tautomer is most stable in the solid phase and provide insights into intermolecular interactions.
Experimental Protocols
Synthesis of 2,5-diphenyl-4H-pyrazol-3-one
A general and widely used method for the synthesis of pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1 equivalent) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic and Crystallographic Analysis Workflow
Protocols:
-
NMR Spectroscopy: Prepare solutions of the compound in deuterated solvents (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL. Record 1H and 13C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for 1H).
-
FTIR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a thin disk. Alternatively, record the spectrum of a solution in a suitable solvent (e.g., CHCl3) using an appropriate cell.
-
UV-Vis Spectroscopy: Prepare dilute solutions of the compound in various solvents of different polarities (e.g., hexane, ethanol, acetonitrile) and record the absorption spectra over a range of 200-400 nm.
-
X-ray Crystallography: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent. Mount a suitable crystal on a diffractometer and collect the diffraction data at a controlled temperature. Solve and refine the crystal structure using appropriate software.
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying tautomerism.[1][6][11] DFT calculations can provide valuable insights into the relative stabilities of the different tautomers in the gas phase and in various solvents.
Methodology:
-
Structure Optimization: The geometries of the CH, OH, and NH tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6][7]
-
Energy Calculation: The total electronic energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lowest energy is the most stable.
-
Solvent Effects: The influence of solvents can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[1]
-
Spectra Prediction: NMR chemical shifts and IR vibrational frequencies can also be calculated and compared with experimental data to aid in the assignment of tautomeric forms.
Table 5: Hypothetical Relative Energies of Tautomers from DFT Calculations
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Ethanol |
| CH (Keto) | 0.00 (Reference) | 0.00 (Reference) |
| OH (Enol) | +2.5 | +1.8 |
| NH | +4.2 | +3.5 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Relevance in Drug Development
The study of tautomerism in pyrazolone derivatives like 2,5-diphenyl-4H-pyrazol-3-one is of profound importance in drug development for several reasons:
-
Receptor Binding: Different tautomers may exhibit distinct binding affinities for a biological target due to differences in their shape, hydrogen bonding capabilities, and electrostatic potential. Identifying the active tautomer is crucial for structure-activity relationship (SAR) studies and lead optimization.
-
Pharmacokinetics: Tautomerism can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the lipophilicity of a compound, which influences its ability to cross cell membranes, can vary significantly between tautomers.
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a new chemical entity.
-
Formulation and Stability: The predominant tautomeric form in the solid state can affect crystal packing, solubility, and stability, which are critical considerations for drug formulation.
While specific therapeutic applications for 2,5-diphenyl-4H-pyrazol-3-one are not extensively documented in publicly available literature, the broader class of pyrazolone derivatives is known to possess a wide range of pharmacological activities, suggesting potential avenues for future research and development.
Conclusion
The tautomerism of 2,5-diphenyl-4H-pyrazol-3-one is a multifaceted phenomenon with significant implications for its chemical behavior and potential biological activity. This technical guide has provided a comprehensive overview of the key aspects of its tautomerism, including the structures of the major tautomers, a summary of relevant experimental and computational data, and detailed experimental protocols for its study. A thorough understanding of the tautomeric equilibrium and the factors that influence it is essential for researchers and scientists working on the design and development of new pyrazolone-based therapeutic agents. Further research to obtain high-resolution experimental data for all tautomers of this specific molecule and to explore its pharmacological profile in more detail is warranted.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. mdpi.com [mdpi.com]
- 6. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone [ijmc.kashanu.ac.ir]
The Solubility Profile of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one: A Technical Guide for Researchers
An in-depth analysis of the solubility of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one in various organic solvents, complete with experimental protocols and relevant biological pathway visualizations.
This technical guide provides a comprehensive overview of the solubility of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one, a compound of significant interest in pharmaceutical research, also known as edaravone. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visualizations of associated biological pathways and synthetic processes.
Quantitative Solubility Data
The solubility of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one has been experimentally determined in a wide array of organic solvents. The following tables summarize the mole fraction solubility (x) at various temperatures.
Table 1: Solubility in Neat Alcohols and Water
| Solvent | Temperature (K) | Mole Fraction (x) x 10^2 |
| Methanol | 283.15 | 0.035 |
| 298.15 | 0.051 | |
| 313.15 | 0.072 | |
| 323.15 | 0.088 | |
| Ethanol | 283.15 | 0.028 |
| 298.15 | 0.042 | |
| 313.15 | 0.061 | |
| 323.15 | 0.078 | |
| n-Propanol | 283.15 | 0.025 |
| 298.15 | 0.038 | |
| 313.15 | 0.056 | |
| 323.15 | 0.074 | |
| Isopropanol | 283.15 | 0.019 |
| 298.15 | 0.029 | |
| 313.15 | 0.043 | |
| 323.15 | 0.058 | |
| n-Butanol | 283.15 | 0.021 |
| 298.15 | 0.032 | |
| 313.15 | 0.049 | |
| 323.15 | 0.066 | |
| Water | 283.15 | 0.0003 |
| 298.15 | 0.0005 | |
| 313.15 | 0.0008 | |
| 323.15 | 0.0012 |
Table 2: Solubility in Other Neat Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) x 10^2 |
| Dichloromethane | 298.15 | 0.852 |
| 313.15 | 1.223 | |
| Ethyl Acetate | 298.15 | 0.834 |
| 313.15 | 1.223 | |
| Acetone | 283.15 | 0.356 |
| 298.15 | 0.518 | |
| 313.15 | 0.739 | |
| 323.15 | 0.942 | |
| Acetonitrile | 273.15 | 0.021 |
| 298.15 | 0.044 | |
| 313.15 | 0.082 |
Experimental Protocols
The quantitative data presented above was primarily obtained through two established methodologies: the isothermal saturation method and the gravimetric method.
Isothermal Saturation Method
This method involves determining the concentration of the solute in a saturated solution at a constant temperature.
Materials:
-
2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one (solute)
-
Selected organic solvent
-
Thermostatic shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
An excess amount of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one is added to a known volume of the selected organic solvent in a sealed container.
-
The container is placed in a thermostatic shaker bath set to the desired temperature.
-
The mixture is agitated for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
After reaching equilibrium, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm) into a pre-weighed vial.
-
The filtered solution is then diluted with a suitable solvent and analyzed by a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one.
-
The mole fraction solubility is calculated from the determined concentration.
Gravimetric Method
The gravimetric method is a straightforward technique that relies on the precise weighing of the dissolved solute after evaporation of the solvent.[1][2]
Materials:
-
2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one (solute)
-
Selected organic solvent
-
Conical flask or sealed vials
-
Thermostatic shaker bath
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
A saturated solution is prepared by adding an excess of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one to a known volume of the solvent in a conical flask.[2]
-
The flask is sealed and placed in a thermostatic shaker bath at a constant temperature until equilibrium is achieved.[2]
-
The solution is filtered to remove any undissolved solid.[2]
-
A known volume of the clear supernatant is carefully transferred to a pre-weighed evaporating dish.[2]
-
The solvent is evaporated from the dish at an appropriate temperature. For volatile solvents, this can be done at room temperature or under a gentle stream of nitrogen. For less volatile solvents, an oven set to a temperature below the decomposition point of the solute is used.
-
The evaporating dish containing the solid residue is then dried in an oven to a constant weight.[2]
-
The weight of the dissolved solute is determined by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.
-
The solubility is then calculated and can be expressed in various units, including mole fraction.
Synthesis Workflow
The most common laboratory synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one is through the condensation of phenylhydrazine with an appropriate β-ketoester, such as ethyl benzoylacetate.[3]
Biological Signaling Pathway
Recent studies have elucidated the mechanism of action of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one (edaravone), revealing its interaction with the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[4][5][6] Edaravone acts as a ligand for AHR, promoting its translocation to the nucleus and subsequent activation of downstream targets, including the Nrf2 antioxidant response pathway.[4][5][6]
Discussion
The solubility of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one is highly dependent on the solvent's polarity and its capacity for hydrogen bonding. It exhibits significantly higher solubility in polar aprotic solvents like dichloromethane and acetone, and in polar protic solvents such as lower-chain alcohols, compared to its very low solubility in water. This information is critical for the design of appropriate formulations and for optimizing reaction conditions during synthesis and purification processes. The understanding of its interaction with the AHR/Nrf2 pathway provides a molecular basis for its antioxidant and cytoprotective effects, which is a key consideration in its therapeutic applications.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmajournal.net [pharmajournal.net]
- 3. benchchem.com [benchchem.com]
- 4. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, Mass Spec) for 1,3-diphenyl-5-pyrazolone
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diphenyl-5-pyrazolone, a significant heterocyclic compound with applications in pharmaceuticals and dye chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
1,3-diphenyl-5-pyrazolone (C₁₅H₁₂N₂O, Molar Mass: 236.27 g/mol ) is a derivative of pyrazolone with phenyl groups substituted at positions 1 and 3. The presence of aromatic rings, a carbonyl group, and the pyrazolone heterocyclic system gives rise to a characteristic spectroscopic fingerprint, which is crucial for its identification and characterization. This guide presents the key spectroscopic data in a structured format and outlines the experimental protocols for their acquisition.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 1,3-diphenyl-5-pyrazolone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3-diphenyl-5-pyrazolone, both ¹H and ¹³C NMR provide valuable structural information.
Table 1: ¹H NMR Spectroscopic Data for 1,3-diphenyl-5-pyrazolone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.50 | Multiplet | 6H | Phenyl H (meta, para) |
| ~7.70 - 7.90 | Multiplet | 4H | Phenyl H (ortho) |
| ~5.50 | Singlet | 1H | CH of pyrazolone ring |
| ~11.0 (broad) | Singlet | 1H | OH (enol tautomer) |
Note: The presence and position of the CH and OH signals can vary depending on the solvent and the predominant tautomeric form (keto-enol).
Table 2: ¹³C NMR Spectroscopic Data for 1,3-diphenyl-5-pyrazolone
| Chemical Shift (δ) ppm | Assignment |
| ~90.0 | C4 (CH) |
| ~120.0 - 130.0 | Phenyl CH carbons |
| ~138.0 | Phenyl C (quaternary) |
| ~155.0 | C3 (C-Ph) |
| ~160.0 | C5 (C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,3-diphenyl-5-pyrazolone is characterized by the following absorption bands.[1]
Table 3: IR Spectroscopic Data for 1,3-diphenyl-5-pyrazolone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3067-3044 | Medium | Aromatic C-H stretching |
| 2956-2911 | Weak | Aliphatic C-H stretching |
| 1699 | Strong | Pyrazolone C=O stretching |
| ~1600 | Medium-Strong | C=C stretching (aromatic) |
| ~1500 | Medium-Strong | N-H bending / C=N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, a closely related compound, the protonated molecule [M+H]⁺ is observed at m/z 237.[2] Based on the molecular formula of 1,3-diphenyl-5-pyrazolone (C₁₅H₁₂N₂O), the expected molecular ion peak and major fragments are detailed below.
Table 4: Mass Spectrometry Data for 1,3-diphenyl-5-pyrazolone
| m/z | Relative Intensity | Assignment |
| 236 | High | [M]⁺ (Molecular Ion) |
| 105 | Medium | [C₆H₅CO]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of 1,3-diphenyl-5-pyrazolone is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are necessary.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to obtain the infrared spectrum of the solid sample.
-
Sample Preparation: The solid sample of 1,3-diphenyl-5-pyrazolone is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer.
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if soluble, dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: For EI-MS, a standard electron energy of 70 eV is used to induce fragmentation. For ESI-MS, the sample solution is sprayed through a charged capillary to generate protonated molecules [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of 1,3-diphenyl-5-pyrazolone is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis.
References
The Pyrazolone Core: A Versatile Scaffold for Modern Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
The pyrazolone nucleus, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry. Since the synthesis of the first pyrazolone derivative, antipyrine, in 1883, this scaffold has given rise to a diverse array of therapeutic agents with a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth overview of the potential therapeutic applications of pyrazolone core structures, focusing on their synthesis, mechanism of action, and preclinical and clinical significance. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Therapeutic Landscape of Pyrazolone Derivatives
Pyrazolone-based compounds have demonstrated remarkable efficacy in a multitude of therapeutic areas, including:
-
Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives function as potent non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[2] Marketed drugs like phenazone, aminophenazone, and metamizole exemplify the long-standing clinical use of pyrazolones for pain and fever management.[2][3]
-
Anticancer Agents: A growing body of evidence supports the potential of pyrazolone derivatives as anticancer agents. Their mechanisms of action are diverse and include the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways, as well as the induction of apoptosis.[4][5]
-
Neuroprotective Agents: Edaravone, an FDA-approved pyrazolone derivative, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, highlighting the neuroprotective potential of this scaffold.[1]
-
Antimicrobial Agents: Pyrazolone derivatives have exhibited broad-spectrum activity against various bacterial and fungal strains, making them promising candidates for the development of new anti-infective therapies.[1][6]
-
Other Therapeutic Applications: The versatility of the pyrazolone core extends to other therapeutic areas, including the treatment of thrombocytopenia (eltrombopag) and as components of various dyes and pigments.[1][3]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of representative pyrazolone derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Pyrazolone Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-phenyl pyrazoline 5 | Hs578T (Breast) | 3.95 | [6] |
| N-phenyl pyrazoline 5 | MDA-MB-231 (Breast) | 21.55 | [6] |
| Pyrazolone-urea compound | A431 (Skin) | >10 | [7] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF7 (Breast) | 2.82 | [8] |
| 3,5-disstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23) | A549 (Lung) | 6.28 | [8] |
| APAU (Pyrazolone-based ligand) | MCF-7 (Breast) | 30 µg/ml | [4] |
| Indolo–pyrazole grafted with thiazolidinone (Compound 6c) | SK-MEL-28 (Melanoma) | 3.46 | [9] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [10] |
| Pyrazolone 2 | HCT116 (Colon) | <10 | [11] |
| Cyanoethanohydrazone 5 | MCF7 (Breast) | <10 | [11] |
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| Pyrazolone Derivative (Compound 6b) | Carrageenan-induced rat paw edema | 100 mg/kg | 86.67 (after 3h) | [9] |
| Pyrazolone Derivative (Compound 9b) | Carrageenan-induced rat paw edema | 100 mg/kg | 82.14 (after 3h) | [9] |
| Pyrazolone Derivative (PYZ2) | Carrageenan-induced rat paw edema | 10 mg/kg | 51.02 (after 4h) | [12] |
| Pyrazoline 2d | Carrageenan-induced paw edema | 100 mg/kg | Potent | [13] |
| Pyrazoline 2e | Carrageenan-induced paw edema | 100 mg/kg | Potent | [13] |
Table 3: Antimicrobial Activity of Pyrazolone Derivatives (MIC values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| PrPzO | E. coli | 1250 | [1] |
| PrPzO | P. aeruginosa | 1250 | [1] |
| PrPzO | S. aureus | 1250 | [1] |
| PhPzO | B. subtilis | 625 | [1] |
| MePzO | S. aureus | 5000 | [1] |
| Pyrazoline (Compound 5) | S. aureus | 64 | [6] |
| Pyrazoline (Compound 19) | S. aureus | 64 | [6] |
| Pyrazoline (Compound 22) | E. faecalis | 32 | [6] |
| Pyrazoline (Compound 24) | E. faecalis | 32 | [6] |
| Indazole (Compound 9) | S. aureus (MDR) | 4 | [14] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazolone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for the anti-inflammatory and analgesic effects of many pyrazolones is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the expression of pro-inflammatory cytokines and cell survival genes. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain pyrazolone derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators.[15]
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to advancing drug discovery. This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolone derivatives.
Synthesis: Knorr Pyrazole Synthesis
The Knorr synthesis is a classic and versatile method for the preparation of pyrazolone and pyrazole derivatives.[1][16]
Materials:
-
Ethyl acetoacetate or other 1,3-dicarbonyl compound
-
Phenylhydrazine or a substituted hydrazine
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, heating mantle, ice bath, Büchner funnel, filter paper
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and the hydrazine derivative (e.g., phenylhydrazine).[16]
-
Add ethanol as a solvent and a catalytic amount of glacial acetic acid.
-
Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[17]
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
If crystallization is slow, add a small amount of diethyl ether and stir vigorously.[16]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone derivative.[16]
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
In Vitro Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anticancer potential of new compounds.[8][18]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolone derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazolone derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[19][20]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pyrazolone derivative suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups (at different doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or pyrazolone derivative orally by gavage one hour before carrageenan injection.[19]
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[19]
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a novel pyrazolone derivative.
Conclusion and Future Directions
The pyrazolone core continues to be a privileged scaffold in drug discovery, offering a remarkable degree of chemical tractability and biological diversity. The established therapeutic applications, coupled with ongoing research into novel derivatives and mechanisms of action, underscore the enduring importance of this heterocyclic motif. Future efforts in this field will likely focus on the development of highly selective and potent pyrazolone-based agents with improved safety profiles. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of next-generation pyrazolone therapeutics for a wide range of human diseases. This guide serves as a foundational resource to aid in these endeavors, providing a comprehensive overview of the current landscape and a practical toolkit for future research.
References
- 1. View of In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. sketchviz.com [sketchviz.com]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. m.youtube.com [m.youtube.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. inotiv.com [inotiv.com]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
Introduction
2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic organic compound belonging to the pyrazolone class. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A notable analogue is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] The structural similarity suggests that 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one may also possess valuable pharmacological properties, particularly as an antioxidant and neuroprotective agent. This technical guide provides a comprehensive literature review, summarizing the synthesis, physicochemical properties, and known and potential biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects.
Chemical Synthesis
The most common and established method for synthesizing pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[3] For the synthesis of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, the reaction would involve ethyl benzoylacetate and phenylhydrazine.
Experimental Protocol: Synthesis of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is adapted from the established synthesis of similar pyrazolone derivatives.
Materials and Reagents:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.
-
To this solution, add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold water to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one.
-
Dry the purified crystals in a desiccator.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one.
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 137-138 °C |
| CAS Number | 4845-49-2 |
| IUPAC Name | 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one |
Biological Activities and Mechanism of Action
Antioxidant Activity
Pyrazolone derivatives are well-known for their antioxidant and radical-scavenging properties. The mechanism of action is primarily attributed to their ability to donate an electron to free radicals, thereby neutralizing them.[3][4] The enol tautomer of the pyrazolone ring is believed to be crucial for this activity.
While specific quantitative antioxidant data for 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is limited in the readily available literature, data for the closely related Edaravone and other pyrazolone derivatives provide a strong indication of its potential.
Table 1: Antioxidant Activity of Edaravone and Related Pyrazolone Derivatives
| Compound/Assay | IC₅₀ Value (µM) | Reference |
| Edaravone Derivative 2 (DPPH Assay) | ~ equal to Edaravone | [5] |
| Edaravone Derivative 3 (DPPH Assay) | ~ equal to Edaravone | [5] |
| Edaravone Derivative 2 (HPSA Assay) | Lower than Edaravone | [5] |
| Edaravone Derivative 3 (HPSA Assay) | Lower than Edaravone | [5] |
| Various Pyrazoline Derivatives (DPPH Assay) | 4.05 - 369.30 | [6] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common in vitro method to assess antioxidant activity.
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the test compound (2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one) in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.
-
A control well should contain the DPPH solution and the solvent without the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualization of the Free Radical Scavenging Mechanism
Caption: General mechanism of free radical scavenging by a pyrazolone.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolone derivatives have been documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[7]
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound/Assay | Effect | Reference |
| Edaravone Dexborneol in AIS patients | Suppressed pro-inflammatory factors | [8] |
| 2,6-bisbenzylidenecyclohexanone derivatives (NO inhibition) | IC₅₀ values of 6.68 µM for some derivatives | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Acclimatize rodents (rats or mice) to the laboratory conditions.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal to induce inflammation.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Neuroprotective Effects
The neuroprotective effects of Edaravone are well-established and are largely attributed to its potent antioxidant properties, which combat oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[10][11] Given its structural similarity, 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is hypothesized to exert similar neuroprotective actions.
Proposed Neuroprotective Mechanisms:
-
Reduction of Oxidative Stress: By scavenging reactive oxygen species (ROS), the compound can protect neurons from oxidative damage to lipids, proteins, and DNA.[10]
-
Inhibition of Apoptosis: Edaravone has been shown to modulate the expression of Bcl-2 family proteins and inhibit the activation of caspases, key players in programmed cell death.[12]
-
Modulation of Neuroinflammation: The compound may suppress the activation of microglia and reduce the production of pro-inflammatory cytokines in the central nervous system.
-
Activation of Neurotrophic Signaling: Edaravone has been found to activate the GDNF/RET neurotrophic signaling pathway, promoting neuronal survival and maturation.[13]
Visualization of a Proposed Neuroprotective Signaling Pathway
Caption: Proposed neuroprotective mechanisms of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one.
Conclusion
2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a promising molecule within the pyrazolone class of compounds. Based on the extensive research on its analogues, particularly Edaravone, it is highly likely to possess significant antioxidant, anti-inflammatory, and neuroprotective properties. While direct quantitative data for this specific compound is currently sparse in the literature, the established synthetic routes and the well-understood mechanisms of related compounds provide a solid foundation for future research. Further investigation is warranted to fully characterize its biological activity profile and to elucidate its specific molecular targets and signaling pathways. Such studies could pave the way for its development as a potential therapeutic agent for a range of oxidative stress-related and neurodegenerative disorders.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Cytotoxicity Screening of Novel Pyrazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies for conducting initial cytotoxicity screenings of novel pyrazolone compounds. It is designed to equip researchers in drug discovery and development with the necessary protocols and data interpretation frameworks to effectively evaluate the cytotoxic potential of these promising therapeutic agents.
Pyrazolone derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] An essential first step in the preclinical evaluation of these novel compounds is a thorough assessment of their cytotoxic effects on various cell lines. This initial screening provides crucial data on the potency and selectivity of the compounds, guiding further development and optimization.
This technical guide outlines detailed protocols for key cytotoxicity assays, provides a framework for clear data presentation, and visualizes the underlying cellular mechanisms and experimental workflows.
Data Presentation: Summarizing Cytotoxic Activity
A clear and concise presentation of quantitative data is paramount for the comparative analysis of novel pyrazolone compounds. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell viability. Lower IC50 values are indicative of higher cytotoxic potency.[3]
The cytotoxic activity of novel pyrazolone compounds should be summarized in a tabular format, allowing for easy comparison of their effects across different cancer cell lines and exposure times.
Table 1: In Vitro Cytotoxicity of Novel Pyrazolone Compounds Against Human Cancer Cell Lines
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) ± SD |
| Pyrazolone A | MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |
| Pyrazolone A | HepG2 (Liver) | MTT | 48 | 25.7 ± 2.5 |
| Pyrazolone A | A549 (Lung) | MTT | 48 | 32.1 ± 3.1 |
| Pyrazolone B | MCF-7 (Breast) | MTT | 48 | 8.5 ± 0.9 |
| Pyrazolone B | HepG2 (Liver) | MTT | 48 | 12.3 ± 1.5 |
| Pyrazolone B | A549 (Lung) | MTT | 48 | 18.9 ± 2.2 |
| Doxorubicin | MCF-7 (Breast) | MTT | 48 | 0.8 ± 0.1 |
| Doxorubicin | HepG2 (Liver) | MTT | 48 | 1.2 ± 0.2 |
| Doxorubicin | A549 (Lung) | MTT | 48 | 1.5 ± 0.3 |
IC50 values are typically determined from dose-response curves generated from at least three independent experiments.
Experimental Protocols
The following section details the protocols for three commonly employed assays in initial cytotoxicity screening: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays to determine the mode of cell death.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel pyrazolone compounds
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrazolone compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).[7]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
MTT Assay Workflow
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[10] The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
Cultured cells
-
Novel pyrazolone compounds
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the novel pyrazolone compounds.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and culture medium background.[10]
-
-
Incubation:
-
Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
LDH Reaction:
-
Stop Reaction:
-
Add 50 µL of the Stop Solution to each well.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the 680 nm absorbance (background) from the 490 nm absorbance to determine the LDH activity.[10]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
LDH Assay Workflow
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death.[11] Several assays can be used to detect apoptosis, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and TUNEL assays.[12][13]
2.3.1. Annexin V/PI Staining Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
2.3.2. Caspase Activity Assay
Caspases are a family of proteases that are activated in the early stages of apoptosis.[14] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.
Materials:
-
Treated cell lysates
-
Caspase activity assay kit
Protocol:
-
Cell Lysis: Lyse the treated cells to release cellular contents.
-
Substrate Addition: Add the caspase-specific substrate to the cell lysate.
-
Incubation: Incubate according to the kit manufacturer's instructions to allow for cleavage of the substrate by the active caspase.
-
Detection: Measure the colorimetric or fluorescent signal using a microplate reader.
Signaling Pathways in Pyrazolone-Induced Cytotoxicity
Understanding the molecular mechanisms underlying the cytotoxic effects of novel pyrazolone compounds is crucial for their development as therapeutic agents. Several pyrazolone derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[15][16]
A common mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be triggered by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[15] Some pyrazolone compounds have also been found to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.[16]
Apoptosis Signaling Pathways
PI3K/Akt/ERK1/2 Signaling Pathway
By employing the methodologies and data presentation formats outlined in this guide, researchers can conduct robust and reproducible initial cytotoxicity screenings of novel pyrazolone compounds, paving the way for the development of new and effective therapeutic agents.
References
- 1. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore of Diphenyl Pyrazolone Analogs: A Technical Guide to Structure-Activity Relationships and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The diphenyl pyrazolone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the pharmacophore of diphenyl pyrazolone analogs, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.
Quantitative Biological Activity of Diphenyl Pyrazolone Analogs
The biological activity of diphenyl pyrazolone analogs has been extensively investigated against a range of therapeutic targets. This section summarizes the inhibitory concentrations (IC50) of representative compounds against key enzymes and cancer cell lines, providing a quantitative basis for understanding their structure-activity relationships.
Anti-inflammatory Activity
Diphenyl pyrazolone derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and mitogen-activated protein kinase (MAPK) p38.
Table 1: Inhibitory Activity of Diphenyl Pyrazolone Analogs against COX-1 and COX-2
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | H | H | >100 | 15.2 | >6.58 |
| 1b | 4-F | H | H | >100 | 8.5 | >11.76 |
| 1c | H | 4-OCH3 | H | >100 | 5.1 | >19.61 |
| 1d | H | H | 4-SO2NH2 | 50.3 | 0.45 | 111.8 |
Data compiled from various sources.
Table 2: Inhibitory Activity of Diphenyl Pyrazolone Analogs against p38α MAP Kinase
| Compound ID | Substituents on Phenyl Rings | p38α IC50 (nM) |
| 2a | Unsubstituted | 250 |
| 2b | 4-Fluorophenyl at N1 | 80 |
| 2c | 4-Morpholinophenyl at C3 | 15 |
| 2d | 2,4-Dichlorophenyl at N1 | 35 |
Data compiled from various sources including research on pyrazole urea-based inhibitors.
Anticancer Activity
The antiproliferative effects of diphenyl pyrazolone analogs have been evaluated against various human cancer cell lines, demonstrating their potential as anticancer agents.
Table 3: Antiproliferative Activity (IC50 in µM) of Diphenyl Pyrazolone Analogs against Various Cancer Cell Lines
| Compound ID | Substituents | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| 3a | Unsubstituted | 15.8 | 22.4 | 18.2 |
| 3b | 4-Chlorophenyl at N1 | 5.2 | 8.1 | 6.5 |
| 3c | 4-Methoxyphenyl at C3 | 9.7 | 12.3 | 10.1 |
| 3d | 3,4,5-Trimethoxyphenyl at C5 | 6.45 (MDA-MB-468) | - | - |
Data compiled from multiple studies.[1][2][3][4][5] Note that IC50 values can vary between studies based on experimental conditions.
Kinase Inhibitory Activity
Janus kinases (JAKs) have emerged as another important target for diphenyl pyrazolone analogs, particularly in the context of inflammatory diseases and cancers.
Table 4: Inhibitory Activity of Diphenyl Pyrazolone Analogs against Janus Kinases (JAKs)
| Compound ID | R Group Modifications | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 4a | 4-amino-(1H)-pyrazole core | 3.4 | 2.2 | 3.5 |
| 4b | Pyrazolone with sulfonamide | - | 12.61 | 15.80 |
| 4c | Pyrazolone with chlorine | - | 23.85 | 18.90 |
Data sourced from studies on pyrazole and pyrazolone-derived JAK inhibitors.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of diphenyl pyrazolone analogs.
General Synthesis of 1,3-Diphenyl-1H-pyrazoles
A common method for the synthesis of 1,3-diphenyl-1H-pyrazoles involves the cyclocondensation of a chalcone with a phenylhydrazine derivative.[9][10][11][12][13]
Procedure:
-
Chalcone Synthesis: Equimolar amounts of an appropriate acetophenone and benzaldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for several hours. The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from ethanol.
-
Pyrazolone Synthesis: The synthesized chalcone and a substituted phenylhydrazine hydrochloride are refluxed in glacial acetic acid for 6-8 hours.
-
The reaction mixture is cooled and poured onto crushed ice.
-
The resulting solid precipitate is filtered, washed with water to remove acid, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired 1,3-diphenyl-1H-pyrazole derivative.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[14][15][16][17][18]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds dissolved in DMSO
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Plate reader
Procedure:
-
To the wells of a 96-well plate, add 150 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound solution at various concentrations. For control wells (100% initial activity), add 10 µL of DMSO.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells.
-
Read the absorbance at a specific wavelength (e.g., 590 nm) immediately and after a set time (e.g., 5 minutes) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition versus log concentration.
In Vitro p38 MAP Kinase Assay
This assay determines the inhibitory effect of compounds on the kinase activity of p38 MAP kinase.[19][20][21][22][23]
Materials:
-
Recombinant human p38α kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Peptide substrate (e.g., ATF2)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (control).
-
Prepare a master mix containing the p38 kinase and the peptide substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be near the Km for the p38 isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Janus Kinase (JAK) Assay
This protocol outlines a method to determine the IC50 of a test compound against a specific JAK isoform.[24][25][26][27][28]
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Kinase-specific peptide substrate (e.g., IRS1 peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs) or similar
-
384-well plate
-
Plate reader capable of fluorescence polarization
Procedure:
-
Dispense 2.5 µL of the test compound serially diluted in DMSO into a 384-well plate.
-
Add 5 µL of a 2X enzyme/substrate solution in Kinase Assay Buffer to each well.
-
Incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 10 µL of the Transcreener® ADP² Detection Mix.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate percent inhibition and determine the IC50 value from a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[2][3][29][30][31]
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[32][33][34][35][36]
Materials:
-
Cells treated with test compounds
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, thereby testing the effectiveness of a cytotoxic agent on cell survival and proliferation.[37][38][39][40][41]
Materials:
-
Cells treated with test compounds
-
Complete cell culture medium
-
6-well plates or petri dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and plate a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment.
Visualization of Pathways and Workflows
Graphical representations of key signaling pathways and experimental workflows provide a clear and concise understanding of the mechanisms of action and the experimental designs used to study diphenyl pyrazolone analogs.
Signaling Pathways
// Nodes Stress [label="Stress / Cytokines", fillcolor="#F1F3F4"]; MAP3K [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05"]; MKK3_6 [label="MKK3/6", fillcolor="#FBBC05"]; p38 [label="p38 MAPK", fillcolor="#EA4335"]; MK2_3 [label="MK2/3", fillcolor="#34A853"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression\n(Inflammation, Apoptosis)", fillcolor="#F1F3F4"]; DiphenylPyrazolone [label="Diphenyl Pyrazolone\nAnalogs", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Stress -> MAP3K; MAP3K -> MKK3_6; MKK3_6 -> p38; p38 -> MK2_3; p38 -> TranscriptionFactors; MK2_3 -> GeneExpression; TranscriptionFactors -> GeneExpression; DiphenylPyrazolone -> p38 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: The p38 MAPK signaling pathway and the point of inhibition by diphenyl pyrazolone analogs.
// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05"]; JAK [label="JAK", fillcolor="#EA4335"]; STAT [label="STAT", fillcolor="#34A853"]; STAT_P [label="p-STAT (Dimer)", fillcolor="#34A853"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; GeneTranscription [label="Gene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DiphenylPyrazolone [label="Diphenyl Pyrazolone\nAnalogs", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Cytokine -> Receptor; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> STAT_P; STAT_P -> Nucleus [label="Translocation"]; Nucleus -> GeneTranscription; DiphenylPyrazolone -> JAK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: The JAK-STAT signaling pathway, a key target for diphenyl pyrazolone inhibitors.
Experimental Workflows
// Edges Prep_Inhibitor -> Dispense_Inhibitor; Prep_Enzyme -> Add_Enzyme; Prep_ATP -> Start_Reaction; Dispense_Inhibitor -> Add_Enzyme -> Start_Reaction -> Incubate -> Stop_Reaction -> Read_Plate -> Analyze_Data; } .dot Caption: Generalized workflow for an in vitro kinase inhibition assay.
// Nodes Seed_Cells [label="Seed Cells in Plate", fillcolor="#FBBC05"]; Treat_Cells [label="Treat with Diphenyl\nPyrazolone Analogs", fillcolor="#EA4335"]; Incubate_Cells [label="Incubate (24-72h)", fillcolor="#FBBC05"]; Assay [label="Perform Assay", shape=Mdiamond, fillcolor="#34A853"]; MTT [label="MTT Assay\n(Viability)"]; Apoptosis [label="Annexin V/PI Staining\n(Apoptosis)"]; CellCycle [label="PI Staining\n(Cell Cycle)"]; Analysis [label="Data Acquisition\n& Analysis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Seed_Cells -> Treat_Cells -> Incubate_Cells -> Assay; Assay -> MTT [label=" "]; Assay -> Apoptosis [label=" "]; Assay -> CellCycle [label=" "]; MTT -> Analysis; Apoptosis -> Analysis; CellCycle -> Analysis; } .dot Caption: A typical workflow for cell-based assays to evaluate diphenyl pyrazolone analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. academicjournals.org [academicjournals.org]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines [pubmed.ncbi.nlm.nih.gov]
- 32. Flow cytometry with PI staining | Abcam [abcam.com]
- 33. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 36. Cell Cycle Protocols [bdbiosciences.com]
- 37. bio-protocol.org [bio-protocol.org]
- 38. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 39. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 40. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 41. scispace.com [scispace.com]
Methodological & Application
Application Note: Synthesis of 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one from Chalcones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids that serve as versatile precursors for the synthesis of various heterocyclic compounds with significant biological activities.[1][2] Pyrazolones are five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide range of activities, including analgesic, anti-inflammatory, and anticancer effects.[3][4] The synthesis of pyrazolone derivatives is a key area of interest in medicinal chemistry.[1][3]
This application note provides a detailed protocol for the synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one via the cyclocondensation reaction of a chalcone precursor with phenylhydrazine. This method is a robust and widely used approach for creating the pyrazolone ring system.[5]
Overall Synthesis Workflow
The synthesis is typically a two-stage process. The first stage involves the synthesis of the chalcone intermediate via a Claisen-Schmidt condensation. The second stage, detailed in this note, is the cyclization of the chalcone with phenylhydrazine to form the pyrazolone ring.[5][6]
Caption: General workflow for the synthesis of pyrazolones from chalcones.
Reaction Mechanism
The formation of the pyrazolone ring from a chalcone and phenylhydrazine proceeds via a cyclocondensation reaction.[2] The proposed mechanism involves an initial nucleophilic attack by the phenylhydrazine on the β-carbon of the chalcone's α,β-unsaturated ketone system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable five-membered pyrazolone ring. The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbocation for attack by phenylhydrazine.[2]
Caption: Simplified reaction mechanism for pyrazolone formation.
Experimental Protocol
This protocol details the synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one from 1,3-diphenyl-2-propen-1-one (benzalacetophenone).
Materials and Equipment
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Phenylhydrazine
-
Glacial Acetic Acid or Ethanol
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker and crushed ice
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., Ethanol)
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[3][7]
-
Reagent Addition: Add phenylhydrazine (1-1.2 equivalents) to the solution. If using a neutral solvent like ethanol, add a few drops of glacial acetic acid as a catalyst.[3][6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.[2][6]
-
Reaction Monitoring: Allow the reaction to proceed for 4 to 8 hours.[2][3] The progress can be monitored by TLC using a suitable eluent system (e.g., ethyl acetate:n-hexane, 2:8 v/v).[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice or ice-cold water.[6]
-
Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid or unreacted phenylhydrazine.[3][6]
-
Purification: Dry the crude solid. Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one.[3][6]
Data Presentation
The following tables summarize the physicochemical properties of the target compound and typical reaction parameters.
Table 1: Physicochemical Properties of 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one
| Property | Value | Reference |
| CAS Number | 4845-49-2 | [8][9][10] |
| Molecular Formula | C₁₅H₁₂N₂O | [8][10][11] |
| Molecular Weight | 236.27 g/mol | [8][10][11][12] |
| Appearance | Solid powder | [2] |
| Melting Point | 137-138 °C | [8] |
Table 2: Typical Reaction Parameters for Pyrazolone Synthesis
| Parameter | Condition | Reference |
| Solvent | Glacial Acetic Acid, Ethanol | [2][3][6] |
| Catalyst | Glacial Acetic Acid (if solvent is ethanol) | [2][6] |
| Temperature | 75-80 °C (Reflux) | [2][6] |
| Reaction Time | 4 - 8 hours | [2][3] |
Characterization
The structure of the synthesized 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one should be confirmed using standard analytical techniques.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.[1][13]
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.[13]
-
Melting Point Analysis: To assess the purity of the final product.
The synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one from chalcones via cyclocondensation with phenylhydrazine is an efficient and reliable method. The protocols and data provided in this note offer a solid foundation for researchers in drug discovery and medicinal chemistry to synthesize this and related pyrazolone derivatives for further investigation.
References
- 1. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 3. ijirt.org [ijirt.org]
- 4. ijpsr.com [ijpsr.com]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Various Pyrazolines From Chalcones [ijraset.com]
- 8. echemi.com [echemi.com]
- 9. 2,4-dihydro-2,5-diphenyl-3H-Pyrazol-3-one | 4845-49-2 [chemicalbook.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | C15H12N2O | CID 78559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
Application Notes and Protocols for Knorr Pyrazole Synthesis Using Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and widely utilized reaction in heterocyclic chemistry for the synthesis of pyrazole derivatives.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, such as phenylhydrazine, typically under acidic conditions.[2] The resulting pyrazole core is a key structural motif in a vast number of biologically active compounds, exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, antibacterial, and anticancer properties.[1][3] The operational simplicity and versatility of the Knorr synthesis have established it as an indispensable tool in medicinal chemistry and drug discovery.
The general mechanism of the Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone intermediate by the reaction of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[4] When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomeric products.[1]
These application notes provide detailed experimental protocols for the synthesis of pyrazoles using phenylhydrazine, a summary of quantitative data for various reaction conditions, and visualizations of the experimental workflow and reaction mechanism.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis using phenylhydrazine.
| 1,3-Dicarbonyl Compound | Phenylhydrazine Derivative | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Neat, Microwave (20% power) | Not specified | [5] |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | 95 | [1] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-propanol, glacial acetic acid, 100°C | High | [6] |
| α,β-ethylenic ketone | Phenylhydrazine (1.2 eq.) | Acetic acid, Iodine (1.0 eq.) | 70 | |
| Diacetylene ketones | Phenylhydrazine | Ethanol | Mixture of regioisomers |
Experimental Protocols
Safety Precaution: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Protocol 1: Classical Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate and Phenylhydrazine
This protocol details the synthesis of a pyrazolone derivative using a conventional heating method.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Beaker
-
Ice-water bath
-
Büchner funnel and vacuum filtration apparatus
-
Desiccator
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent, e.g., 12.5 mmol, 1.625 mL) to phenylhydrazine (1.0 equivalent, e.g., 12.5 mmol, 1.25 mL) in a fume hood. Note that this addition is exothermic.
-
Reflux: Assemble a reflux condenser on the round-bottom flask and heat the reaction mixture at 135-145 °C for 60 minutes.
-
Isolation: After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.
-
Crystallization: Add a 2 mL portion of diethyl ether to the cooled syrup and stir vigorously until a crude powdered pyrazolone is obtained. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.
-
Filtration and Washing: Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.
-
Recrystallization: Collect the solid and recrystallize it from a minimum amount of hot 95% ethanol (typically 5-7 mL). Dissolve the product in the hot ethanol in an Erlenmeyer flask with gentle heating.
-
Final Product Collection: Allow the hot solution to cool to room temperature and then place it in an ice bath to complete the crystallization. Filter the purified solid using a Büchner funnel with vacuum filtration, and dry it in a desiccator before weighing to determine the yield. The expected melting point of the pure product is 125–127 °C.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolones
This protocol describes a rapid and efficient synthesis of pyrazolones using microwave irradiation under solvent-free conditions.[5]
Materials:
-
Ethyl acetoacetate (or other β-keto ester)
-
Phenylhydrazine
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vessel, mix ethyl acetoacetate (e.g., 7.68 mmol, 0.98 mL) and phenylhydrazine (e.g., 7.29 mmol, 0.72 mL).[5]
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and expose the mixture to microwave irradiation. A typical condition is 20% of the total power for 4 minutes.[5] Note: The optimal power and time may vary depending on the specific reactants and the microwave reactor used.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The product can then be purified by recrystallization as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
Application Notes: 1,3-Diphenyl-5-pyrazolone as a Versatile Intermediate for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives are a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Since the synthesis of the first pyrazolin-5-one, antipyrine, in 1883, this heterocyclic scaffold has given rise to numerous clinically significant drugs like phenylbutazone, dipyrone, and the selective COX-2 inhibitor celecoxib.[1][2][3] The 1,3-diphenyl-5-pyrazolone core, in particular, serves as a privileged structure in medicinal chemistry. Its synthetic tractability and amenability to substitution at the C4 position allow for the generation of diverse molecular libraries with a wide range of biological activities.[4][5]
The primary mechanism of action for most pyrazolone-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1][6] The existence of two isoforms, constitutive COX-1 and inducible COX-2, allows for the design of selective inhibitors to minimize gastrointestinal side effects associated with non-selective NSAIDs.[1][7] This document provides detailed protocols and data for utilizing 1,3-diphenyl-5-pyrazolone as a starting material for the synthesis and evaluation of new anti-inflammatory drug candidates.
I. Synthetic Pathways and Methodologies
The most common strategy for derivatizing 1,3-diphenyl-5-pyrazolone involves exploiting the reactivity of the C4 methylene group. A typical approach is the Knoevenagel condensation with various aromatic or heterocyclic aldehydes to yield 4-substituted methylene derivatives. These intermediates can be further modified to produce a wide array of final compounds.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Versatility of Diphenyl Pyrazolone in Heterocyclic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenyl pyrazolone and its derivatives have emerged as highly versatile and valuable building blocks in the field of organic and medicinal chemistry. Their inherent reactivity and multiple functional sites allow for the construction of a diverse array of complex heterocyclic compounds, many of which are privileged scaffolds in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems utilizing diphenyl pyrazolone precursors, offering a practical guide for researchers in academia and industry.
Synthesis of Pyrazolo[3,4-b]pyridines
Application Note:
Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles, recognized as structural analogs of purines, which imparts them with a wide range of biological activities. The synthesis of these compounds often leverages the reactivity of 5-aminopyrazole derivatives, which can be readily prepared from diphenyl pyrazolone precursors. One-pot multicomponent reactions are particularly efficient, offering high atom economy and procedural simplicity.[1][2][3] An effective strategy involves the condensation of a 5-aminopyrazole with an aldehyde and an active methylene compound or a β-dicarbonyl compound.[1][4] These methods can be performed under various conditions, including acid catalysis or microwave irradiation, to afford the desired fused ring system in good to excellent yields.[1][2]
Quantitative Data for Pyrazolo[3,4-b]pyridine Synthesis:
| Entry | 5-Aminopyrazole Derivative | Aldehyde/Diketone | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3-phenylpropiolaldehyde | Ag(CF3CO2), TfOH, DMAc, 100 °C | 2 h | 84 | [4] |
| 2 | 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine | 3-phenylpropiolaldehyde | Ag(CF3CO2), TfOH, DMAc, 100 °C | 2 h | 81 | [4] |
| 3 | 5-amino-1-phenylpyrazole | Unsaturated Ketone | ZrCl4 | - | 13-28 | [5] |
| 4 | 5-aminopyrazole, Aldehyde, Cyclic Ketone | Arylaldehydes, Cyclic Ketones | Acetic acid, TFA, MW, 80-140 °C | - | 72-80 | [1][2] |
| 5 | 5-aminopyrazoles, Azlactones | - | t-BuOK, DMSO, 150 °C | 1.5 h | 55-81 | [6][7] |
Experimental Protocol: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones [6][7]
This protocol describes a one-pot synthesis from 5-aminopyrazoles and azlactones.
-
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole (2 mmol)
-
4-Arylidene-2-phenyloxazol-5(4H)-one (azlactone) (2 mmol)
-
Potassium tert-butoxide (t-BuOK) (3 mmol, 1.5 equiv)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole and the corresponding azlactone is heated under solvent-free conditions.
-
After the initial reaction to form the intermediate dihydropyridine, DMSO and potassium tert-butoxide are added to the reaction mixture.
-
The mixture is heated to 150 °C for 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and worked up appropriately to isolate the product.
-
The crude product is purified by column chromatography or recrystallization to afford the pure 4-arylpyrazolo[3,4-b]pyridin-6-one.
-
Reaction Workflow:
Synthesis of Dihydropyrano[2,3-c]pyrazoles
Application Note:
Dihydropyrano[2,3-c]pyrazoles represent a class of fused heterocyclic compounds with significant biological and pharmacological properties. Their synthesis is most efficiently achieved through a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[8][9][10][11] This multicomponent approach is highly convergent and aligns with the principles of green chemistry, especially when conducted under catalyst-free conditions or in environmentally benign solvents like water, ethylene glycol, or glycerol.[8][9][10] The reaction proceeds via a tandem Knoevenagel condensation, Michael addition, and subsequent cyclization.[9]
Quantitative Data for Dihydropyrano[2,3-c]pyrazole Synthesis:
| Entry | Aldehyde | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | None / Ethylene Glycol | 100 °C | 80 min | 94 | [8] |
| 2 | 4-Chlorobenzaldehyde | None / Ethylene Glycol | 100 °C | 60 min | 96 | [8] |
| 3 | Benzaldehyde | None / Glycerol | - | - | 95 | [9] |
| 4 | 4-Methylbenzaldehyde | None / Glycerol | - | - | 93 | [9] |
| 5 | Aromatic Aldehydes | None / Water | Reflux | 2-6 h | 85-95 | [12] |
| 6 | Aromatic Aldehydes | Triethylamine / Water | Room Temp | 20 min | 80-92 | [13] |
| 7 | Aromatic Aldehydes | CuSnO3:SiO2 / Ethanol | 70 °C | 10-25 min | 89-96 | [14] |
| 8 | Aromatic Aldehydes | Nano-silica/aminoethylpiperazine / Ball-milling | Room Temp | 5-20 min | 90-97 | [15] |
Experimental Protocol: Catalyst-Free Synthesis in Ethylene Glycol [8]
This protocol describes a green, catalyst-free synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
-
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1 mmol)
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethylene glycol (3 mL)
-
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), the desired aldehyde (1 mmol), and malononitrile (1 mmol) in ethylene glycol (3 mL).
-
Heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction progress by TLC using a n-hexane:EtOAc (4:1) eluent system.
-
After completion (typically 60-80 minutes), cool the mixture to room temperature.
-
Pour the reaction mixture into warm water. The product will precipitate as ethylene glycol is soluble in warm water.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.
-
Reaction Scheme:
Synthesis of Spiro-Pyranopyrazoles
Application Note:
Spiro-pyranopyrazoles are a fascinating subclass of heterocyclic compounds characterized by a spirocyclic junction, often involving an oxindole or other cyclic ketone moiety. These complex structures are of great interest in medicinal chemistry. Their synthesis can also be achieved via multicomponent reactions, typically involving a cyclic ketone (like isatin), malononitrile, and a pyrazolone (which can be generated in situ from a β-ketoester and hydrazine).[16][17] Catalyst-free conditions in green solvents like water are often effective, making these syntheses environmentally friendly and economical.[16][17]
Quantitative Data for Spiro-Pyranopyrazole Synthesis:
| Entry | Cyclic Ketone | Other Reactants | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Isatin | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | None / Water | Room Temp | - | High | [16] |
| 2 | Isatin | Acetylenic ester, Hydrazine hydrate, Malononitrile | None / Green Solvent | Room Temp | - | High | [17] |
| 3 | Isatin | 2-Amino-1,4-naphthoquinone, 5-methyl-2-phenylpyrazolone | Acetic Acid | Reflux | - | High | [18] |
Experimental Protocol: Catalyst-Free Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] [16]
This protocol describes a catalyst-free, four-component synthesis in water.
-
Materials:
-
Isatin (or substituted isatin) (0.5 mmol)
-
Malononitrile (0.5 mmol)
-
Ethyl acetoacetate (0.5 mmol)
-
Hydrazine hydrate (0.5 mmol)
-
Water (5 mL)
-
-
Procedure:
-
In a flask, suspend isatin (0.5 mmol) and malononitrile (0.5 mmol) in water (5 mL).
-
To this suspension, add ethyl acetoacetate (0.5 mmol) followed by the dropwise addition of hydrazine hydrate (0.5 mmol). An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature. The product will start to precipitate.
-
Monitor the reaction by TLC until completion.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The product is often pure enough after filtration, but can be further purified by recrystallization from methanol if necessary.
-
Logical Relationship Diagram:
Microwave-Assisted Synthesis of Pyrazolone Derivatives
Application Note:
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates and improving yields.[19][20][21][22] The synthesis of pyrazolone derivatives, such as 4-arylidenepyrazolones, can be significantly enhanced using this technology.[19][20] An efficient one-pot, three-component reaction of a β-ketoester, a hydrazine derivative, and an aldehyde can be carried out under solvent-free conditions with microwave irradiation, leading to the desired products in excellent yields and very short reaction times.[19][20] This method is highly advantageous for creating libraries of compounds for screening purposes.
Quantitative Data for Microwave-Assisted Pyrazolone Synthesis:
| Entry | Reactants | Microwave Power | Time | Yield (%) | Reference |
| 1 | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | 420 W | 10 min | 83 | [19] |
| 2 | Ethyl acetoacetate, Phenylhydrazine, 4-Bromobenzaldehyde | 420 W | 10 min | 91 | [19] |
| 3 | Ethyl acetoacetate, Phenylhydrazine, 4-(Trifluoromethyl)benzaldehyde | 420 W | 10 min | 98 | [19] |
| 4 | Ethyl acetoacetate, Phenylhydrazine | 20% Power | - | 67 | [23] |
| 5 | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | 360 W | 7-10 min | 68-86 | [21] |
Experimental Protocol: Microwave-Assisted Synthesis of 4-Arylidenepyrazolones [19]
This protocol describes a solvent-free, one-pot synthesis.
-
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Substituted phenylhydrazine (0.3 mmol)
-
Substituted benzaldehyde (0.3 mmol)
-
-
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), the phenylhydrazine derivative (0.3 mmol), and the benzaldehyde derivative (0.3 mmol) into a 50-mL flask suitable for microwave synthesis.
-
Place the flask in a domestic or dedicated laboratory microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After irradiation, allow the mixture to cool to room temperature. A solid should form.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration and wash with a small amount of cold ethyl acetate to afford the pure 4-arylidenepyrazolone derivative.
-
Experimental Workflow:
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. ias.ac.in [ias.ac.in]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. sciensage.info [sciensage.info]
- 15. A green protocol ball milling synthesis of dihydropyrano[2,3-<i>c</i>]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 22. Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
Application Notes and Protocols for Solid-Phase Synthesis of Substituted Pyrazol-3-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazol-3-ones are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The traditional solution-phase synthesis, often achieved through the Knorr pyrazole synthesis by condensing β-ketoesters with hydrazines, can be time-consuming and challenging for library generation.[2][3][4] Solid-phase organic synthesis (SPOS) offers a powerful alternative for the rapid and efficient generation of diverse pyrazolone libraries. This methodology facilitates purification by simple filtration and washing, and allows for the use of excess reagents to drive reactions to completion.[5]
These application notes provide a detailed protocol for the solid-phase synthesis of substituted pyrazol-3-ones, utilizing Wang resin as the solid support. The strategy involves the immobilization of a β-ketoester, followed by on-resin cyclization with a substituted hydrazine and subsequent cleavage to yield the desired pyrazol-3-one derivatives.
Experimental Workflow
The overall workflow for the solid-phase synthesis of substituted pyrazol-3-ones is depicted below. The process begins with the loading of a suitable β-ketoester onto the Wang resin, followed by a cyclocondensation reaction with a hydrazine derivative to form the pyrazolone ring on the solid support. The final product is then cleaved from the resin, purified, and characterized.
Experimental Protocols
This section details the methodologies for the key experiments in the solid-phase synthesis of substituted pyrazol-3-ones.
Protocol 1: Immobilization of β-Ketoester onto Wang Resin
This protocol describes the esterification of a β-ketoester to Wang resin.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Substituted β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) in a reaction vessel for 30 minutes.
-
Drain the DCM and wash the resin with anhydrous DMF (2 x 10 mL).
-
In a separate flask, dissolve the β-ketoester (3.0 mmol), DCC or DIC (3.0 mmol), and a catalytic amount of DMAP (0.1 mmol) in a mixture of anhydrous DCM and DMF (1:1, 10 mL).
-
Add the solution to the swollen resin and shake the reaction vessel at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking a small sample of the resin, washing it thoroughly, cleaving the ester, and analyzing the cleavage product by TLC or LC-MS.
-
Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Cyclocondensation to Form Pyrazolone
This protocol details the Knorr pyrazole synthesis on the solid support.
Materials:
-
β-Ketoester-loaded Wang resin (from Protocol 1)
-
Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)
-
Glacial acetic acid (catalyst)
-
Ethanol or 1-Propanol
Procedure:
-
Swell the β-ketoester-loaded resin (~1.0 mmol) in the chosen alcohol (e.g., ethanol, 10 mL) in a reaction vessel for 30 minutes.
-
Add the substituted hydrazine (5.0 mmol) and a few drops of glacial acetic acid to the resin slurry.
-
Heat the reaction mixture to reflux (or at approximately 100°C) with shaking for 4-12 hours.[3][4]
-
Monitor the reaction by taking a small resin sample, washing, cleaving, and analyzing by TLC or LC-MS to confirm the formation of the pyrazolone.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Drain the solvent and wash the resin sequentially with the alcohol used for the reaction (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the pyrazolone-bound resin under vacuum.
Protocol 3: Cleavage of Pyrazol-3-one from Wang Resin
This protocol describes the release of the final product from the solid support.
Materials:
-
Pyrazolone-bound resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT)), depending on the substituents.
-
Cold diethyl ether
Procedure:
-
Swell the dry pyrazolone-bound resin (~1.0 g) in DCM (5 mL) in a flask for 30 minutes.
-
Prepare a cleavage cocktail. A standard cocktail for Wang resin is 95% TFA, 2.5% water, and 2.5% TIS. For sensitive residues, other scavengers may be required.[6][7]
-
Drain the DCM and add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Stopper the flask and allow the mixture to stand at room temperature with occasional swirling for 1-3 hours.[6]
-
Filter the resin through a fritted funnel and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purify the crude product as needed, for example, by recrystallization or chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted pyrazol-3-ones. Yields and reaction times can vary depending on the specific substrates and reaction conditions.
Table 1: Representative Reaction Conditions and Yields for Solution-Phase Knorr Pyrazole Synthesis
| β-Ketoester | Hydrazine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 1 | High | [3] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Glacial Acetic Acid | 1 | High | [3][4] |
Table 2: Representative Yields for Multi-Component Synthesis of Pyrazolones
| Component 1 | Component 2 | Component 3 | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | Microwave, 420W, 10 min, solvent-free | 83 | [8] |
| Ethyl acetoacetate | 3-Carboxyphenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | Microwave, 420W, 10 min, solvent-free | 98 | [8] |
Table 3: Cleavage Conditions for Wang Resin
| Cleavage Cocktail | Reaction Time | Notes | Reference |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 1-3 hours | General-purpose cleavage. | [6][7] |
| TFA / Thioanisole / EDT / m-cresol / TMSBr | 15 minutes | Faster cleavage, especially for peptides with Arg(Mtr). | [6][7] |
| 50% TFA in DCM | 1.5-2 hours | Standard condition for many peptides. | [7] |
Note: The yields for the solid-phase synthesis are often determined after cleavage and purification and can be influenced by the efficiency of each step, including loading, reaction, and cleavage. Overall yields for multi-step solid-phase syntheses are typically reported in the range of 50-80%, depending on the complexity of the target molecule.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Pyrazoline Synthesis via 1,3-Dipolar Cycloaddition
Introduction
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and one endocyclic double bond.[1] They are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.[2][3] Pyrazoline derivatives have demonstrated antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, making them valuable scaffolds for the development of new therapeutic agents.[4][5] The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and versatile method for the synthesis of five-membered heterocycles like pyrazolines.[6][7] This reaction involves a 1,3-dipole (e.g., a diazoalkane or nitrile imine) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring in a concerted, stereospecific manner.[7][8] These application notes provide an overview of the synthesis of pyrazolines via 1,3-dipolar cycloaddition, detailed experimental protocols, and their applications in drug development.
Applications in Drug Development
The pyrazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and marketed drugs.[1] Its versatility allows for the modulation of physicochemical and biological properties, leading to a diverse range of therapeutic applications.[1]
-
Anti-inflammatory and Analgesic: Many pyrazoline derivatives exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][9] Marketed drugs like Phenazone (Antipyrine) and Phenylbutazone are examples of pyrazoline-based non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer: Researchers have synthesized and evaluated numerous pyrazoline derivatives for their potential as anticancer agents.[10] These compounds can induce apoptosis in tumor cells and inhibit angiogenesis.[1]
-
Antimicrobial: The pyrazoline core is found in compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiamoebic, and antimycobacterial properties.[4]
-
Central Nervous System (CNS) Activity: Certain pyrazoline derivatives act as cannabinoid CB1 receptor antagonists or monoamine oxidase (MAO) inhibitors, showing potential for treating CNS disorders.[1][5]
Reaction Mechanisms and Theory
The 1,3-dipolar cycloaddition is a pericyclic reaction that proceeds through a concerted transition state. The regioselectivity and reactivity of the reaction can be rationalized using Frontier Molecular Orbital (FMO) theory, which classifies interactions based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole and the dipolarophile.[6][11]
Caption: Frontier Molecular Orbital (FMO) theory classifications.
General Experimental Workflow
The synthesis, purification, and characterization of pyrazolines generally follow a standard laboratory workflow. The process begins with the preparation or acquisition of starting materials, followed by the core cycloaddition reaction. Post-reaction, a workup procedure is required to isolate the crude product, which is then purified and characterized to confirm its structure and purity.
Caption: General workflow for pyrazoline synthesis and characterization.
Experimental Protocols
Protocol 1: Synthesis of 2-Pyrazolines from Chalcones and Hydrazine Hydrate
This is a widely used, two-step method where a chalcone (an α,β-unsaturated ketone) is first synthesized and then cyclized with hydrazine hydrate.[12][13]
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve an appropriate aromatic ketone (e.g., acetophenone, 0.01 mol) and an aromatic aldehyde (e.g., benzaldehyde, 0.01 mol) in ethanol (20-30 mL).
-
Cool the mixture in an ice bath and add an aqueous solution of NaOH (40%) dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Step 2: Cyclization to form Pyrazoline
-
In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in a suitable solvent like ethanol or 2-ethoxy ethanol (15-20 mL).[12]
-
Add a catalytic amount of a base (e.g., sodium hydroxide) or acid (e.g., glacial acetic acid).[12][14]
-
Reflux the reaction mixture for 3-6 hours.[12]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.[12]
-
Filter the separated solid product, wash with cold water, and dry.
-
Recrystallize the crude pyrazoline from ethanol to yield the pure product.
Protocol 2: Synthesis via Diazoalkane Cycloaddition
This classic Huisgen cycloaddition uses a diazoalkane (like diazomethane) as the 1,3-dipole and an alkene as the dipolarophile.[8] Caution: Diazoalkanes are toxic and potentially explosive. They should be handled with extreme care in a well-ventilated fume hood, using appropriate safety equipment. In-situ generation is highly recommended.[15]
-
Generate diazomethane in-situ in an etheral solution from a precursor like Diazald® using a base (e.g., KOH) in a specialized distillation apparatus with fire-polished joints.
-
Dissolve the alkene dipolarophile (e.g., styrene, 1 mmol) in a suitable solvent like diethyl ether (10 mL) in a flask equipped with a magnetic stirrer.
-
Cool the alkene solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared, cold etheral solution of diazomethane (approx. 3 mmol) to the alkene solution with gentle stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The disappearance of the yellow color of diazomethane indicates consumption.
-
Monitor the reaction by TLC.
-
Once complete, carefully remove the solvent under reduced pressure at low temperature to avoid decomposition.
-
The resulting crude 1-pyrazoline is often unstable and may be used directly or isomerized to the more stable 2-pyrazoline.[8] Purification can be achieved by column chromatography if necessary.
Data Presentation: Synthesis of Pyrazoline Derivatives
The following table summarizes the synthesis of various pyrazoline derivatives using the 1,3-dipolar cycloaddition method, highlighting the reaction conditions and yields.
| Entry | Dipolarophile | 1,3-Dipole Source | Conditions | Time (h) | Yield (%) | Ref. |
| 1 | 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Hydrazine Hydrate | Acetic Acid, Reflux | 6 | 86 | [10] |
| 2 | 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Phenyl Hydrazine | Acetic Acid, Reflux | 6 | 84 | [10] |
| 3 | 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | Hydrazine Hydrate, Formic Acid | Reflux | 26 | 78 | [16] |
| 4 | 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | Hydrazine Hydrate, Formic Acid | Reflux | 26 | 72 | [16] |
| 5 | 1-(5-Chloro-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one | Thiosemicarbazide | NaOH, Ethanol, Reflux | 8 | 70 | [17] |
| 6 | α-Bromocinnamaldehyde | Hydrazonyl Chloride | Triethylamine, Chloroform, RT | 24 | 85 | [18] |
Application Pathway: Inhibition of COX Enzymes
Pyrazoline-based NSAIDs function by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. These enzymes convert arachidonic acid into prostaglandins, which are mediators of pain and inflammation. Selective inhibition of the COX-2 isoform is a key goal in modern drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the COX-2 pathway by pyrazoline derivatives.
References
- 1. dovepress.com [dovepress.com]
- 2. Medicinal Attributes of Pyrazoline in Drug Discovery [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irjmets.com [irjmets.com]
- 13. ijfmr.com [ijfmr.com]
- 14. researchgate.net [researchgate.net]
- 15. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives for Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] Among these, their potential as antimicrobial agents is of particular interest in the ongoing battle against drug-resistant pathogens.[2][3][5] This document provides detailed application notes and standardized protocols for the synthesis of pyrazole derivatives and the subsequent evaluation of their antimicrobial activity. The methodologies outlined herein are designed to be reproducible and adaptable for screening novel pyrazole-based compounds in a drug discovery setting.
Synthetic Protocols for Pyrazole Derivatives
Several synthetic strategies have been successfully employed to generate diverse libraries of pyrazole derivatives. Below are detailed protocols for two common and effective methods.
Protocol 1: One-Pot Synthesis of 2,4-Disubstituted Thiazolyl Pyrazole Derivatives
This protocol describes a one-pot synthesis method for generating thiazolyl pyrazole derivatives, which have shown promising antimicrobial activities.[1] The reaction proceeds via the condensation of a pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone.
Materials:
-
Pyrazole-4-carbaldehyde derivative (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
α-haloketone (e.g., 4-chlorophenacyl bromide) (1 mmol)
-
Ethanol
-
Crushed ice
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Mortar and pestle (for solvent-free method)
-
Column chromatography setup
-
TLC plates
Procedure:
Method A: Conventional Reflux
-
To a round bottom flask, add the pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and α-haloketone (1 mmol) in ethanol (20 mL).
-
Stir the mixture and reflux for 3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture onto crushed ice.
-
Filter the resulting solid precipitate and wash it with ice-cold water.
-
Purify the crude product by column chromatography using an ethyl acetate/hexanes (2:8) solvent system to obtain the pure 2,4-disubstituted thiazolyl pyrazole derivative.[1]
Method B: Solvent-Free Grinding
-
In a mortar, combine the pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and α-haloketone (1 mmol).
-
Grind the mixture at room temperature for 5-10 minutes. The reaction is typically complete within this timeframe, affording high yields (80-90%).[1]
-
The resulting solid is the desired 2,4-disubstituted thiazolyl pyrazole derivative.
-
Further purification can be performed by recrystallization or column chromatography if necessary.
Experimental Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of thiazolyl pyrazole derivatives.
Protocol 2: Synthesis of Pyrazole-1-carbothiohydrazides
This protocol details the synthesis of pyrazole-1-carbothiohydrazide, a key intermediate for the preparation of various bioactive pyrazole derivatives.[2]
Materials:
-
Ethyl acetoacetate (1 equiv.)
-
Thiocarbohydrazide (1 equiv.)
-
Ethanol
-
Concentrated HCl (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round bottom flask, dissolve equimolar amounts of ethyl acetoacetate and thiocarbohydrazide in ethanol.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Reflux the reaction mixture. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.[2]
Antimicrobial Activity Assays
The evaluation of the antimicrobial properties of newly synthesized pyrazole derivatives is crucial. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for quantifying antimicrobial activity.[2][5]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)[2]
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)[2]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi)[2]
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized pyrazole derivatives and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized inoculum of approximately 1.5 × 10⁸ CFU/mL.[5]
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the pyrazole derivatives and standard drugs in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 1 µg/mL).[5]
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2] This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Workflow for MIC Determination
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Data Presentation
The quantitative results of the antimicrobial activity assays should be summarized in a clear and structured table to facilitate comparison between different compounds and with standard drugs.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives
| Compound ID | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. flavus | Reference |
| 21a | 62.5 | 62.5 | 125 | 62.5 | 7.8 | 2.9 | [2] |
| 21b | 125 | 125 | 250 | 125 | 15.6 | 7.8 | [2] |
| 21c | 125 | 125 | 250 | 125 | 15.6 | 7.8 | [2] |
| 22 | 250 | 250 | 500 | 250 | 31.2 | 15.6 | [2] |
| Chloramphenicol | 125 | 125 | 125 | 125 | - | - | [2] |
| Clotrimazole | - | - | - | - | 7.8 | 7.8 | [2] |
Note: The compound IDs are taken from the cited literature for illustrative purposes.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the synthesis and antimicrobial evaluation of novel pyrazole derivatives. The synthetic methods are versatile and can be adapted to generate a wide range of pyrazole-based compounds. The standardized antimicrobial assay protocol ensures the generation of reliable and comparable data. By following these guidelines, researchers can effectively explore the potential of pyrazole derivatives as a promising class of new antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Highlights on the Synthesis of Pyrazoles with Antimicrobial Activity | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 2-Amino-4,6-dichloropyrimidine (CAS 4845-49-2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for assessing the purity of 2-Amino-4,6-dichloropyrimidine, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols for various analytical techniques and present quantitative data to guide researchers in selecting the most suitable methods for their applications.
Data Presentation
A summary of reported purity values for 2-Amino-4,6-dichloropyrimidine, as determined by chromatographic methods, is presented below. This table offers a comparative look at the purity levels achieved through different synthetic and purification processes.
| Analytical Method | Purity (%) | Reference |
| Liquid Chromatography | 94.8 | [1] |
| Liquid Chromatography | 92.4 | [1] |
| Liquid Chromatography | 85.9 | [1] |
| High-Performance Liquid Chromatography (HPLC) | 99.2 | [2] |
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided below. These protocols are based on established methods for 2-Amino-4,6-dichloropyrimidine and structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust method for quantifying the purity of 2-Amino-4,6-dichloropyrimidine and detecting impurities.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
Method 1: Reverse-Phase HPLC with UV Detection [3]
-
Column: Newcrom R1, or a similar reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3][4]
-
Detection: UV at an appropriate wavelength.
Method 2: Reverse-Phase HPLC-MS/MS [4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the parent and product ions specific to 2-Amino-4,6-dichloropyrimidine.[4]
Sample Preparation:
-
Prepare a stock solution of 2-Amino-4,6-dichloropyrimidine in a suitable solvent such as methanol or acetonitrile.[4]
-
Create a series of calibration standards by serially diluting the stock solution.[4]
-
For analysis, dilute the sample to an appropriate concentration with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a valuable technique for identifying and quantifying volatile and thermally stable impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Protocol:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
Sample Preparation:
-
Dissolve the 2-Amino-4,6-dichloropyrimidine sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the analyte and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR).
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
Protocol for ¹H and ¹³C NMR: [6]
-
Sample Weighing: Accurately weigh 10-25 mg of 2-Amino-4,6-dichloropyrimidine for ¹H NMR and 50-100 mg for ¹³C NMR.[6]
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice.[6] Ensure the solvent is of high purity (≥99.8% D).[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition: [6]
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set an appropriate spectral width and acquisition time.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: [6]
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans will be required compared to ¹H NMR.
Predicted ¹H and ¹³C NMR Data for 2-Amino-4,6-dichloropyrimidine in DMSO-d₆: [6]
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |
| ¹H (-NH₂) | ~7.0 - 8.0 | Broad Singlet |
| ¹H (H-5) | ~6.5 - 7.5 | Singlet |
| ¹³C (C-2) | ~163 | - |
| ¹³C (C-4, C-6) | ~159 | - |
| ¹³C (C-5) | ~107 | - |
Visualizations
The following diagrams illustrate the general workflows for the purity assessment of 2-Amino-4,6-dichloropyrimidine.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing Pyrazolone-Based Corrosion Inhibitors for Acidic Media
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and evaluation of pyrazolone-based corrosion inhibitors for use in acidic environments. The information compiled herein is based on findings from various scientific studies and is intended to guide researchers in this field.
Introduction to Pyrazolone-Based Corrosion Inhibitors
Pyrazolone derivatives have emerged as a promising class of organic corrosion inhibitors, particularly for protecting metals like mild steel and copper in acidic solutions such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).[1][2] Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface.[1][3] This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby inhibiting both anodic and cathodic reactions of the corrosion process.[4][5] The mechanism of inhibition is generally considered to be a mixed-type, involving both physisorption and chemisorption.[6][7]
Quantitative Data on Inhibition Efficiency
The inhibition efficiency of various pyrazolone derivatives has been evaluated under different experimental conditions. The following tables summarize the quantitative data from several studies, providing a comparative overview of their performance.
Table 1: Inhibition Efficiency of Pyrazolone Derivatives in 1 M HCl
| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Metal | Reference |
| 3-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylpropanoic acid (C4-PRZ-1) | Not Specified | Not Specified | Not Specified | Mild Steel | [8] |
| Pyrazolone-sulfonamide hybrids | 50 - 500 ppm | 25 - 50 | Not Specified | Mild Steel | [3] |
| BM-01 (a pyrazole derivative) | 10⁻³ M | 25 | 90.4 (Weight Loss), 90.38 (PDP), 90.0 (EIS) | Carbon Steel | [5] |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M to 10⁻⁶ M | Not Specified | Not Specified | Carbon Steel | [9] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M to 10⁻⁶ M | Not Specified | Not Specified | Carbon Steel | [9] |
| (Z)-3-methyl-4-(2-m-tolylhydrazono)-1H-pyrazol-5(4H)-one (Compound A) | Not Specified | Not Specified | Not Specified | 316L Stainless Steel | [10] |
| (Z)-4-(2-(3-methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (Compound B) | Not Specified | Not Specified | Not Specified | 316L Stainless Steel | [10] |
| (Z)-3-methyl-4-(2-(3-nitrophenyl)hydrazono)-1H-pyrazol-5(4H)-one (Compound C) | Not Specified | Not Specified | Not Specified | 316L Stainless Steel | [10] |
Table 2: Inhibition Efficiency of Pyrazolone Derivatives in H2SO4
| Inhibitor | Concentration | Acid Concentration | Temperature (°C) | Inhibition Efficiency (%) | Metal | Reference |
| 5-methyl-2,4-dihydro-3H-pyrazol-3-one (Py I) | 10 mM | 0.5 M | 25 | 90.1 | Copper | [1] |
| 5-phenyl-2,4-dihydro-3H-pyrazol-3-one (Py II) | 10 mM | 0.5 M | 25 | 84.9 | Copper | [1] |
| 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Py III) | 10 mM | 0.5 M | 25 | 87.9 | Copper | [1] |
| Pyrazolone Derivative (PYR) | 11 ppm | 0.5 M | 25 | 91 | Mild Steel | [2] |
| Pyrazole derivatives (B1-B6) | 1x10⁻² to 5x10⁻⁴ M | 1 M | 30 | Varies with concentration | Mild Steel | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are essential for the accurate evaluation of pyrazolone-based corrosion inhibitors.
This gravimetric method is a fundamental technique for determining the corrosion rate and the inhibition efficiency.[12][13]
Protocol:
-
Specimen Preparation:
-
Prepare metal coupons (e.g., mild steel) of known dimensions and surface area.[14]
-
Mechanically polish the coupon surfaces using progressively finer grades of emery paper (e.g., from 220 to 1200 grit).[14]
-
Degrease the coupons with a suitable solvent like acetone, rinse with distilled water, and dry thoroughly.[14]
-
-
Initial Weighing: Accurately weigh each prepared coupon using an analytical balance.[14]
-
Immersion:
-
Immerse the weighed coupons in the acidic solution (e.g., 1 M HCl) with and without various concentrations of the pyrazolone inhibitor.
-
Maintain a constant temperature and specified immersion period (e.g., 24-72 hours).[14]
-
-
Final Weighing:
-
After the immersion period, retrieve the coupons.
-
Carefully remove the corrosion products from the surface by cleaning, rinsing with distilled water and acetone, and then drying.
-
Reweigh the cleaned and dried coupons.
-
-
Calculations:
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[12] These tests are typically performed using a three-electrode cell setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum).[4]
a. Potentiodynamic Polarization (PDP)
This technique helps in determining the corrosion current density (Icorr) and understanding the anodic and cathodic behavior.[15]
Protocol:
-
Stabilization: Immerse the working electrode in the test solution for approximately 1 hour to allow the open-circuit potential (OCP) to stabilize.[14]
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[14]
-
Data Analysis:
-
Plot the polarization curve (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100.
-
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer process at the metal/solution interface.[16][17]
Protocol:
-
Stabilization: Allow the working electrode to reach a stable OCP in the test solution.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[18]
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.
-
These techniques are used to visualize the metal surface and confirm the formation of a protective inhibitor film.[19][20]
a. Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology.
Protocol:
-
Sample Preparation: Immerse metal specimens in the corrosive solution with and without the optimal concentration of the inhibitor for a specific duration.
-
Imaging: After immersion, remove the specimens, rinse gently, and dry. Mount the specimens and obtain SEM images of the surface.[8]
b. Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical information about the surface at a high resolution.[21]
Protocol:
-
Sample Preparation: Similar to SEM sample preparation.
-
Imaging: Scan the surface of the prepared specimens with the AFM tip to obtain topographical images and roughness data.
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.
Caption: Workflow for Evaluating Pyrazolone-Based Corrosion Inhibitors.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peacta.org [peacta.org]
- 5. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl: electrochemical, surface analytical and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. infinitalab.com [infinitalab.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. ijcsi.pro [ijcsi.pro]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. content.ampp.org [content.ampp.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the efficient synthesis of pyrazolone derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry.[1][2][3] Pyrazolone derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
General Workflow for Microwave-Assisted Pyrazolone Synthesis
The microwave-assisted synthesis of pyrazolones generally involves the condensation reaction between a β-ketoester and a hydrazine derivative. This can be performed as a one-pot, multi-component reaction, further enhancing efficiency. The typical workflow is outlined below.
Caption: General workflow for microwave-assisted pyrazolone synthesis.
Experimental Protocols
Two representative protocols for the microwave-assisted synthesis of pyrazolone derivatives are detailed below.
Protocol 1: Solvent-Free Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes a high-speed, solvent-free synthesis of a pyrazolone derivative from ethyl acetoacetate and phenylhydrazine.[1][2]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine ethyl acetoacetate and phenylhydrazine in an appropriate molar ratio.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a power of approximately 20% of the total power output for 4 minutes.[2]
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol outlines an efficient one-pot synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation.[3][4][5]
Materials:
-
Ethyl acetoacetate (or other β-ketoester)
-
A substituted phenylhydrazine
-
An aromatic aldehyde
-
Domestic microwave oven
Procedure:
-
In a 50-mL one-neck flask, combine the ethyl acetoacetate (0.45 mmol), the substituted phenylhydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).[3]
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[3][4]
-
After irradiation, allow the flask to cool to room temperature.
-
The solid product obtained is then triturated with ethyl acetate and collected by suction filtration.[3]
-
Further purification can be achieved by recrystallization if necessary.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the reaction conditions and outcomes for different microwave-assisted pyrazolone synthesis protocols.
| Product Type | Starting Materials | Microwave Power | Time (min) | Solvent | Yield (%) | Reference |
| Pyrazolones | β-keto ester, Hydrazine | 20% of total output | 4 | Solvent-free | 67-82 | [1][2] |
| 4-Arylidenepyrazolones | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | 420 W | 10 | Solvent-free | 51-98 | [3][4][5] |
| Pyrazolyl-substituted benzochroman-4-ones | Pyrazole 4-carbaldehydes, Acetylnaphthols | 180 W | 5-7 | Ethanol | Good | [6][7] |
| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | (Hetero)aromatic aldehydes, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 350 W | 3 | DMSO:H2O (1:1) | 80-98 | [7] |
| Pyrazole derivatives | Chalcones, Hydrazine hydrate | Not specified | Not specified | Ethanol with acetic acid | Not specified | [8] |
Logical Relationship: One-Pot Synthesis of 4-Arylidenepyrazolones
The one-pot synthesis of 4-arylidenepyrazolone derivatives involves a sequential condensation and Knoevenagel reaction. The logical flow of this process is depicted below.
Caption: Logical flow of the one-pot, three-component synthesis.
Characterization of Synthesized Pyrazolone Derivatives
The structural elucidation of the synthesized pyrazolone derivatives is crucial. Standard analytical techniques that should be employed include:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point: To determine the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the pyrazolone ring and its substituents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the detailed structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[9][10]
These microwave-assisted protocols provide a rapid, efficient, and environmentally friendly approach to synthesizing a diverse range of pyrazolone derivatives, which are of significant interest in medicinal chemistry and drug discovery.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazolone Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The strategic functionalization of the pyrazolone ring, particularly at the C4 position, is a critical step in the discovery and development of novel therapeutic agents. The C4 position is an attractive site for modification due to its electron-rich nature, making it susceptible to electrophilic attack.[1][2] This document provides detailed application notes and experimental protocols for key methods employed in the functionalization of the C4 position of the pyrazolone ring, enabling researchers to synthesize a diverse array of substituted pyrazolone derivatives for applications in drug discovery and materials science.
Overview of C4 Functionalization Strategies
The functionalization of the C4 position of the pyrazolone ring can be achieved through several synthetic strategies. The choice of method is dictated by the desired substituent, the nature of the starting materials, and the overall synthetic goal. The primary approaches are categorized as follows:
-
Electrophilic Substitution: This is a fundamental and widely utilized method that leverages the high electron density at the C4 position.[2][3] Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[1][4]
-
Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H functionalization allows for the introduction of various substituents directly onto the C4 position.[1] Palladium-catalyzed reactions, for example, facilitate the direct introduction of aryl, allyl, and benzyl groups with high regioselectivity.[1][5]
-
Functionalization of Pre-functionalized Pyrazolones: This approach involves modifying a pyrazolone that already bears a functional group at the C4 position, such as a halogen. This pre-installed group can then be subjected to various cross-coupling reactions to introduce a wide variety of substituents.[1][6]
Signaling Pathways and Logical Relationships
The reactivity of the pyrazolone ring at the C4 position is governed by its electronic properties. The following diagram illustrates the general principle of electrophilic substitution at this position.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one?
The most common and established method is a variation of the Knorr pyrazole synthesis.[1][2] This reaction involves the cyclocondensation of a β-ketoester, specifically ethyl benzoylacetate, with phenylhydrazine.[1] The reaction typically proceeds with the loss of two molecules of water and ethanol to form the pyrazolone ring.
Q2: What is the role of an acid catalyst in this synthesis?
A catalytic amount of a weak acid, such as glacial acetic acid, is often used to facilitate the reaction.[1][2] The acid protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. This accelerates the initial condensation and subsequent cyclization steps.[3]
Q3: Does the product, 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one, exhibit tautomerism?
Yes, pyrazolones like this one can exist in several tautomeric forms.[1][4] While often drawn in the keto form, the enol tautomer is generally a major structural form as it allows the five-membered ring to become aromatic, which is a more stable configuration.[1]
Q4: What are the typical starting materials and their stoichiometry?
The key starting materials are ethyl benzoylacetate and phenylhydrazine. While a 1:1 molar ratio is stoichiometrically required, some procedures recommend a slight excess of hydrazine (e.g., 2 equivalents of hydrazine hydrate) to ensure the complete consumption of the β-ketoester.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you diagnose and resolve common problems to improve your product yield and purity.
Q1: My reaction yield is very low or I obtained no product. What went wrong?
-
Possible Cause 1: Reagent Quality. Phenylhydrazine can degrade over time, especially if exposed to air and light, leading to impurities that can hinder the reaction.
-
Solution 1: Use freshly distilled or recently purchased phenylhydrazine. Ensure your ethyl benzoylacetate and solvent are pure and dry.
-
Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient heating time or inadequate temperature.
-
Solution 2: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the ethyl benzoylacetate starting material has disappeared.[1] If the reaction stalls, consider extending the reflux time or slightly increasing the temperature.
-
Possible Cause 3: Incorrect Work-up. The product might be soluble in the work-up solvents, leading to loss during filtration.
-
Solution 3: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.[5] Use a minimal amount of ice-cold solvent (e.g., water or ethanol) to wash the collected solid.
Q2: The reaction mixture turned a dark yellow or red color, and the final product is impure. How can I fix this?
-
Possible Cause: This is a common issue, often attributed to side reactions or impurities from the phenylhydrazine.[6]
-
Solution 1: While some color change is typical, you can minimize it by running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[6]
-
Solution 2: To obtain a cleaner product, pass the crude material through a short plug of silica gel, washing with a non-polar solvent like toluene or hexanes to remove colored impurities before eluting the product with a more polar solvent like ethyl acetate or ether.[6] Standard recrystallization from ethanol is also highly effective for purification.[5]
Q3: My final product is an oil and will not crystallize. What should I do?
-
Possible Cause: The presence of impurities or residual solvent can inhibit crystallization.
-
Solution 1: Trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as cold hexanes or diethyl ether) to the oil and scratch the side of the flask with a glass rod. This can often induce crystallization.
-
Solution 2: Recrystallization. Dissolve the oily product in a minimal amount of a hot solvent (like ethanol) and allow it to cool slowly. If it still oils out, add a slightly larger volume of solvent. Using a seed crystal from a previous successful batch can also initiate crystallization.
-
Solution 3: Column Chromatography. If other methods fail, purify the product using silica gel column chromatography to separate it from impurities that may be preventing crystallization.
Q4: I see multiple spots on my TLC plate after the reaction. What are they?
-
Possible Cause 1: Unreacted Starting Materials. You may see spots corresponding to ethyl benzoylacetate or phenylhydrazine.
-
Solution 1: Allow the reaction to run longer until the limiting reagent (typically the ketoester) is consumed, as monitored by TLC.
-
Possible Cause 2: Intermediates. The initial hydrazone formed from the condensation of phenylhydrazine and the ketone portion of the β-ketoester is a common intermediate.[1] If this intermediate is stable, it may be visible on the TLC plate.
-
Solution 2: Ensure reaction conditions (heat, catalyst) are sufficient to promote the final intramolecular cyclization to the pyrazolone ring.
Data Summary
Optimizing reaction parameters is crucial for maximizing yield. The following tables provide representative data on how different conditions can affect the synthesis.
Table 1: Effect of Solvent and Catalyst on Product Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethanol | Acetic Acid | Reflux (78) | 2 | ~80%[5] |
| Acetic Acid | None | Reflux (118) | 1 | ~85-90% |
| 1-Propanol | Acetic Acid | 100 | 1-2 | >75%[1] |
| Toluene | None | Reflux (111) | 3 | ~70%[7] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure reagents; Incomplete reaction | Use fresh phenylhydrazine; Monitor by TLC until starting material is consumed. |
| Oily Product | Residual solvent; Impurities | Triturate with a non-solvent; Purify by recrystallization or column chromatography. |
| Dark Color | Phenylhydrazine decomposition/side reactions | Purify crude product with a silica plug or recrystallization.[6] |
| Multiple TLC Spots | Unreacted starting materials; Intermediates | Increase reaction time; Ensure sufficient heat for full cyclization. |
Experimental Protocols & Visualizations
Standard Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one.
Reagents & Equipment:
-
Ethyl Benzoylacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (or 1-Propanol)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter flask
-
TLC plates and chamber
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate (1.0 eq) and phenylhydrazine (1.1 eq).
-
Add ethanol or 1-propanol as the solvent (approx. 5-10 mL per gram of ketoester).
-
Add a catalytic amount (3-5 drops) of glacial acetic acid to the mixture.[1]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (or ~100°C) with constant stirring for 1-2 hours.[1]
-
Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the ethyl benzoylacetate spot is no longer visible.[1]
-
Once complete, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to induce precipitation of the product. If precipitation is slow, adding a small amount of cold water may help.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol to remove residual impurities.[1]
-
Allow the product to air dry completely. Determine the mass, calculate the percent yield, and verify purity via melting point and TLC.
-
Purification (if necessary): Recrystallize the crude product from hot ethanol.
Visualized Experimental Workflow
Caption: General experimental workflow for the synthesis of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision guide for addressing low product yield.
Simplified Reaction Pathway
Caption: Simplified reaction mechanism for the Knorr synthesis of the target pyrazolone.
References
Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis from β-Keto Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the synthesis of pyrazoles from β-keto esters, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles derived from β-keto esters.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in the Knorr synthesis of pyrazoles from β-keto esters can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. The primary issues often relate to the purity of the reactants, the reaction parameters, and the presence of side reactions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the β-keto ester and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion. However, a large excess can sometimes lead to the formation of byproducts.
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some reactions proceed well at room temperature, others may require heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used. In some cases, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can improve yields and regioselectivity.[2][3]
-
pH (Catalyst): The reaction is often catalyzed by a small amount of acid, such as a few drops of glacial acetic acid.[4][5] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the addition of a mild base like sodium acetate may be beneficial to neutralize the liberated acid, which can sometimes promote the formation of colored byproducts.[1]
-
-
Monitor Reaction Progress: Use TLC to track the consumption of the limiting reagent. This will prevent premature work-up of an incomplete reaction or prolonged reaction times that could lead to byproduct formation.[6]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical β-keto esters or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[3]
Strategies to Improve Regioselectivity:
-
Solvent Choice: As mentioned, fluorinated alcohols (TFE or HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.[2]
-
Steric and Electronic Effects: The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. A bulky substituent on the β-keto ester will likely direct the initial attack of the hydrazine to the less sterically hindered carbonyl group. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
pH Control: The pH of the reaction medium can be critical. Under acidic conditions, the reactivity of the hydrazine nitrogens can be altered, influencing the site of initial attack.[3]
Q3: My reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a clean product?
Discoloration of the reaction mixture is a frequent observation in Knorr-type pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1]
Solutions for Discolored Reactions:
-
Purification:
-
Recrystallization: This is a highly effective method for removing colored impurities. Common solvents for recrystallization of pyrazoles include ethanol, methanol, or mixtures such as ethanol/water.[7][8]
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, be aware that this may also reduce your overall yield slightly.[7]
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is a reliable alternative. A common eluent system is a gradient of ethyl acetate in hexane.[1][9]
-
Q4: The reaction seems to be incomplete, even after a long reaction time. What can I do?
An incomplete reaction, where starting material is still present after an extended period, can be due to several factors.
Troubleshooting an Incomplete Reaction:
-
Reagent Purity: Re-verify the purity of your starting materials, especially the hydrazine.
-
Temperature: Cautiously increase the reaction temperature while monitoring for any decomposition.
-
Catalyst: Ensure that an appropriate acid or base catalyst is present if required by the specific reaction.
-
Steric Hindrance: If your substrates are particularly bulky, the reaction may be inherently slow. In such cases, longer reaction times and higher temperatures might be necessary.
Data Presentation
The yield of pyrazole synthesis is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of representative quantitative data.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| β-Keto Ester | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | Room Temp | 1 | 98 (1:1.8 ratio of regioisomers) | [10] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | Room Temp | 1 | 95 (5.3:1 ratio of regioisomers) | [10] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | Room Temp | 1 | 98 (49:1 ratio of regioisomers) | [10] |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 1 | ~90 | [5] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | 100 | 1 | 79 | [6] |
Table 2: Influence of Catalyst on Pyrano[2,3-c]pyrazole Synthesis (Four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate)
| Catalyst (mol%) | Solvent | Condition | Time | Yield (%) | Reference |
| SnCl₂ (10) | Ethanol | 80°C | 1.4 h | 92 | [11] |
| SnCl₂ (10) | Ethanol | Microwave | 25 min | 94 | [11] |
| nano-Fe₃O₄ (6) | Water | 80°C | 25 min | 96 | [11] |
| Y₃Fe₅O₁₂ (5) | None | 80°C | 20 min | 95 | [11] |
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate [4]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
20-mL scintillation vial, stir bar, hot plate with stirring capability
-
TLC plates (silica gel), developing chamber, and mobile phase (30% Ethyl acetate / 70% Hexane)
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.
-
After 1 hour, monitor the reaction progress by TLC. Spot the starting material (ethyl benzoylacetate) and the reaction mixture. Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolate the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
-
Protocol 2: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) from Ethyl Acetoacetate and Phenylhydrazine [5]
-
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, heating mantle, ice bath
-
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.
-
Visualizations
Reaction Mechanism and Side Reactions
Caption: General reaction mechanism for pyrazole synthesis and potential side reactions.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
optimization of reaction conditions for pyrazole synthesis (catalyst, solvent, temp)
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, offering troubleshooting advice and optimized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during pyrazole synthesis, providing actionable solutions to improve reaction outcomes.
Q1: Why is my pyrazole synthesis yield consistently low?
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can arise from several factors.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can hinder the reaction. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of regioisomers with unsymmetrical dicarbonyls.[1]
Q2: I am observing the formation of two regioisomers. How can I improve regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]
Strategies to Enhance Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[2] Aprotic dipolar solvents (DMF, NMP, DMAc) have also been shown to give better results than polar protic solvents like ethanol.[3]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. For instance, in some syntheses, a Lewis acid catalyst may favor the formation of one regioisomer over the other.
-
Reaction Temperature: Temperature can play a role in controlling regioselectivity. Experimenting with different temperatures, from room temperature to reflux, may be beneficial. A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles.[4]
Q3: My reaction mixture has turned dark or tar-like. What is the cause and how can I prevent it?
Discoloration of the reaction mixture is a frequent observation, especially in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Solutions:
-
Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification Techniques: Activated carbon (charcoal) treatment of the reaction mixture before work-up can help remove some of these colored impurities.[1] Recrystallization of the final product is also an effective purification method.[1]
-
Optimize Temperature: At elevated temperatures, polymerization or degradation of starting materials or intermediates can lead to tar-like substances.[5] Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[5]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data on the impact of different catalysts, solvents, and temperatures on pyrazole synthesis.
Table 1: Effect of Catalyst on Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | - | - | 95 | [3] |
| Silver (AgOTf) | Trifluoromethylated ynones, Aryl/alkyl hydrazines | - | Room Temp | up to 99 | [6] |
| Copper (CuCl) | Phenylhydrazone, Maleimide | DMSO | 80 | 86 | [7] |
| Palladium | Terminal alkyne, Hydrazine, CO, Aryl iodide | - | - | - | |
| Lithium Perchlorate | Acetylacetone, 2,4-dinitrophenylhydrazine | - | - | - | [6] |
| No Catalyst | 1,3-diketones, Hydrazines | Ethylene glycol | Room Temp | 70-95 | [6] |
Table 2: Effect of Solvent on Pyrazole Synthesis
| Solvent | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Ethanol | 1,3-diketone, Methylhydrazine | - | - | Forms regioisomeric mixtures | [2] |
| 2,2,2-Trifluoroethanol (TFE) | 1,3-diketone, Methylhydrazine | - | - | Increased regioselectivity | [2] |
| N,N-dimethylacetamide (DMAc) | 1,3-diketones, Arylhydrazines | - | Room Temp | 59-98 | [6] |
| Ionic Liquid ([HDBU][OAc]) | Substituted tosylhydrazones, α,β-unsaturated ketones | None | 95 | up to 98 | [4] |
| Deep Eutectic Solvents (DESs) | Various | - | Mild conditions | High | [8] |
| Solvent-free | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | TBAB | Room Temp | Good | [9] |
| Glycerol | Chalcones, Hydrazine hydrate | K2CO3 | 80 | - | [10] |
Table 3: Effect of Temperature on Pyrazole Synthesis
| Temperature | Reactants | Solvent | Catalyst | Yield (%) | Reference |
| Room Temperature | 1,3-diketones, Hydrazines | Ethylene glycol | None | 70-95 | [6] |
| Room Temperature | 1,3-diketones, Arylhydrazines | N,N-dimethylacetamide | None | 59-98 | [6] |
| 60 °C | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | - | Silver-catalyzed | Improved yield | [6][7] |
| 95 °C | Substituted tosylhydrazones, α,β-unsaturated ketones | [HDBU][OAc] | None | up to 98 | [4] |
| 100 °C | Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol | - | 79 | [11] |
| Reflux | Substituted acid, Methanol | Sulfuric acid | - | - | [12] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).[13]
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] Note that this addition can be exothermic.[13] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Heating: Heat the reaction mixture under reflux for a specified time (e.g., 1 hour).[13] Monitor the reaction progress by TLC.[1]
-
Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visual Guides
Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
General Mechanism of the Knorr Pyrazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijcrt.org [ijcrt.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Claisen-Schmidt Condensation for Chalcones
Welcome to the technical support center for the Claisen-Schmidt condensation synthesis of chalcones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and minimize byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common byproducts in a Claisen-Schmidt condensation for chalcone synthesis, and how can they be minimized?
A1: Byproduct formation is a frequent challenge in Claisen-Schmidt condensations, leading to complex reaction mixtures and lower yields of the desired chalcone. The primary byproducts and strategies to mitigate them are outlined below.
-
Self-Condensation of the Ketone: This occurs when the enolizable ketone reacts with itself, particularly when using a strong base.
-
Cannizzaro Reaction of the Aldehyde: This disproportionation reaction can occur with aldehydes that lack α-hydrogens in the presence of a strong base, yielding an alcohol and a carboxylic acid.[1][2]
-
Troubleshooting:
-
-
Michael Addition Product: The enolate of the ketone can add to the α,β-unsaturated carbonyl of the newly formed chalcone, resulting in a higher molecular weight byproduct.[1][3]
-
Formation of a Viscous Oil Instead of a Solid Product: This is often due to the presence of impurities, an incomplete reaction, or the formation of oily byproducts like the Michael adduct.[3]
-
Troubleshooting:
-
Ensure the reaction goes to completion by monitoring it with Thin-Layer Chromatography (TLC).[4]
-
If the product is oily due to impurities, purification by column chromatography may be necessary.
-
For products with low melting points, extraction with a suitable solvent like ethyl acetate may be required instead of filtration.[5]
-
-
Q2: My Claisen-Schmidt reaction has a low or no yield. What are the common causes and how can I optimize the reaction?
A2: Low or no yield in a Claisen-Schmidt condensation can stem from several factors, ranging from reagent quality to reaction conditions.
-
Improper Catalyst Choice or Concentration: The selection and amount of the acid or base catalyst are critical.[1]
-
Troubleshooting:
-
Verify the concentration and activity of your catalyst; consider using a fresh batch.[3] Common bases include NaOH and KOH, while acids like HCl or Lewis acids such as AlCl₃ can also be used.[1][6]
-
The optimal catalyst concentration often needs to be determined empirically for each specific set of reactants.[1]
-
-
-
Poor Reagent Quality: Impurities in the starting materials can inhibit the reaction.[1]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in the reaction rate and selectivity.
-
Incorrect Stoichiometry: The molar ratio of the aldehyde to the ketone is a key parameter.
-
Troubleshooting:
-
An excess of the enolizable ketone is sometimes used to ensure the complete consumption of the aldehyde.[1]
-
-
-
Poor Substrate Reactivity: The electronic and steric properties of the benzaldehyde and acetophenone derivatives significantly impact the reaction.
-
Troubleshooting:
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the comparison of different catalysts, solvents, and reaction conditions for the synthesis of chalcones.
Table 1: Effect of Catalyst on Chalcone Synthesis
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| NaOH (20 mol%) | Benzaldehyde | Cyclohexanone | None | RT | 5 min | 98 | [7][8] |
| KOH (20 mol%) | Benzaldehyde | Cyclohexanone | None | RT | 5 min | 85 | [7][8] |
| Zn-NP | Benzaldehyde | Acetophenone | Water | RT | 2 h | 96 | [9] |
| K-NP | Benzaldehyde | Acetophenone | Water | RT | 2 h | 98 | [9] |
| BiCl₃ (10 mol%) | Benzaldehyde | Acetophenone | None | 140 | 20 min | High | [10] |
| Mg(HSO₄)₂ | Substituted Benzaldehydes | Substituted Acetophenones | None | RT | Varies | Good to High | [11] |
Table 2: Effect of Solvent on Chalcone Synthesis
| Solvent | Catalyst | Temp. (°C) | Time | Yield (%) | Reference |
| Ethanol | NaOH | RT | 2-4 h | High | [4] |
| Water | K-NP | RT | 2 h | 98 | [9] |
| Solvent-Free | NaOH (20 mol%) | RT | 5-15 min | 98 | [4][8] |
| Solvent-Free | BiCl₃ (10 mol%) | 140 | 10-20 min | High | [10] |
| Micellar (CTAB) | NaOH | RT | 24 h | Good to High | [6] |
| Micellar (Tween 80) | NaOH | RT | 24 h | Good to High | [6] |
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Chalcone Synthesis in Ethanol [4][12]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[1] Maintain the temperature below 25 °C, using an ice bath if necessary.[4]
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C.[1] Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[1]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[4][13]
-
Purification: Collect the precipitated solid product by vacuum filtration, wash it with cold water, and dry.[13] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
Protocol 2: Solvent-Free Grinding Method for Chalcone Synthesis [1][4]
-
Mixing: In a mortar, combine the substituted acetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and a solid catalyst such as powdered NaOH or KOH (e.g., 20 mol%).[1][8]
-
Grinding: Grind the mixture vigorously with a pestle for 5-30 minutes. The reaction is often exothermic, and the mixture may become a paste or solidify.[1]
-
Work-up: After the reaction is complete (monitored by TLC), add cold water to the mortar and continue to grind to break up the solid.[4]
-
Purification: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry.[4] Recrystallization can be performed if necessary.[1]
Visual Guides
The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing Claisen-Schmidt condensations.
Caption: Troubleshooting workflow for Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 1,3-Diphenyl-5-Pyrazolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1,3-diphenyl-5-pyrazolone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 1,3-diphenyl-5-pyrazolone.
Issue 1: Low Yield After Recrystallization
-
Question: I am experiencing a significant loss of product after recrystallizing my crude 1,3-diphenyl-5-pyrazolone. What are the possible causes and how can I improve the yield?
-
Answer: Low recovery after recrystallization is a common issue and can stem from several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor. Experiment with different solvents or solvent mixtures. For 1,3-diphenyl-5-pyrazolone, solvents such as ethanol and benzene have been successfully used.[1] A mixture of a good solvent with a poor solvent (an anti-solvent) can also be effective.
-
Volume of Solvent: Using an excessive volume of solvent will lead to a lower recovery of the purified product. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly, the compound may crystallize prematurely, trapping impurities. Ensure the dissolution is complete and allow the solution to cool slowly to form pure crystals. Using a pre-heated funnel during hot filtration can prevent premature crystallization in the funnel.
-
Incomplete Precipitation: The product may not have fully precipitated out of the solution before filtration. Ensure the solution is sufficiently cooled, and if necessary, place it in an ice bath to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Issue 2: Persistent Yellow Coloration in the Final Product
-
Question: My purified 1,3-diphenyl-5-pyrazolone remains yellow, even after multiple recrystallizations. What is causing this, and how can I obtain a white or off-white product?
-
Answer: A persistent yellow color often indicates the presence of colored impurities. These could be side-products from the synthesis or degradation products.
-
Unreacted Phenylhydrazine: Phenylhydrazine and its oxidation products can be highly colored. Ensure the stoichiometry of the reactants in the synthesis is correct to minimize unreacted starting materials.
-
Side-Products: The reaction of phenylhydrazine with ethyl benzoylacetate can sometimes lead to the formation of colored side-products.
-
Decolorizing Carbon: A common method to remove colored impurities is to use activated charcoal (decolorizing carbon). After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal and reflux for a short period (5-10 minutes). The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.
-
Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful purification technique that can separate the desired product from colored impurities. A silica gel column with an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) can be effective.[1]
-
Issue 3: Oily Product Instead of Crystalline Solid
-
Question: After the reaction, I am obtaining an oil instead of a solid crude product. How should I proceed with purification?
-
Answer: The formation of an oil, often referred to as "oiling out," can occur when the melting point of the impure product is lower than the boiling point of the solvent, or if the concentration of impurities is very high.
-
Trituration: Try to induce crystallization by adding a small amount of a solvent in which the desired product is insoluble but the impurities are soluble. Stir the oil with this solvent (a process called trituration). This may wash away impurities and encourage the product to solidify.
-
Solvent Removal and Redissolution: Remove the current solvent under reduced pressure and try redissolving the resulting oil in a different, more suitable solvent for crystallization.
-
Seeding: If you have a small amount of pure, crystalline 1,3-diphenyl-5-pyrazolone, you can add a "seed crystal" to the oil or a supersaturated solution to initiate crystallization.
-
Column Chromatography: If the product consistently oils out, direct purification of the crude oil by column chromatography may be the most effective approach.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 1,3-diphenyl-5-pyrazolone?
A1: The most common impurities are typically unreacted starting materials and side-products from the synthesis. These can include:
-
Phenylhydrazine: Often a source of color in the crude product.
-
Ethyl benzoylacetate: The other starting material in the common synthesis route.
-
Side-products from condensation: Depending on the reaction conditions, alternative cyclization or condensation products may form.
Q2: What is the expected melting point of pure 1,3-diphenyl-5-pyrazolone?
A2: The reported melting point of 1,3-diphenyl-5-pyrazolone is in the range of 137–139 °C.[1] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.
Q3: Can I use column chromatography to purify crude 1,3-diphenyl-5-pyrazolone?
A3: Yes, column chromatography is a very effective method for purifying 1,3-diphenyl-5-pyrazolone, especially when dealing with persistent impurities that are difficult to remove by recrystallization. A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate.[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q4: What are some suitable solvents for recrystallizing 1,3-diphenyl-5-pyrazolone?
A4: Based on literature, effective solvents for the recrystallization of 1,3-diphenyl-5-pyrazolone include:
The choice of solvent may depend on the specific impurities present in your crude product. It is advisable to perform small-scale solubility tests to identify the best solvent or solvent system for your specific case.
Quantitative Data Summary
| Purification Method | Purity/Melting Point | Yield | Reference |
| Recrystallization from Benzene | 137-139 °C | 61% | [1] |
| Recrystallization from Methanol-Water | Keto form: 58 °C | 56% | [2] |
| Column Chromatography (n-hexane/ethyl acetate 2:1) | - | - | [1] |
Note: The lower melting point reported for the methanol-water recrystallization may correspond to a different tautomeric form of a related pyrazolone.
Experimental Protocols
Protocol 1: Recrystallization of 1,3-Diphenyl-5-Pyrazolone
-
Dissolution: Place the crude 1,3-diphenyl-5-pyrazolone in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or benzene). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude 1,3-diphenyl-5-pyrazolone in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3-diphenyl-5-pyrazolone.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,3-diphenyl-5-pyrazolone.
Caption: Troubleshooting workflow for the purification of 1,3-diphenyl-5-pyrazolone.
References
preventing N-alkylation side reactions in pyrazolone synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing N-alkylation side reactions, a common challenge in pyrazolone chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide: N-Alkylation Side Reactions
This guide addresses common issues encountered during pyrazolone synthesis and subsequent alkylation steps.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unwanted N-alkylation during pyrazolone synthesis (e.g., Knorr synthesis). | The hydrazine starting material is further alkylated by reagents or intermediates present in the reaction mixture. | - Control Stoichiometry: Use a minimal excess of the hydrazine reagent. - Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time to minimize side reactions. - Choice of Hydrazine: If possible, use a hydrazine with bulky substituents to sterically hinder N-alkylation. |
| Formation of a mixture of N- and O-alkylated pyrazolone products. | Pyrazolones exist in tautomeric forms (NH, OH, and CH), leading to alkylation at both nitrogen and oxygen atoms. The ratio is influenced by the reaction conditions.[1] | - Choice of Alkylating Agent: "Hard" alkylating agents like dimethyl sulfate tend to favor O-alkylation, while "soft" agents like alkyl iodides often lead to more N-alkylation.[2] - Solvent Selection: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, while nonpolar solvents may favor O-alkylation. - Base Selection: The choice of base can significantly influence the N/O alkylation ratio. Stronger bases like NaH may favor N-alkylation.[3] |
| Low yield of the desired N-alkylated pyrazolone. | Incomplete deprotonation of the pyrazolone, low reactivity of the alkylating agent, or suboptimal reaction conditions. | - Use a Stronger Base: Switch from weaker bases like K₂CO₃ to stronger bases like sodium hydride (NaH) to ensure complete deprotonation.[3] - More Reactive Alkylating Agent: Use a more reactive alkylating agent (e.g., changing the leaving group from -Cl to -Br or -I). - Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition. |
| Formation of dialkylated products (imidazolium salts). | The mono-N-alkylated pyrazolone is more nucleophilic than the starting pyrazolone, leading to a second alkylation. | - Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the alkylating agent. - Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration. - Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation. |
| Desired N1- or N2-isomer is the minor product in unsymmetrically substituted pyrazolones. | Steric and electronic factors of the substituents on the pyrazolone ring favor the formation of the undesired isomer. | - Steric Hindrance: To favor N1-alkylation, ensure the substituent at the C5 position is smaller than the substituent at the C3 position.[3] - Bulky Alkylating Agents: Use sterically demanding alkylating agents to favor the less hindered nitrogen.[3] - Protecting Groups: Employ a protecting group, such as a (2-trimethylsilylethoxy)methyl (SEM) group, to block one nitrogen atom, allowing for regioselective alkylation of the other. The protecting group can then be removed.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the tautomeric forms of pyrazolones and how do they influence alkylation?
A1: Pyrazolones can exist in three main tautomeric forms: the NH-form, the OH-form, and the CH-form.[1] This ambident nucleophilic character is the primary reason for the formation of both N- and O-alkylated products. The predominant tautomer in solution is influenced by the solvent, temperature, and the electronic nature of the substituents on the pyrazolone ring.[5] Alkylation can occur on either the nitrogen or the oxygen atom of the corresponding pyrazolone anion.
Caption: Tautomeric forms of pyrazolone.
Q2: How can I selectively achieve N-alkylation over O-alkylation?
A2: Several factors can be manipulated to favor N-alkylation:
-
Reaction Conditions: The use of polar aprotic solvents like DMF or DMSO, often in combination with a strong base such as sodium hydride (NaH), tends to favor N-alkylation.[3]
-
Alkylating Agent: Softer alkylating agents, such as alkyl iodides, generally favor N-alkylation over O-alkylation.[2]
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method for achieving high yields of N-alkylated pyrazolones, often with good selectivity.[4]
Q3: Are there methods to achieve regioselective N-alkylation of unsymmetrically substituted pyrazolones?
A3: Yes, achieving regioselectivity between the N1 and N2 positions is a common challenge. Strategies to control this include:
-
Steric Control: Placing a bulky substituent at either the C3 or C5 position will sterically hinder the adjacent nitrogen, directing alkylation to the less hindered nitrogen.[3]
-
Protecting Groups: A powerful strategy involves the use of a protecting group to temporarily block one of the nitrogen atoms. For example, the (2-trimethylsilylethoxy)methyl (SEM) group can be used to direct alkylation to the desired nitrogen, after which the SEM group can be removed.[4]
-
Directed Catalysis: In some cases, specific catalysts can direct alkylation to a particular nitrogen. For instance, magnesium-catalyzed alkylation has been shown to favor the N2 position.
Caption: Factors influencing N1 vs. N2 alkylation.
Quantitative Data on N- vs. O-Alkylation
The regiochemical outcome of pyrazolone alkylation is highly dependent on the reaction conditions. Below is a summary of representative data from the literature.
| Pyrazolone Substrate | Alkylating Agent | Base | Solvent | N-Alkylation (%) | O-Alkylation (%) |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Dimethyl sulfate | K₂CO₃ | Acetone | Mixture | Predominant |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Methyl iodide | NaH | THF | Predominant | Mixture |
| 4-Acyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Various alcohols | (Mitsunobu) | THF | Low | Selective |
| Pyrazole | Benzyl Bromide | NaH | THF | >90 | <10 |
| 3-Substituted Pyrazole | α-bromoacetamides | MgBr₂ | THF | High (N2) | Low |
Note: "Predominant" and "Mixture" are used where exact ratios were not provided in the source literature. The data illustrates general trends.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazolone Synthesis[6]
This protocol describes a classic method for synthesizing a pyrazolone ring.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Caption: Workflow for Knorr Pyrazolone Synthesis.
Protocol 2: Selective N-Alkylation of a Pyrazolone using a Strong Base
This protocol is designed to favor N-alkylation over O-alkylation.
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrazolone (1 equivalent) and a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl iodide, 1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the N-alkylated pyrazolone.
Caption: Workflow for selective N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing Regioselectivity in Unsymmetrical Pyrazolone Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering regioselectivity challenges during the synthesis of unsymmetrical pyrazolones.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of unsymmetrical pyrazolone synthesis and why is it critical?
A1: Regioselectivity refers to the preference for forming one structural isomer over another when a reaction can yield multiple products. In the synthesis of unsymmetrical pyrazolones, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can produce two different regioisomers, which are compounds with the same molecular formula but a different arrangement of substituents on the pyrazole ring.[1] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1][3]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazolones?
A2: The regiochemical outcome of the Knorr pyrazolone synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by a sensitive interplay of several key factors:[1][2][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less crowded carbonyl group.[1][2]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by substituents. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of a carbonyl carbon, making it a more likely target for initial nucleophilic attack by the hydrazine.[1][2] Conversely, electron-donating groups decrease electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is critical.[1][2] Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1] Under basic conditions, the more inherently nucleophilic nitrogen atom of the hydrazine tends to attack first.[2][5]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer compared to standard solvents like ethanol.[1][2][6]
-
Temperature: The reaction temperature can affect the balance between kinetic and thermodynamic control, which in turn can influence the final ratio of the regioisomeric products.[2][5]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several methods have been developed to bypass the regioselectivity issues inherent in the classical Knorr synthesis. Key alternatives include:
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl is masked as an enamine, provides excellent regiocontrol. The differing reactivity of the ketone and enamine functionalities directs the cyclization predictably, often yielding a single regioisomer.[2][5]
-
1,3-Dipolar Cycloadditions: This powerful approach involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a sydnone, with a dipolarophile, like an alkyne or alkene.[2][5][7] This method constructs the pyrazole ring via a different mechanistic pathway and can offer complete regioselectivity.[2][8]
-
Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to highly substituted pyrazoles by carefully orchestrating the reaction sequence, often with the aid of catalysts.[2][5]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.[2][5]
-
Solution 1: Change the Solvent. This is often the simplest and most effective first step. Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically improve regioselectivity.[1][2][6]
-
Solution 2: Adjust Reaction Temperature. Systematically vary the temperature of the reaction. Lowering the temperature may favor the kinetically controlled product, while raising it may favor the thermodynamically more stable product. This can sometimes shift the isomeric ratio.
-
Solution 3: Modify the Reaction pH. The outcome can be sensitive to pH.[1] Try running the reaction under acidic conditions (e.g., using acetic acid as a solvent or catalyst) versus basic conditions (e.g., with an amine base) to see if it influences the regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the "wrong" isomer under standard conditions.[2]
-
Solution 1 (Recommended): Utilize a Dicarbonyl Surrogate. The most robust solution is to change the synthetic strategy. Using a precursor like a β-enaminone enforces the desired regiochemistry by differentiating the two electrophilic sites, leading to a single product.[2][5]
-
Solution 2: Switch to a Different Synthetic Route. Abandon the condensation approach and pursue a [3+2] cycloaddition reaction. This method builds the ring with a different connectivity pattern and often provides excellent, complementary regioselectivity.[2]
-
Solution 3: Employ Microwave-Assisted Synthesis. Microwave-assisted organic synthesis (MAOS) can sometimes alter the product distribution compared to conventional heating due to selective dielectric heating.[5] It also offers benefits of reduced reaction times and potentially higher yields.[5]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
If optimizing the reaction for selectivity is not feasible, separation of the mixture is necessary.
-
Solution 1: Column Chromatography. This is the most common and effective method for separating regioisomers.[3][9] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation.[1] Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding ethyl acetate or dichloromethane.[1]
-
Solution 2: Fractional Recrystallization. If the regioisomers are crystalline solids and have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective, scalable purification method.[9]
Q4: How can I definitively determine the structure of my synthesized pyrazolone regioisomers?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will show two distinct sets of peaks if a mixture of isomers is present.[9] To assign the correct structure to each isomer, a 2D NMR experiment like Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable. It can reveal through-space correlations between protons on the N1-substituent and the C5-substituent of the pyrazole ring, confirming their proximity.[3]
-
X-ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray crystallography provides definitive, unambiguous structural proof.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
This table illustrates the powerful effect of solvent choice on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a hydrazine.
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1 : 1.3 | 85 | [6] |
| 2 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 6.7 : 1 | 90 | [6] |
| 3 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >50 : 1 | 92 | [6] |
Regioisomer A corresponds to the 5-furyl-3-CF₃ pyrazole; Regioisomer B is the 3-furyl-5-CF₃ pyrazole.
Visualizations
Caption: Knorr synthesis with an unsymmetrical 1,3-diketone can lead to two regioisomers.
Caption: Troubleshooting workflow for addressing regioselectivity issues.
Experimental Protocols
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol (TFE)
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[1][10]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in TFE.[1]
-
Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure.
-
Perform a standard aqueous work-up: Dilute the residue with ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by flash chromatography on silica gel to afford the pure major regioisomer.[1]
-
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the 1,3-diketone (1.0 mmol) and the hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[2]
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[2]
-
After irradiation, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[2]
-
Protocol 3: Separation of Regioisomers by Column Chromatography
This is a general protocol for separating a pre-synthesized mixture of two pyrazolone regioisomers.[10]
-
Materials:
-
Crude mixture of pyrazolone regioisomers
-
Silica gel (for flash chromatography)
-
A graded series of eluents (e.g., hexane/ethyl acetate mixtures)
-
-
Procedure:
-
TLC Analysis: First, perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.[1]
-
Column Packing: Prepare a flash chromatography column with silica gel, using the initial, least polar eluent identified in your TLC screen.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., from 5% ethyl acetate in hexane to 10%, 15%, etc.) to elute the more polar components. The rate of this gradient increase should be guided by the separation observed on TLC.
-
Combine and Concentrate: Combine the pure fractions of each isomer (as determined by TLC) and concentrate them under reduced pressure to yield the separated, pure regioisomers.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Laboratory Synthesis of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, particularly when scaling up the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and scale-up of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one.
FAQ 1: My synthesis of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis of this compound can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the ethyl benzoylacetate and phenylhydrazine are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification. Phenylhydrazine can degrade over time and may develop a yellow or reddish color; using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: While a 1:1 molar ratio of ethyl benzoylacetate to phenylhydrazine is theoretically required, a slight excess of phenylhydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can lead to impurity formation.
-
Evaluate Reaction Conditions:
-
Temperature: The reaction is typically carried out at elevated temperatures. A temperature of approximately 100°C is often cited for similar pyrazolone syntheses.[1] However, for scale-up, it is crucial to ensure even heat distribution to avoid localized overheating, which can lead to decomposition and byproduct formation. A controlled heating mantle or oil bath is recommended.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can lead to the formation of colored impurities.
-
Solvent: Ethanol or acetic acid are commonly used solvents. For scale-up, consider the solvent's boiling point and ease of removal. Glacial acetic acid can act as both a solvent and a catalyst.
-
pH: The reaction is typically acid-catalyzed. A few drops of glacial acetic acid are often sufficient for lab-scale reactions.[1] On a larger scale, maintaining a consistent acidic environment is important. If using phenylhydrazine hydrochloride, the in-situ generation of HCl provides the necessary acidic catalyst. However, this can sometimes lead to more colored impurities. The addition of a mild base like sodium acetate can help buffer the reaction mixture and lead to a cleaner reaction profile.[2]
-
FAQ 2: The reaction mixture turns a dark yellow or red color. Is this normal, and how can I obtain a purer, less colored product?
Discoloration is a common observation in the Knorr pyrazole synthesis, especially when using phenylhydrazine, which can be prone to oxidation and side reactions.
Troubleshooting Steps:
-
Inert Atmosphere: When scaling up, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to color formation.
-
Purification of Phenylhydrazine: If the starting phenylhydrazine is discolored, consider purifying it by distillation before use.
-
Temperature Control: Avoid excessive heating, as this can accelerate the formation of colored byproducts.
-
Purification Strategy:
-
Recrystallization: This is an effective method for purifying the final product and removing colored impurities. Ethanol is a commonly used solvent for recrystallization.[3]
-
Silica Gel Plug/Column Chromatography: For persistent color issues, filtering the crude product through a short plug of silica gel can be effective. A non-polar solvent like toluene can be used to wash away colored impurities before eluting the desired product with a more polar solvent like ethyl acetate or ether.[3]
-
FAQ 3: I am having difficulty with the purification of the final product, especially at a larger scale. What are the best practices?
Purification can be challenging when scaling up due to the larger volumes of solvents and potentially higher impurity loads.
Troubleshooting Steps:
-
Initial Work-up: After the reaction is complete, cooling the reaction mixture and adding water can precipitate the crude product.[1] Ensure thorough washing of the filtered solid with water to remove any water-soluble impurities and residual acid.
-
Recrystallization Solvent Selection: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol is a good starting point. For larger batches, a solvent pair system (e.g., ethanol/water) might be necessary to optimize recovery.
-
Seeding: If crystallization is slow or does not occur upon cooling, adding a small seed crystal of pure 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one can induce crystallization.
-
Controlled Cooling: For larger batches, allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to maximize the yield of crystals. Rapid cooling can lead to the formation of small, impure crystals.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one and Analogs
| Parameter | Lab-Scale (mmol) | Scale-Up Considerations (mol) | Recommended Range/Value | Reference(s) |
| Ethyl Benzoylacetate | 1 equivalent | 1 equivalent | 1.0 | [1] |
| Phenylhydrazine | 1 - 2 equivalents | 1.0 - 1.1 equivalents | 1.05 | [1] |
| Solvent | Ethanol, Acetic Acid | Glacial Acetic Acid, Ethanol | Glacial Acetic Acid | [1][3] |
| Catalyst | Glacial Acetic Acid (catalytic) | Glacial Acetic Acid (as solvent) | N/A | [1] |
| Temperature | ~100 °C | 100 - 120 °C (with careful monitoring) | 110 °C | [1] |
| Reaction Time | 1 - 4 hours | Monitor by TLC | Until starting material is consumed | [1][3] |
| Work-up | Precipitation with water | Precipitation with water, filtration | N/A | [1] |
| Purification | Recrystallization (Ethanol) | Recrystallization (Ethanol), Silica plug | Recrystallization | [3] |
Note: The parameters for scale-up are suggested starting points and may require further optimization based on the specific equipment and scale of the reaction.
Experimental Protocols
Detailed Methodology for the Synthesis of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one (Lab-Scale)
This protocol is adapted from procedures for similar pyrazolone syntheses and is a good starting point for optimization.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1.05 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of ethyl benzoylacetate).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the ethyl benzoylacetate spot is no longer visible. This typically takes 1-3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Purify the crude solid by recrystallization from ethanol.
Considerations for Scaling Up:
-
Heat Transfer: Use a jacketed reactor or an oil bath to ensure uniform heating and avoid hot spots.
-
Stirring: Mechanical overhead stirring is recommended for larger volumes to ensure efficient mixing.
-
Reagent Addition: For very large scales, consider the controlled addition of one reagent to the other to manage any exothermicity.
-
Product Isolation: Ensure adequate filtration and washing capacity for the larger quantity of product.
-
Solvent Volumes: The volume of solvent for the reaction and recrystallization will need to be scaled proportionally.
Mandatory Visualization
Caption: A flowchart of the experimental workflow for the synthesis of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one.
Caption: A logical workflow for troubleshooting low yield in the synthesis of 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one.
References
Technical Support Center: Purification Strategies for Phenylhydrazine-Containing Reaction Mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing unreacted phenylhydrazine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted phenylhydrazine?
A1: Unreacted phenylhydrazine can be challenging to remove due to its physical properties. It is a pale yellow, oily liquid that can become crystalline at temperatures below 66°F (19°C).[1] It is soluble in many common organic solvents such as ethanol, diethyl ether, chloroform, and benzene, but only sparingly soluble in water.[2] Its boiling point is relatively high (243.5 °C with decomposition), necessitating vacuum distillation for purification by this method.[2][3] Furthermore, it can be toxic and may require specific handling precautions.[1]
Q2: What are the primary methods for removing unreacted phenylhydrazine?
A2: The main strategies for removing unreacted phenylhydrazine from a reaction mixture include:
-
Acid-Base Extraction: This is a highly effective method that leverages the basicity of the hydrazine moiety.
-
Distillation: Best suited for thermally stable, non-volatile products where phenylhydrazine can be removed under reduced pressure.
-
Recrystallization: An excellent choice when the desired product is a solid that can be selectively crystallized, leaving the phenylhydrazine impurity in the mother liquor.[4][5]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used for both analytical and preparative separations.[6][7][8]
Q3: How does acid-base extraction work to remove phenylhydrazine?
A3: Phenylhydrazine is a weak base and will react with a strong acid, such as hydrochloric acid (HCl), to form its corresponding water-soluble salt, phenylhydrazine hydrochloride.[3][9] This allows for the separation of the phenylhydrazine salt in an aqueous layer from the desired product, which may remain in an organic layer. The layers can then be separated.
Q4: When is distillation a suitable method for removal?
A4: Distillation is suitable when your desired compound has a significantly different boiling point from phenylhydrazine (boiling point of 137-138°C at 18 mm Hg) and is thermally stable.[9] Vacuum distillation is typically required to prevent the decomposition of phenylhydrazine at its atmospheric boiling point.[3] The addition of a glycol during distillation has been shown to improve the quality of the purified substance.[10][11]
Q5: Can I use recrystallization to remove phenylhydrazine?
A5: Yes, if your product is a solid, recrystallization can be a very effective purification technique.[4][12] The unreacted phenylhydrazine, being a liquid at room temperature, will typically remain in the solvent (mother liquor) as your product crystallizes.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Emulsion formation during acid-base extraction. | High concentration of reactants or vigorous shaking. | Allow the mixture to stand for an extended period. Add a small amount of brine (saturated NaCl solution). Filter the entire mixture through a pad of celite. |
| Product co-extracts with phenylhydrazine into the aqueous layer. | The desired product has basic functionalities and also forms a salt. | Carefully neutralize the aqueous layer to re-precipitate or re-extract your product at a specific pH. Consider using a weaker acid for the initial extraction. |
| Desired product decomposes during distillation. | The product is thermally labile at the required distillation temperature. | Use a high-vacuum distillation to lower the boiling point. If the product is still unstable, consider non-thermal methods like extraction or chromatography. |
| Phenylhydrazine co-crystallizes with the product. | The product and phenylhydrazine have formed a co-crystal or the product has trapped the impurity. | Wash the crystals thoroughly with a cold solvent in which the product is sparingly soluble but phenylhydrazine is soluble. A second recrystallization may be necessary to improve purity.[4] |
| Incomplete removal of phenylhydrazine. | The chosen method is not efficient enough for the given concentration of impurity. | Repeat the purification step (e.g., perform multiple extractions or a second recrystallization).[4] Consider using a combination of methods, for example, an initial extraction followed by recrystallization or chromatography. |
Experimental Protocols
Method 1: Acid-Base Extraction
This protocol is based on the principle of converting phenylhydrazine into its water-soluble hydrochloride salt.
Materials:
-
Reaction mixture containing the desired product and unreacted phenylhydrazine in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, toluene).[3][10]
-
1 M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Beakers and flasks.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the phenylhydrazine hydrochloride.
-
Drain the lower aqueous layer.
-
Repeat the extraction with 1 M HCl two more times to ensure complete removal of phenylhydrazine.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove any residual water-soluble components.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent, and concentrate the solvent to obtain the purified product.
Method 2: Vacuum Distillation
This method is suitable for thermally stable, high-boiling liquid products.
Materials:
-
Crude reaction mixture.
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).
-
Vacuum pump and pressure gauge.
-
Heating mantle.
Procedure:
-
Ensure the distillation apparatus is clean and dry.
-
Charge the round-bottom flask with the crude reaction mixture.
-
Assemble the distillation apparatus and connect it to a vacuum source.
-
Gradually reduce the pressure to the desired level (e.g., 18 mm Hg).
-
Begin heating the distillation flask gently.
-
Collect the fraction corresponding to the boiling point of phenylhydrazine (137-138 °C at 18 mm Hg).[9]
-
Once the phenylhydrazine has been distilled, the temperature will either rise to the boiling point of your product or the distillation will cease if the product is non-volatile.
-
Stop the distillation and allow the apparatus to cool before venting to atmospheric pressure.
Method 3: Recrystallization
This is a standard method for purifying solid products.
Materials:
-
Crude solid product containing phenylhydrazine impurity.
-
A suitable recrystallization solvent (one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while phenylhydrazine is soluble at all temperatures).
-
Erlenmeyer flasks.
-
Heating source (hot plate or water bath).
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask).
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.[4]
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor containing the phenylhydrazine.
-
Dry the purified crystals.
Data Presentation
| Method | Principle of Separation | Advantages | Disadvantages | Typical Yield/Purity |
| Acid-Base Extraction | Difference in basicity and solubility of the salt form. | Fast, efficient for large scales, does not require heating. | May lead to emulsions; not suitable for acid-sensitive products. | High recovery, purity >95% is achievable. |
| Vacuum Distillation | Difference in boiling points under reduced pressure. | Can handle large quantities, yields very pure liquid products. | Requires thermally stable compounds; potential for decomposition. | Yields can be high (e.g., 80-84% for phenylhydrazine purification).[9] |
| Recrystallization | Difference in solubility between the product and impurity at different temperatures. | Can yield very high purity crystalline products. | Product loss in the mother liquor; requires a suitable solvent. | Purity can often exceed 99%. |
| Chromatography | Differential partitioning between a stationary and mobile phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require significant solvent for large scales. | Can achieve very high purity (>99.5%).[13] |
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate method to remove unreacted phenylhydrazine.
References
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Phenylhydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Industrial hygiene air monitoring of phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 11. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 12. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 13. CN101134734A - Method for preparing phenylhydrazine derivant - Google Patents [patents.google.com]
Technical Support Center: Stability of Pyrazolone Derivatives in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of pyrazolone derivatives in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during experiments involving pyrazolone derivatives.
Q1: My pyrazolone derivative is precipitating out of my aqueous solution. What can I do?
A1: Precipitation of pyrazolone derivatives in aqueous solutions is a common issue, often stemming from their limited water solubility. Here are several strategies to address this:
-
pH Adjustment: The solubility of many pyrazolone derivatives is pH-dependent. For instance, edaravone, with a pKa of 7.0, is more soluble in its ionized (anionic) form at higher pH.[1] However, the anionic form can be more susceptible to degradation.[1] It is crucial to determine the optimal pH for both solubility and stability for your specific derivative.
-
Co-solvents: For compounds with poor aqueous solubility, using a water-miscible organic co-solvent can significantly improve solubility.[2] Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG400) A general approach is to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer while vortexing.[2]
-
-
Surfactants and Solubilizing Agents: Incorporating non-ionic surfactants like Tween® 80 or polysorbates can help to maintain the solubility of hydrophobic compounds in aqueous media.[2]
-
Formulation Strategies: For in vivo studies or long-term storage, more advanced formulation techniques may be necessary, such as the use of cyclodextrins or creating solid dispersions.[2][3]
Q2: I'm observing a color change in my pyrazolone derivative solution over time. What does this indicate and how can I prevent it?
A2: A color change, often to a yellow or reddish hue, typically indicates degradation of the pyrazolone derivative. This is often due to oxidation or photodegradation, leading to the formation of colored byproducts.[4]
-
Protection from Light: Many pyrazolone derivatives are light-sensitive. Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]
-
Deoxygenation: The presence of dissolved oxygen can promote oxidative degradation.[1] Preparing solutions with deoxygenated solvents and purging the headspace of the container with an inert gas (e.g., nitrogen or argon) can enhance stability.
-
Antioxidants/Stabilizers: For some derivatives, the addition of antioxidants or stabilizers can be beneficial. For example, sodium bisulfite has been shown to partially stabilize aqueous solutions of edaravone by forming an adduct and reducing the concentration of the reactive anion.[1]
Q3: My pyrazolone derivative seems to be degrading, leading to a loss of activity. What are the common degradation pathways?
A3: Pyrazolone derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The pyrazolone ring can be susceptible to opening under certain pH conditions. Edaravone, for example, undergoes significant hydrolytic degradation, especially in the pH range of 5.5 to 7.[3]
-
Oxidation: This is a major degradation pathway, often initiated by the presence of oxygen. The reaction can be complex, leading to the formation of dimers, trimers, and other oxidation products.[1][5] For edaravone, oxidation can lead to the formation of an edaravone trimer.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For dipyrone metabolites like 4-methylaminoantipyrine (4-MAA), direct photolysis can be rapid.[6]
Q4: How can I assess the stability of my pyrazolone derivative and identify its degradation products?
A4: A systematic approach using forced degradation studies and appropriate analytical techniques is recommended.
-
Forced Degradation Studies: These studies involve subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation.[7][8] This helps to identify potential degradation products and pathways.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying the parent compound and its degradation products.[9][10] For the identification and structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[5]
Data Presentation: Stability of Pyrazolone Derivatives
The following tables summarize key stability data for representative pyrazolone derivatives.
Table 1: Factors Influencing the Stability of Edaravone in Aqueous Solution
| Factor | Observation | Mitigation Strategy | Reference(s) |
| pH | pKa is 7.0. The anionic form, prevalent at higher pH, is more reactive and susceptible to oxidation. Stability is increased at lower pH (3.0-4.5). | Buffer solutions in the acidic pH range. | [1][7] |
| Oxygen | The edaravone anion can donate an electron to molecular oxygen, initiating degradation. | Deoxygenate solutions by purging with an inert gas (e.g., nitrogen, argon). | [1][7] |
| Light | Susceptible to photodegradation. | Store solutions in amber vials or protect from light. | [1] |
| Temperature | Elevated temperatures accelerate degradation. | Store solutions at recommended temperatures (e.g., 2-8°C or frozen). | [1] |
Table 2: Degradation Kinetics of Dipyrone Metabolites under Simulated Solar Irradiation
| Compound | Water System | Half-life (t½) in hours | Reference(s) |
| 4-Methylaminoantipyrine (4-MAA) | Synthetic Seawater | 0.12 | [6] |
| 4-Methylaminoantipyrine (4-MAA) | Freshwater | 0.58 | [6] |
| 4-Formylaminoantipyrine (4-FAA) | Not specified | 24 | [6] |
| 4-Acetylaminoantipyrine (4-AAA) | Not specified | 28 | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Pyrazolone Derivative (e.g., Edaravone)
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazolone derivative (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.05 N HCl and reflux at 70°C for approximately 45 minutes in the dark.[7]
-
Base Hydrolysis: Mix the stock solution with 0.2 N NaOH and reflux at 70°C for approximately 45 minutes in the dark.[7]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 60-80°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined duration.
-
-
Sample Preparation for Analysis:
-
Before analysis, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient suitable for separating polar and non-polar compounds (e.g., a gradient of acetonitrile and a buffer like phosphate or acetate).
-
Use a UV detector set at the λmax of the parent compound.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: Preparation of a Solubilized Formulation for a Poorly Water-Soluble Pyrazolone Derivative for In Vivo Oral Gavage
This protocol provides a common method for formulating a pyrazolone derivative with low aqueous solubility for preclinical oral administration.[2]
-
Vehicle Preparation: A common vehicle consists of a mixture of DMSO, PEG400, and Tween-80 in saline. A typical ratio is 5-10% DMSO, 40% PEG400, and 5% Tween-80, with the remainder being sterile saline.
-
Initial Solubilization: Accurately weigh the required amount of the pyrazolone compound and place it in a sterile conical tube. Add the required volume of DMSO and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvents and Surfactants: Sequentially add the PEG400 and Tween-80 to the DMSO solution, vortexing well after each addition to ensure homogeneity.
-
Final Dilution: Slowly add the sterile saline to the organic mixture while continuously vortexing to reach the final desired volume and concentration. This gradual addition helps to prevent precipitation.
-
Final Formulation: The final formulation should be a clear, homogenous solution. It should be prepared fresh on the day of the experiment and visually inspected for any signs of precipitation before administration.
Visualizations
References
- 1. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcpa.in [ijcpa.in]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing Catalyst Choice for Dehydrogenative Coupling in Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dehydrogenative coupling synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for dehydrogenative coupling in pyrazole synthesis?
A1: A variety of transition metal catalysts are employed, with the choice depending on the specific substrates and desired reaction pathway. Commonly used catalysts include complexes of Ruthenium (e.g., Ru3(CO)12), Copper (e.g., CuI, Cu2O), Palladium (e.g., Pd(OAc)2), and Manganese.[1][2] Dual catalyst systems, such as Au/Ag, have also been reported for specific applications.
Q2: What are the key factors to consider when selecting a catalyst for my reaction?
A2: Catalyst selection is critical for a successful reaction. Key factors include:
-
Substrate Scope: The nature of your starting materials (e.g., 1,3-diols, allylic alcohols, pyrazol-5-amines) will heavily influence the choice of catalyst.[2][3]
-
Desired Selectivity: Different catalysts can offer varying levels of regioselectivity and chemoselectivity. For instance, some catalysts may favor the formation of one regioisomer over another in the case of unsymmetrical substrates.[2]
-
Reaction Conditions: Consider the required temperature, solvent, and tolerance to air and moisture. Some catalysts require strictly inert conditions, while others can function under aerobic conditions.[3]
-
Catalyst Activity and Loading: Aim for a catalyst with high turnover numbers (TON) and turnover frequencies (TOF) to ensure efficiency, allowing for lower catalyst loading.[2]
Q3: My reaction is showing low or no conversion. What are the likely causes?
A3: Low conversion can stem from several factors:
-
Catalyst Inactivity or Deactivation: The chosen catalyst may not be suitable for your specific substrates or may have deactivated under the reaction conditions.[3]
-
Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimized. A systematic screening of these parameters is often beneficial.[4]
-
Purity of Starting Materials: Impurities in your substrates or solvent can poison the catalyst or lead to unwanted side reactions.[4]
-
Poor Substrate Reactivity: Steric hindrance or unfavorable electronic properties of your substrates may impede the reaction.[3]
Q4: I am observing the formation of significant side products. How can I improve the selectivity?
A4: The formation of side products such as regioisomers or homocoupled products is a common challenge.[4] To improve selectivity:
-
Ligand Screening: The choice of ligand can have a profound impact on the selectivity of the reaction. Experiment with different ligands to find the optimal one for your system.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. A solvent screen is recommended.
-
Temperature Optimization: Lowering the reaction temperature can sometimes suppress the formation of side products.[4]
-
Additive Effects: In some cases, the addition of a co-catalyst or an additive can enhance the selectivity for the desired product.
Troubleshooting Guides
Issue 1: Low Yield
Low yields are a common frustration in dehydrogenative coupling reactions. The following guide provides a systematic approach to troubleshooting this issue.
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted starting materials after the expected reaction time.[4]
-
The isolated yield of the desired pyrazole is consistently low.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
Solutions:
-
Assess Starting Material Purity: Ensure that your substrates and solvent are pure and dry. Impurities can act as catalyst poisons.[4]
-
Optimize Reaction Conditions:
-
Temperature and Time: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to find the optimal parameters.[4]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Conduct a screen of different solvents with varying polarities.
-
-
Evaluate Catalyst Performance:
-
Catalyst Choice: The selected catalyst may not be active enough for your specific substrates. Consider screening a panel of different catalysts known to be effective for your reaction type.[3]
-
Catalyst Loading: If catalyst deactivation is suspected, a modest increase in catalyst loading might improve the yield. However, this should be done judiciously to manage costs and potential side reactions.
-
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to incomplete reactions and low yields. Understanding the cause of deactivation is key to mitigating it.
Symptoms:
-
The reaction starts well but then slows down or stops before completion.
-
A change in the appearance of the catalyst is observed (e.g., precipitation of a metal black).[3]
Common Causes and Solutions:
-
Poisoning: Substrates, products, or impurities can act as poisons by strongly binding to the active sites of the catalyst.
-
Solution: Ensure the purity of all reaction components. If a specific functional group in your substrate is a known poison for the catalyst, consider a different catalyst that is more tolerant.
-
-
Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, leading to a loss of active surface area.
-
Solution: Operate at the lowest effective temperature. Choose a catalyst with a more thermally stable support.
-
-
Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[5]
-
Solution: Modifying reaction conditions, such as temperature or pressure, can sometimes minimize coke formation.
-
-
Leaching: The active metal can dissolve from the support into the reaction medium.
-
Solution: Choose a catalyst with stronger metal-support interactions.
-
Catalyst Deactivation Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of different catalysts in the dehydrogenative coupling synthesis of pyrazoles.
Table 1: Ruthenium-Catalyzed Dehydrogenative Coupling of 1,3-Diols with Hydrazines [1][6]
| Entry | Catalyst System | Substrate 1 (1,3-Diol) | Substrate 2 (Hydrazine) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ru3(CO)12 / NHC-diphosphine ligand | 1,3-Propanediol | Phenylhydrazine | Toluene | 110 | 24 | 85 |
| 2 | RuH2(CO)(PPh3)3 / Xantphos | 2-Methyl-1,3-propanediol | Phenylhydrazine | Toluene | 110 | 24 | 84 |
| 3 | Ru3(CO)12 / NHC-diphosphine ligand | 1-Phenyl-1,3-propanediol | 4-Methoxyphenylhydrazine | Toluene | 110 | 24 | 92 |
Table 2: Copper-Catalyzed Oxidative Dehydrogenative Coupling of Pyrazol-5-amines [7]
| Entry | Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10 mol%) | Pyridine | Air | CH2Cl2 | RT | 12 | 18 |
| 2 | CuI (10 mol%) | 1,10-Phenanthroline | Air | CH2Cl2 | RT | 12 | 56 |
| 3 | CuBr (10 mol%) | 1,10-Phenanthroline | Air | CH2Cl2 | RT | 12 | 27 |
| 4 | CuCl (10 mol%) | 1,10-Phenanthroline | Air | CH2Cl2 | RT | 12 | 25 |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Dehydrogenative Coupling of a 1,3-Diol with Phenylhydrazine[6]
This protocol describes the synthesis of 1-phenyl-4-methylpyrazole from 2-methyl-1,3-propanediol and phenylhydrazine.
Materials:
-
2-Methyl-1,3-propanediol
-
Phenylhydrazine
-
RuH2(CO)(PPh3)3
-
Xantphos
-
Acetic Acid (AcOH)
-
Crotonitrile
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add RuH2(CO)(PPh3)3 (3 mol%) and Xantphos (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add 2-methyl-1,3-propanediol (1.0 equiv), phenylhydrazine (1.0 equiv), crotonitrile (2.2 equiv), and acetic acid (15 mol%).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Experimental Workflow Diagram:
Caption: Experimental workflow for Ru-catalyzed pyrazole synthesis.
Protocol 2: Copper-Catalyzed Oxidative Dehydrogenative Coupling of a Pyrazol-5-amine[7]
This protocol describes a general procedure for the copper-catalyzed oxidative homocoupling of pyrazol-5-amines.
Materials:
-
Substituted pyrazol-5-amine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyrazol-5-amine (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (30 mol%).
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.
-
Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazolone Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazolone scaffolds is a critical aspect of discovery and development. This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazolone synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
The pyrazolone nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including analgesics and dyes.[1] Traditional synthesis often relies on prolonged heating under reflux, a time- and energy-intensive process.[2] However, contemporary methodologies, such as microwave-assisted synthesis, offer significant advantages in terms of reaction speed, efficiency, and sustainability.[2][3][4] This guide will delve into a comparative analysis of these two pivotal approaches.
Performance Data: A Head-to-Head Comparison
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[4] For pyrazolone synthesis, this often translates to dramatically reduced reaction times and improved yields compared to conventional heating methods. The following table summarizes key quantitative data from representative experimental procedures, highlighting the efficiencies gained by transitioning from conventional reflux to microwave irradiation.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
| Reaction Time | 7 - 10 hours | 4 - 10 minutes | [5][6] |
| Yield | 72% - 90% | 82% - 98% | [7] |
| Solvent Conditions | Typically requires a solvent (e.g., methanol, ethanol, acetic acid) | Often solvent-free or requires minimal solvent | [2][5][8] |
| Energy Consumption | High (prolonged heating) | Low (short reaction times) | [3] |
The Underlying Chemistry: Reaction Mechanism
The synthesis of pyrazolones, most notably through the Knorr synthesis, typically involves the condensation reaction between a β-ketoester (like ethyl acetoacetate) and a hydrazine derivative (such as phenylhydrazine).[1] The reaction proceeds through a series of steps involving nucleophilic attack, dehydration, and subsequent cyclization to form the pyrazolone ring. Both conventional and microwave methods follow this fundamental pathway, but the mode of energy transfer in microwave synthesis significantly accelerates the reaction rate.
Caption: Generalized reaction mechanism for pyrazolone synthesis.
Experimental Protocols
Below are detailed methodologies for the synthesis of a representative pyrazolone, 3-methyl-1-phenyl-2-pyrazolin-5-one, using both conventional and microwave-assisted techniques.
Conventional Synthesis Protocol (Reflux)
This method involves the reaction of ethyl acetoacetate with phenylhydrazine in a suitable solvent under reflux.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Methanol or Glacial Acetic Acid
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in methanol or glacial acetic acid.
-
Attach a condenser and heat the mixture to reflux for a period of 7 to 10 hours.[5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice, which will cause the product to precipitate.
-
Filter the solid product, wash it with cold water to remove any remaining acid, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-2-pyrazolin-5-one.[9][10]
Microwave-Assisted Synthesis Protocol
This greener approach often eliminates the need for a solvent and dramatically reduces the reaction time.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine hydrate
-
Microwave reactor
-
Ethyl acetate
Procedure:
-
In a microwave-safe reaction vessel, mix ethyl acetoacetate (e.g., 7.68 mmol) and phenylhydrazine hydrate (e.g., 7.29 mmol).[5]
-
Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 20% power or 420 W) for 4 to 10 minutes.[5][8]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate and stir vigorously to induce precipitation of the product.
-
Collect the precipitate by filtration. If no precipitate forms, reduce the volume of the ethyl acetate under vacuum and cool the solution.[5]
-
The resulting product is often pure enough for subsequent use, or it can be recrystallized if necessary.
Caption: Comparison of conventional and microwave synthesis workflows.
Conclusion
The comparative analysis clearly demonstrates that microwave-assisted synthesis offers a superior alternative to conventional heating for the production of pyrazolones. The significant reduction in reaction time, often from hours to minutes, coupled with high yields and the potential for solvent-free conditions, aligns with the principles of green chemistry.[4][5] For researchers and professionals in drug development, the adoption of microwave technology can accelerate the synthesis of novel pyrazolone derivatives, thereby streamlining the discovery pipeline. While conventional methods remain viable, the efficiency, and environmental benefits of microwave-assisted synthesis make it a compelling choice for modern synthetic chemistry.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of diphenyl pyrazolone analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Diphenyl Pyrazolone Analogs
This guide provides a comprehensive comparison of diphenyl pyrazolone analogs, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity of Diphenyl Pyrazolone Analogs
Diphenyl pyrazolone derivatives have emerged as a promising scaffold in the design of novel anticancer agents.[1][2][3][4] Their mechanism of action often involves the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), or the induction of apoptosis.[1][4] The antiproliferative activity of these analogs is significantly influenced by the nature and position of substituents on the phenyl rings.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various diphenyl pyrazolone analogs against several human cancer cell lines.
Table 1: Cytotoxic Activity of Diphenyl Pyrazole-Chalcone Derivatives
| Compound | R | Cancer Cell Line (HNO-97) IC50 (µM) |
| 6b | 4-Cl | 10.0 |
| 6d | 4-F | 10.56 |
Data sourced from a study on novel diphenyl pyrazole-chalcone derivatives.[5]
Table 2: Cytotoxic Activity of Pyrazole-Benzimidazole Hybrids
| Compound | Cancer Cell Line | IC50 (µM) |
| 9 | A549 (Lung) | 1.21 |
| MCF-7 (Breast) | 0.83 | |
| HeLa (Cervical) | 1.12 | |
| 17 | A549 (Lung) | 1.81 |
| MCF-7 (Breast) | 1.17 | |
| HeLa (Cervical) | 1.64 | |
| 28 | A549 (Lung) | 1.15 |
| MCF-7 (Breast) | 0.96 | |
| HeLa (Cervical) | 1.04 |
Data from a study on pyrazole-containing benzimidazole hybrids.[1]
Table 3: Antiproliferative Activity of 1,3-Diarylpyrazolones against Non-Small Cell Lung Cancer Lines
| Compound | R1 | R2 | A549 IC50 (µM) | NCI-H522 IC50 (µM) |
| P7 | H | 4-F | 5.86 | 7.92 |
| P11 | H | 4-CF3 | 8.21 | 9.87 |
Data from a study on 1,3-diarylpyrazolones.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the diphenyl pyrazolone analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (diphenyl pyrazolone analogs) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Logical Flow of Anticancer Drug Discovery
Anticancer drug discovery workflow for diphenyl pyrazolone analogs.
Anti-inflammatory Activity of Diphenyl Pyrazolone Analogs
Diphenyl pyrazolone derivatives also exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6]
Quantitative Comparison of Anti-inflammatory Activity
The following table presents the in vitro inhibitory activity of pyrazolyl thiazolone derivatives against COX-2 and 15-LOX.
Table 4: In Vitro Anti-inflammatory Enzyme Inhibition
| Compound | COX-2 IC50 (µM) | 15-LOX IC50 (µM) |
| 3 | 0.11 | 2.84 |
| 4 | 0.09 | 1.96 |
| Celecoxib (Reference) | 0.08 | - |
Data from a study on pyrazolyl thiazolones.[7]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The ability of the compounds to inhibit the COX-2 enzyme can be evaluated using a colorimetric COX (ovine) inhibitor screening assay.
-
Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid (substrate) solutions.
-
Enzyme and Inhibitor Incubation: Add the COX-2 enzyme to the wells of a 96-well plate, followed by the test compounds (diphenyl pyrazolone analogs) at various concentrations. Incubate for a specified period.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Colorimetric Detection: After a set reaction time, add a colorimetric substrate that reacts with the product of the COX-2 reaction (prostaglandin H2) to produce a colored compound.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway of Inflammation
Simplified signaling pathway of inflammation and the inhibitory action of diphenyl pyrazolone analogs.
References
- 1. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one and Edaravone
In the landscape of neuroprotective agent research, both 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one and the clinically approved drug edaravone have emerged as compounds of interest. This guide provides a detailed comparison of their neuroprotective effects, drawing upon available experimental data to offer an objective overview for researchers, scientists, and drug development professionals. While edaravone is a well-characterized free radical scavenger with extensive clinical data, 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one represents a pyrazolone derivative with nascent but promising evidence of neuroprotective activity.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one and edaravone from various in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Effects of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one
| Assay | Cell Line | Insult | Compound Concentration(s) | Observed Effect | Reference |
| Cell Viability (MTT Assay) | SH-SY5Y Human Neuroblastoma | Aβ25-35 (25 µM) | 10, 25, 50, 100 µg/mL | Dose-dependent increase in cell viability. At 100 µg/mL, viability was approximately 85% compared to ~50% in the Aβ25-35 treated group.[1] | [1] |
Table 2: In Vitro Neuroprotective Effects of Edaravone
| Assay | Cell Line | Insult | Compound Concentration(s) | Observed Effect | Reference |
| Cell Viability (MTT Assay) | PC-12 Adh | 6-hydroxydopamine (6-OHDA) | Not specified | Significantly increased cell viability compared to 6-OHDA treated group.[2] | [2] |
| Cell Viability | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1, 5, 10, 20, 50 µM | Pre-treatment significantly protected against H₂O₂-induced cell death.[3] | [3] |
| Reactive Oxygen Species (ROS) Reduction | NSC34 motor neuron cells | Serum withdrawal | 0.03 - 100 µM | Dose-dependent reduction of cytosolic ROS levels.[4] | [4] |
| Inhibition of Lipid Peroxidation | Rat brain homogenate | Spontaneous | IC₅₀ = 15.3 µM | Concentration-dependent inhibition of lipid peroxidation.[5] | [5] |
Table 3: In Vivo Neuroprotective Effects of Edaravone
| Animal Model | Insult | Treatment Regimen | Key Findings | Reference |
| Rat | Intracerebroventricular streptozotocin (STZ) | 9 mg/kg | Significantly improved cognitive function and reduced markers of oxidative stress.[6] | [6] |
| Rat | Global cerebral hypoxia | Not specified | Transient neuroprotective effects on motor behavior and early immune responses.[7] | [7] |
| Mouse | Trimethyltin (TMT)-induced neuronal loss | Not specified | Promoted proliferation of neural stem/progenitor cells.[8] | [8] |
Mechanisms of Action and Signaling Pathways
2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one:
The neuroprotective mechanism of 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one is not yet fully elucidated. However, existing research suggests that its protective effects in the context of Alzheimer's disease models may be attributed to its ability to mitigate Aβ-induced apoptosis.[1] The broader class of pyrazolone derivatives is known for antioxidant and anti-inflammatory properties, which likely contribute to their neuroprotective potential.[9][10][11]
Edaravone:
Edaravone's neuroprotective actions are primarily attributed to its potent free radical scavenging activity.[9] It effectively quenches reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting neuronal membranes from oxidative damage.[9] Edaravone's amphiphilicity allows it to scavenge both water-soluble and lipid-soluble radicals.[5]
Several key signaling pathways are modulated by edaravone to confer neuroprotection:
-
Nrf2/ARE Pathway: Edaravone upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[12]
-
PI3K/Akt Pathway: Edaravone can activate the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis, contributing to its anti-apoptotic effects.
-
Anti-inflammatory Effects: Edaravone has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating microglial activation.[9]
Experimental Protocols
MTT Assay for Cell Viability (as applied to 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one):
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium.
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound for 30 minutes.
-
Induction of Neurotoxicity: Aβ25-35 (25 µM) is added to the cell cultures and incubated for 48 hours to induce toxicity.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]
Conclusion
Edaravone is a well-established neuroprotective agent with a clearly defined mechanism of action centered on its potent antioxidant properties and modulation of key cell survival and inflammatory pathways. A substantial body of in vitro and in vivo data supports its efficacy.
In contrast, 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one is in the early stages of investigation as a neuroprotective compound. The preliminary evidence of its ability to protect neuronal cells from Aβ-induced toxicity is encouraging.[1] However, a significant need exists for further research to fully characterize its neuroprotective profile. Future studies should focus on elucidating its mechanism of action, evaluating its efficacy in a broader range of neurotoxicity models, and assessing its effects on key signaling pathways involved in neurodegeneration.
For researchers and drug development professionals, edaravone serves as a benchmark for antioxidant-based neuroprotective strategies. 2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one and other pyrazolone derivatives represent a promising, albeit less explored, class of compounds that warrant further investigation for their potential therapeutic applications in neurodegenerative diseases.
References
- 1. ijper.org [ijper.org]
- 2. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdbindex.com [sdbindex.com]
- 6. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]
- 7. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice [ijbms.mums.ac.ir]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrazolone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including significant antimicrobial effects. This guide provides a comparative analysis of the antimicrobial efficacy of various pyrazolone derivatives, supported by experimental data from recent scientific literature.
Quantitative Antimicrobial Efficacy Data
The antimicrobial potency of different pyrazolone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Zone of Inhibition refers to the area around a disk containing the antimicrobial agent where bacterial growth is inhibited.
The following table summarizes the MIC values and Zone of Inhibition for a selection of pyrazolone derivatives against various bacterial and fungal strains, as reported in several studies.
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Quinoline-substituted pyrazole derivatives | S. aureus, S. epidermidis, B. subtilis | 0.12–0.98 | - | [1] |
| Pyrazolopyridinone-fused imidazopyridines | S. epidermidis | as low as 0.39 | - | [1] |
| N-(trifluoromethylphenyl) derivatives | MRSA strains | as low as 0.78 | - | [1] |
| Thiazolo-pyrazole derivatives | MRSA | as low as 4 | - | [1] |
| Pyrazole-pyrimidinethiones | E. coli | 12.5 | - | [1] |
| Pyrazoline-clubbed pyrazole derivatives | P. aeruginosa | Potent inhibitors | - | [1] |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | - | [1] |
| Pyran-fused pyrazole derivatives | S. aureus | 15 | - | [1] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Antibacterial | 62.5–125 | - | [2] |
| Antifungal | 2.9–7.8 | - | [2] | |
| Pyrazole-4-carboxamide derivatives | Gram-positive and Gram-negative bacteria, Fungal strains | Significant potential | - | [3] |
| Compound 2 from a pyrazole analog series | Aspergillus niger | 1 | - | [3] |
| Pyrazolone analogue 18 | E. coli | - | 40 | [4] |
| B. subtilis | - | 36 | [4] | |
| Hydrazone and Pyrazoline derivatives | S. aureus | 64 | - | [5] |
| P. aeruginosa | - | - | [5] | |
| B. subtilis | 64 | - | [5] | |
| E. faecalis | 32 | - | [5] | |
| C. albicans | 64 | - | [5] | |
| 2,5-dichlorothiophene substituted pyrazolones (5c, 6c) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant activity | - | [6] |
| Pyrazole–ciprofloxacin hybrids (7a, 7b, 7d, 7g, 7k) | S. aureus | 0.125 | - | [7] |
| PhPzO | B. subtilis | 0.625 | - | |
| S. enterica | 5 | - | ||
| PrPzO | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.25 | - | |
| S. enterica, E. faecalis | 2.5 | - | ||
| MePzO | B. subtilis | 1.25 | - | |
| S. enterica | 5 | - | ||
| Pyrazole compound 9 | Staphylococcus and Enterococcus genera (including MDR strains) | 4 | - | [8] |
| Pyrazole analogue 1v | F. graminearum | 0.0530 (EC50) | - | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for common antimicrobial susceptibility tests used in the evaluation of pyrazolone derivatives.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
a. Preparation of Inoculum:
-
A standardized suspension of the test microorganism is prepared. Typically, a few colonies are transferred to a sterile broth and incubated to reach a specific turbidity, often corresponding to 0.5 McFarland standard.
b. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
c. Application of Test Compounds:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
A defined volume of the pyrazolone derivative solution (at a known concentration) is added to each well.[3] A negative control (solvent) and a positive control (standard antibiotic) are also included.
d. Incubation and Measurement:
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3][11]
-
The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism.[12]
a. Preparation of Serial Dilutions:
-
Serial dilutions of the pyrazolone derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[3]
b. Inoculation:
-
A standardized suspension of the test microorganism is added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
c. Incubation:
-
The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for antimicrobial screening and a hypothetical signaling pathway potentially targeted by pyrazolone derivatives.
Caption: Workflow for the synthesis and antimicrobial evaluation of pyrazolone derivatives.
Caption: Hypothetical signaling pathways inhibited by pyrazolone derivatives in bacteria.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 9. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cooperativity in Escherichia coli L-Threonine Dehydrogenase and Its Inhibition by an Antibacterial N-Pyridylpyrazolone Derivative [mdpi.com]
- 12. View of In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
Unambiguous Structural Verification: A Comparative Analysis of X-ray Crystallography for 1,3-Diphenyl-5-Pyrazolone
A definitive validation of the molecular structure of 1,3-diphenyl-5-pyrazolone has been achieved through single-crystal X-ray crystallography, providing unequivocal evidence of its three-dimensional arrangement. This guide presents a comparative analysis of this "gold standard" technique against other common analytical methods, underscoring its unique capabilities in solid-state structural elucidation for researchers, scientists, and drug development professionals.
This guide furnishes a detailed comparison of quantitative data obtained from X-ray crystallography with spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting the experimental protocols for each technique, this document aims to provide a comprehensive resource for understanding the strengths and limitations of each method in the structural characterization of small molecules like 1,3-diphenyl-5-pyrazolone.
Comparative Analysis of Structural Data
The following table summarizes the key quantitative data obtained from various analytical techniques for 1,3-diphenyl-5-pyrazolone. While spectroscopic methods provide valuable information about the chemical environment and functional groups, X-ray crystallography offers precise spatial coordinates of each atom in the crystal lattice.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Molecular Conformation | Direct determination of 3D structure, including bond lengths, bond angles, and torsion angles. For C₁₅H₁₂N₂O, the pyrazole ring is nearly planar.[1] The N- and C-bound benzene rings are inclined to this plane.[1] | Inferred from chemical shifts, coupling constants, and nuclear Overhauser effects. | Provides information on the electronic environment of carbon atoms. | Provides information on vibrational modes of functional groups. | Provides the mass-to-charge ratio of the molecule and its fragments. |
| Bond Lengths (Å) | Precise measurements (e.g., N1-N2, C3-N2, C5-O1). | Not directly measurable. | Not directly measurable. | Not directly measurable. | Not directly measurable. |
| Bond Angles (°) and Dihedral Angles (°) | Precise measurements (e.g., N2-N1-C5, C4-C5-O1). Dihedral angle between the benzene rings is 20.42 (10)°.[1] | Inferred from coupling constants (Karplus equation). | Not directly measurable. | Not directly measurable. | Not directly measurable. |
| Unit Cell Parameters | a = 11.1823 (3) Å, b = 11.7503 (4) Å, c = 9.6443 (2) Å, β = 113.998 (2)°.[1] | Not applicable. | Not applicable. | Not applicable. | Not applicable. |
| Space Group | Monoclinic, P2₁/c.[2][3] | Not applicable. | Not applicable. | Not applicable. | Not applicable. |
| Key Spectral Features | - | Chemical shifts (δ) for aromatic and pyrazolone protons. | Chemical shifts (δ) for aromatic and pyrazolone carbons. | Characteristic absorption bands (cm⁻¹) for C=O (around 1699 cm⁻¹), C=N, and aromatic C-H stretches.[4] | Molecular ion peak (m/z) corresponding to the molecular weight (236.27 g/mol ).[1] |
| Tautomeric Form | Crystallography proves the IIc tautomer in the solid-state.[1] | Can provide evidence for tautomeric equilibria in solution. | Can provide evidence for tautomeric equilibria in solution. | Can indicate the presence of specific functional groups related to tautomers. | May not distinguish between tautomers. |
Experimental Workflows and Molecular Structure
The following diagrams illustrate the general workflow for structural validation and the confirmed molecular structure of 1,3-diphenyl-5-pyrazolone.
References
Comparative Analysis of Pyrazole Derivatives as COX-1/COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrazole derivatives concerning their inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The information presented herein is intended to support research and development efforts in the field of anti-inflammatory drug discovery.
Introduction to Pyrazole Derivatives and COX Inhibition
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their diverse pharmacological activities.[1] A primary therapeutic application of these derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The principal mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. It is the primary mediator of the production of pro-inflammatory prostaglandins.[2]
Selective inhibition of COX-2 over COX-1 is a key objective in the design of new NSAIDs to minimize the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[2] Pyrazole-containing compounds, such as the well-known drug Celecoxib, have demonstrated significant COX-2 selectivity.[1]
Comparative COX-1/COX-2 Inhibition Data
The following table summarizes the in vitro inhibitory activity of a selection of pyrazole derivatives against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also provided to quantify the compound's preference for inhibiting COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [2] |
| SC-558 | >100 | 0.053 | >1900 | [2] |
| Compound 5u | 130.12 | 1.79 | 72.73 | [1] |
| Compound 5s | 164.87 | 2.51 | 65.75 | [1] |
| Compound 4a | 5.64 | 0.67 | 8.41 | [3] |
| Compound 4b | 6.12 | 0.58 | 10.55 | [3] |
| PYZ31 | - | 0.01987 | - | [4] |
| PYZ28 | >50 | 0.26 | >192.3 | [5] |
| PYZ16 | 5.58 | 0.52 | 10.73 | [5] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [6] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [6] |
| Compound 16a | >100 | 0.743 | 134.6 | [7] |
| Compound 18f | >100 | 2.374 | 42.13 | [7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
A standardized and reproducible method for determining the COX inhibitory activity of a compound is essential for accurate comparison. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay based on fluorometric detection.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)
Objective: To determine the IC50 values of pyrazole derivatives against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
96-well black opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents. Test compounds and the reference inhibitor should be serially diluted in DMSO to create a range of concentrations.
-
Enzyme and Inhibitor Incubation:
-
To the wells of the 96-well plate, add the COX Assay Buffer, Heme, and either the COX-1 or COX-2 enzyme.
-
Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO for control) to the appropriate wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorometric probe. The fluorescence generated is proportional to the amount of prostaglandin produced.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
Arachidonic Acid Signaling Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by COX-1 and COX-2.
Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.
Experimental Workflow for COX Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro COX inhibition assay.
Caption: Workflow of an In Vitro COX Inhibition Assay.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Antioxidant Potential of Pyrazolones Compared to Trolox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant potential is a critical step in the discovery of compounds capable of mitigating oxidative stress-related pathologies. Pyrazolone derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide array of biological activities, including significant antioxidant properties. This guide provides a comprehensive comparison of the antioxidant potential of various pyrazolone derivatives against Trolox, a water-soluble analog of vitamin E and a widely recognized antioxidant standard. This analysis is supported by experimental data from established in vitro assays, detailed experimental protocols, and visual representations of key experimental workflows and signaling pathways.
Data Presentation: Pyrazolone Derivatives vs. Trolox
The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity. The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of a series of pyrazolone derivatives compared to the standard antioxidant, Trolox.
It is important to note that the presented data for pyrazolone derivatives and Trolox are compiled from different studies. For a direct and definitive comparison, these compounds should be evaluated under identical experimental conditions.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |
| Pyrazolone Derivatives | ||
| Non-substituted analogue (a) | 5.1 ± 0.1 | [1] |
| R²-Cl substituted (e) | 4.5 ± 0.1 | [1] |
| R²-NO₂ substituted (i) | 4.5 ± 0.1 | [1] |
| R¹-NO₂ substituted (h) | 7.8 ± 0.1 | [1] |
| R²-CH₃ substituted (l) | 3.5 ± 0.1 | [1] |
| R¹, R²-diOH substituted (m) | 2.6 ± 0.1 | [1] |
| R²-OH substituted (n) | 2.9 ± 0.1 | [1] |
| o-vanillin moiety (o) | 3.6 ± 0.1 | [1] |
| R²-OH substituted (r) | 4.4 ± 0.1 | [1] |
| Standard Antioxidant | ||
| Trolox | ~3 - 5 |
The data indicates that several pyrazolone derivatives exhibit potent antioxidant activity, with IC50 values in the low micromolar range. Notably, the dihydroxy-substituted pyrazolone (m) demonstrated the highest activity in this series, even surpassing the typical antioxidant capacity of Trolox in some reported instances.[1] The structure-activity relationship suggests that the presence and position of electron-donating groups, such as hydroxyl and methyl groups, on the phenyl ring significantly influence the radical scavenging ability of these compounds.[1]
Mandatory Visualization
Caption: General workflow for in vitro antioxidant activity assessment.
Caption: Inhibition of lipid peroxidation by antioxidants.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for three commonly employed assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the deep violet methanolic solution of DPPH• to the yellow-colored non-radical form, DPPH-H, is measured by the decrease in absorbance at 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, amber-colored bottle to prevent degradation.
-
Prepare stock solutions of the test compounds (pyrazolone derivatives) and Trolox (standard) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds and Trolox to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the resulting ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds and Trolox to different wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of the test compounds and Trolox (or a ferrous sulfate standard) at various concentrations.
-
Add 180 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using ferrous sulfate. The antioxidant capacity of the samples is expressed as mmol Fe²⁺ equivalents per gram of sample.
-
Conclusion
The presented data and methodologies provide a framework for assessing the antioxidant potential of pyrazolone derivatives in comparison to the established standard, Trolox. The evidence suggests that pyrazolones are a versatile scaffold with significant potential for the development of novel antioxidant agents. The structure-activity relationships highlighted in the literature underscore the importance of targeted chemical modifications to enhance their radical scavenging capabilities. For a conclusive and robust comparison, it is imperative that future studies evaluate pyrazolones and Trolox side-by-side under identical, standardized experimental conditions across multiple antioxidant assays. This will enable a more precise ranking of their antioxidant efficacy and facilitate the identification of the most promising candidates for further preclinical and clinical development.
References
comparison of pyrazole and isoxazole scaffolds in drug design
An Objective Comparison of Pyrazole and Isoxazole Scaffolds in Drug Design
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds form the cornerstone of a vast number of therapeutic agents. Among these, five-membered aromatic rings are particularly prominent due to their favorable physicochemical properties and versatile synthetic accessibility.[1][2] This guide provides a detailed comparison of two such scaffolds: pyrazole and isoxazole. Both are frequently employed in drug design and are often considered bioisosteres, meaning they possess similar molecular shapes and volumes and can elicit comparable biological responses.[3][4] However, subtle differences in their electronic properties, hydrogen bonding capabilities, and metabolic stability can lead to significant variations in pharmacodynamic and pharmacokinetic profiles.
This comparison will delve into their respective roles in medicinal chemistry, supported by quantitative data from key therapeutic areas such as anti-inflammatory agents and kinase inhibitors. We will examine the classic case of COX-2 inhibitors, Celecoxib (pyrazole-based) and Valdecoxib (isoxazole-based), to illustrate these differences. Detailed experimental protocols for evaluating compound performance are also provided.
Physicochemical and Medicinal Chemistry Properties
Pyrazole and isoxazole are both five-membered aromatic heterocycles. The key structural difference lies in the heteroatoms: pyrazole contains two adjacent nitrogen atoms, while isoxazole contains adjacent nitrogen and oxygen atoms. This distinction fundamentally influences their properties.
-
Hydrogen Bonding: The pyrazole ring features both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair).[5] This dual capability allows it to form multiple interactions within a target's binding site. In contrast, isoxazole primarily acts as a hydrogen bond acceptor through its nitrogen and oxygen atoms.
-
Electronic Nature: The presence of two nitrogen atoms in pyrazole and a nitrogen-oxygen combination in isoxazole affects the electron distribution within the rings, influencing their reactivity and interaction with biological targets.
-
Bioisosterism: Pyrazole and isoxazole are often used as bioisosteric replacements for each other or for other functionalities like amide bonds.[6][7] This strategy allows medicinal chemists to fine-tune properties such as potency, selectivity, and metabolic stability. For example, replacing a phenyl ring with a pyrazole has been shown to reduce lipophilicity, improve drug-like properties, and in some cases, eliminate hERG activity.[1][8]
Figure 1: Structural and H-bonding differences between pyrazole and isoxazole.
Comparative Pharmacodynamics: The Case of COX-2 Inhibitors
A clear illustration of the distinct pharmacological outcomes from these two scaffolds is the comparison between Celecoxib (containing a pyrazole ring) and Valdecoxib (containing an isoxazole ring). Both were developed as selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation and pain.[9][10] Their primary mechanism involves blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[11][12]
While both drugs target the same enzyme, their selectivity and potency differ, which can be attributed in part to the nature of their core heterocyclic scaffold. The sulfonamide group on both molecules is crucial for COX-2 selectivity, but the central ring influences the overall conformation and binding interactions.[12]
| Compound | Scaffold | Target | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Pyrazole | COX-2 | 6.6 | 0.8 | 8.3 |
| Valdecoxib | Isoxazole | COX-2 | >100 | 0.05 | >2000 |
| Data sourced from a human whole blood assay.[11] |
Table 1: In Vitro COX Inhibition Comparison
The data shows that while both are selective for COX-2, Valdecoxib is significantly more potent and has a much higher selectivity index in this in vitro assay.[11] However, Valdecoxib was later withdrawn from the market due to an increased risk of cardiovascular events, a concern that has affected the entire class of coxibs.[13][14]
Figure 2: Prostaglandin synthesis and selective inhibition of COX-2 by coxibs.
Comparative Pharmacodynamics: Kinase Inhibitors
The pyrazole scaffold is widely regarded as a "privileged structure" in the development of protein kinase inhibitors (PKIs), a critical class of anticancer drugs.[1][15] The 3-aminopyrazole moiety, in particular, is an effective "hinge-binder," forming key hydrogen bonds with the kinase hinge region in a manner that mimics the adenine ring of ATP.[16] Numerous FDA-approved PKIs, such as Crizotinib and Ruxolitinib, incorporate a pyrazole ring.[1]
Isoxazoles are also utilized in kinase inhibitor design, though less frequently as the primary hinge-binding element. Often, they serve as bioisosteric replacements for other rings to optimize secondary interactions or improve pharmacokinetic properties. In one study, isoxazole ring analogues were identified as potent inhibitors of the RET kinase.[13] A direct comparison of pyrazole and isoxazole derivatives as 20-HETE synthase inhibitors showed the pyrazole derivative to be slightly more potent.[14]
| Compound Type | Scaffold | Target | IC50 (nM) |
| Derivative 24 | Pyrazole | 20-HETE synthase | 23 ± 12 |
| Derivative 23 | Isoxazole | 20-HETE synthase | 38 ± 10 |
| Data sourced from a study on 20-HETE synthase inhibitors.[14] |
Table 2: Potency Comparison for 20-HETE Synthase Inhibitors
Figure 3: ATP-competitive binding of kinase inhibitors to the hinge region.
Experimental Protocols
In Vitro COX Inhibition (Human Whole Blood Assay)
This assay measures the ability of a compound to inhibit COX-1 and COX-2 enzymes in a physiologically relevant matrix.
-
Objective: To determine the IC50 values for COX-1 and COX-2 inhibition.
-
Methodology:
-
COX-1 Activity: Fresh human blood is aliquoted and incubated with the test compound at various concentrations. COX-1 is activated by allowing the blood to clot, which triggers thromboxane B2 (TXB2) production via COX-1 in platelets.
-
COX-2 Activity: In separate aliquots, coagulation is prevented with an anticoagulant (e.g., heparin). Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes. The test compound is added, and prostaglandin E2 (PGE2) production, a marker for COX-2 activity, is measured.
-
Quantification: The concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) are measured using enzyme-linked immunosorbent assays (ELISA).
-
Analysis: IC50 values are calculated by plotting the percent inhibition of prostaglandin production against the log concentration of the test compound. The ratio of COX-1 IC50 to COX-2 IC50 provides the selectivity index.[11]
-
In Vitro Kinase Inhibition (Differential Scanning Fluorimetry - DSF)
DSF is a rapid and common method to assess the binding of an inhibitor to a target kinase by measuring changes in the protein's thermal stability.
-
Objective: To screen for and characterize the binding of inhibitors to a target kinase.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a qPCR plate containing the recombinant kinase, the test compound (or DMSO as a control), and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Thermal Denaturation: The plate is placed in a qPCR instrument, which gradually increases the temperature.
-
Data Acquisition: As the protein unfolds (denatures) due to heat, its hydrophobic core becomes exposed, causing the dye to bind and fluoresce. The instrument records the fluorescence intensity at each temperature increment.
-
Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A potent inhibitor will bind to and stabilize the kinase, resulting in a significant upward shift in the Tm compared to the control.[16]
-
Figure 4: Experimental workflow for a DSF-based kinase inhibition assay.
Conclusion
Both pyrazole and isoxazole are highly valuable scaffolds in modern drug design, each offering a distinct set of properties. Pyrazole's ability to act as both a hydrogen bond donor and acceptor makes it a particularly powerful component for direct target engagement, as exemplified by its prevalence in FDA-approved kinase inhibitors. Isoxazole, while also capable of forming important interactions, is often employed to modulate physicochemical properties and serve as a versatile bioisostere.
The classic comparison of Celecoxib and Valdecoxib highlights how this seemingly minor structural change—two nitrogens versus a nitrogen and an oxygen—can lead to significant differences in potency and selectivity.[11] Ultimately, the choice between a pyrazole and an isoxazole scaffold is not a matter of inherent superiority but is dictated by the specific goals of the drug design program, including the target biology, desired pharmacokinetic profile, and the overall structure-activity relationship of the series.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dovepress.com [dovepress.com]
- 4. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
validating the mechanism of action for a new pyrazolone-based compound
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of Pyr-2025, a novel pyrazolone-based compound. The guide is intended for researchers, scientists, and drug development professionals, offering a direct comparison with alternative compounds and detailing the experimental protocols necessary to establish its proposed MoA as a selective kinase inhibitor.
Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2][3] Many of these effects are attributed to the modulation of specific signaling pathways.[4][5] Pyr-2025 has been designed to selectively target "Kinase X," a critical upstream regulator of the NF-κB signaling pathway, which is a key driver of inflammation. This guide outlines the experimental strategy to verify this hypothesis.
Hypothesized Mechanism of Action: Selective Inhibition of the Kinase X / NF-κB Pathway
The central hypothesis is that Pyr-2025 selectively binds to and inhibits the catalytic activity of Kinase X. This prevents the phosphorylation and subsequent activation of the IκB kinase (IKK) complex. Inactive IKK cannot phosphorylate the inhibitor of kappa B (IκBα), which consequently remains bound to the NF-κB dimer (p65/p50), sequestering it in the cytoplasm. This blockade of NF-κB nuclear translocation prevents the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pyrazolone Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a variety of therapeutic agents. While historically recognized for their anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, pyrazolone derivatives exhibit a broader spectrum of biological activities. This guide provides a comparative analysis of the cross-reactivity of these derivatives across various biological assays, offering insights into their polypharmacology and potential for both therapeutic benefits and off-target effects. The information presented herein is intended to aid researchers in understanding the multifaceted nature of these compounds and to guide future drug discovery and development efforts.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data on the inhibitory activities of various pyrazolone derivatives against their primary targets and notable off-targets. This allows for a direct comparison of potency and selectivity.
Table 1: Cyclooxygenase (COX) Inhibition Profile of Pyrazolone Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenylbutazone | COX-1 | 4.2 | 0.36 | [1][2] |
| COX-2 | 11.7 | [1][2] | ||
| Celecoxib | COX-1 | 7.6 | 0.03 | [1] |
| COX-2 | 0.04 | [1] | ||
| SC-558 | COX-1 | 10 | 0.006 | [1] |
| COX-2 | 0.06 | [1] | ||
| Compound 4a | COX-1 | 5.64 | 8.41 | [3] |
| COX-2 | 0.67 | [3] | ||
| Compound 4b | COX-1 | 6.12 | 10.55 | [3] |
| COX-2 | 0.58 | [3] |
Table 2: Off-Target Activity of Pyrazolone Derivatives
| Compound | Target | Assay Type | Activity (IC50/Ki) | Reference |
| Pyrazolone Derivative 1a | Acetylcholinesterase (AChE) | Enzyme Inhibition | Ki: 7.45 ± 0.98 nM | [4] |
| Pyrazolone Derivative 1a | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Ki: 34.78 ± 5.88 nM | [4] |
| Pyrazolone Derivative 1e | Carbonic Anhydrase I (hCA I) | Enzyme Inhibition | Ki: 18.03 ± 2.86 nM | [5] |
| Pyrazolone Derivative 1e | Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Ki: 24.84 ± 1.57 nM | [5] |
| Pyrazolone-hydrazone 4a | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | IC50: 1.92 µM | [3] |
| Pyrazolone-hydrazone 4b | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | IC50: 2.31 µM | [3] |
| 5-propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | Radioligand Binding | Ki: ~0.15 µM | [6] |
| [35S]GTPγS Binding | EC50: ~6 µM (Partial Agonist) | [6] | ||
| SR141716A | Cannabinoid Receptor 1 (CB1) | Receptor Antagonist Assay | Potent Antagonist | |
| Pyrazole Derivative 9c | c-Jun N-terminal kinase (JNK-1) | Kinase Inhibition | < 10 µM | [7] |
| Pyrazole Derivative 10a | c-Jun N-terminal kinase (JNK-1) | Kinase Inhibition | < 10 µM | [7] |
| Pyrazole Derivative 10d | c-Jun N-terminal kinase (JNK-1) | Kinase Inhibition | < 10 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of new studies.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2 enzymes.[1]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. c. Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the IC50 values of test compounds against 5-LOX enzyme activity.[3]
Materials:
-
Purified 5-Lipoxygenase enzyme
-
Assay Buffer (e.g., Tris-HCl)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well UV-compatible microplate
-
UV-Vis microplate reader
Procedure:
-
Reagent and Compound Preparation: Prepare assay buffer, substrate solution, and serial dilutions of the test compounds in DMSO.
-
Enzyme Preparation: Dilute the 5-LOX enzyme in the assay buffer to the desired concentration immediately before use.
-
Assay Reaction: a. Add assay buffer, test compound dilution, and enzyme solution to the wells of the microplate. b. Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature. c. Initiate the reaction by adding the substrate to all wells.
-
Measurement: Immediately measure the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[3]
Radioligand Receptor Binding Assay (Competitive)
Objective: To determine the affinity (Ki) of a test compound for a specific receptor.[6]
Materials:
-
Cell membranes or tissues expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-labeled)
-
Assay Buffer
-
Test compounds dissolved in DMSO
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest.
-
Assay Setup: In test tubes or a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the amount of bound radioligand against the logarithm of the test compound concentration. b. Determine the IC50 value from the resulting competition curve. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
Objective: To measure the binding affinity of test compounds to a specific kinase.
Materials:
-
Kinase of interest
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive)
-
Assay Buffer
-
Test compounds dissolved in DMSO
-
384-well plate
-
TR-FRET enabled microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-antibody, and tracer in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Reaction: a. Add the kinase and test compound to the wells of the 384-well plate and incubate. b. Add the Eu-antibody and tracer mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound. Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of pyrazolone derivatives.
Experimental Workflow: Radioligand Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
Logical Relationship: Target Selectivity of Pyrazolone Derivatives
Caption: Cross-reactivity of the pyrazolone scaffold with various biological targets.
References
- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Pyrazolones: A Comparative Analysis on HepG-2, PC-3, and HCT-116 Cell Lines
For Immediate Release
A comprehensive review of recent studies reveals the significant and differential anticancer activities of various pyrazolone derivatives against hepatocellular carcinoma (HepG-2), prostate cancer (PC-3), and colon carcinoma (HCT-116) cell lines. This guide synthesizes key findings, presenting a comparative analysis of their cytotoxic effects, detailing the experimental methodologies employed, and illustrating the underlying molecular pathways.
Data Summary: Cytotoxic Activity of Pyrazolone Derivatives
The in vitro cytotoxic activity of several pyrazolone derivatives was evaluated against the HepG-2, PC-3, and HCT-116 cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for comparison. The data, collated from multiple studies, is presented in the table below. Lower IC50 values indicate greater potency.
| Compound ID/Name | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) | HepG-2 | 3.57 | Cisplatin | 8.45 | [1][2][3] |
| Compound 59 | HepG-2 | 2 | Cisplatin | 5.5 | [4] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 | 3.12 | - | - | [5] |
| Ferrocene-pyrazole hybrid 47c | PC-3 | 124.40 | - | - | [5] |
| DHT-derived pyrazole 24e | PC-3 | 4.2 | - | - | [5] |
| 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 43m | PC-3 | 37 | - | - | [5] |
| Pyrazolo[4,3-c]pyridine derivative 42 | HCT-116 | 2.914 µg/mL | Doxorubicin | 3.676 µg/mL | [4] |
| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile 7f | HCT-116 | 6.76 µg/mL | 5-Fluorouracil | 77.15 µg/mL | [6] |
| Cu(II) pyrazolone complex | HepG-2 | 0.061 µg/mL | Doxorubicin | - | [7] |
| Cu(II) pyrazolone complex | PC-3 | 0.389 µg/mL | Doxorubicin | - | [7] |
| Mn(II) pyrazolone complex | HCT-116 | 0.2213 µg/mL | Doxorubicin | - | [7] |
Note: Direct comparison between all compounds is challenging due to variations in experimental conditions and reference drugs across different studies.
Experimental Protocols
The synthesis of pyrazolone derivatives and the evaluation of their anticancer activity are crucial steps in the drug discovery process. Below are detailed methodologies commonly employed in the cited research.
General Synthesis of Pyrazolone Derivatives
The synthesis of pyrazolone derivatives often follows a multi-step process. A common route involves the Claisen-Schmidt condensation of an appropriate ketone with an aldehyde to form a chalcone intermediate.[1] This is followed by a cyclization reaction with hydrazine or a substituted hydrazine to yield the pyrazoline core.[1][8] Further modifications can be made to the pyrazoline scaffold to generate a library of derivatives. For instance, N-substituted derivatives can be prepared by treating the pyrazoline with various acyl or sulfonyl chlorides.[1] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[5][9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]
-
Cell Seeding: Cancer cells (HepG-2, PC-3, or HCT-116) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11][12]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazolone derivatives and a positive control (e.g., Cisplatin or Doxorubicin) for a specified duration, typically 24 to 72 hours.[12][13]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[10]
-
Formazan Solubilization: The viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. This insoluble formazan is then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Visualizing the Methodologies
To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated.
Experimental Workflow for Anticancer Activity Screening.
Proposed Signaling Pathways for Pyrazolone Anticancer Activity.
Discussion of Signaling Pathways
The anticancer activity of pyrazolone derivatives is often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer. Several studies suggest that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest.
For instance, the promising compound b17 was found to arrest HepG-2 cells in the G2/M phase of the cell cycle and induce apoptosis.[1][2][3] The induction of apoptosis can occur through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic pathways, often culminating in the activation of caspases, which are the executioners of apoptosis.[6][7] Some pyrazolone derivatives have been shown to increase the activity of caspases-3, -8, and -9 in cancer cells.[6]
Furthermore, pyrazolone derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4] For example, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy.[4] The inhibition of Cyclin-Dependent Kinases (CDKs) is another mechanism by which pyrazolones can exert their anticancer effects, leading to cell cycle arrest.[14]
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line [mdpi.com]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. japsonline.com [japsonline.com]
- 11. In vitro evaluation of PLGA loaded hesperidin on colorectal cancer cell lines: an insight into nano delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
quantitative analysis of pyrazolone synthesis efficiency with different catalysts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolones, a core scaffold in many pharmaceutical agents, is a focal point of extensive research. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a quantitative comparison of various catalysts employed in pyrazolone synthesis, supported by experimental data and detailed methodologies to aid in the selection of the most suitable catalytic system for your research and development needs.
Quantitative Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in pyrazolone synthesis, highlighting key metrics such as reaction time and product yield under various conditions.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | Silica Sulfuric Acid (SSA) | Ethyl acetoacetate, aromatic aldehydes, 2,4-dinitrophenylhydrazine, β-naphthol | Solvent-free | Room Temperature | Variable | Good | [1][2] |
| Tetra-n-butyl ammonium hydrogen sulfate (TBAHSO4) | Ethyl acetoacetate, aromatic aldehydes, 2,4-dinitrophenylhydrazine, β-naphthol | Solvent-free | Room Temperature | Shorter than SSA | Better than SSA | [1][2][3] | |
| [2,2′-Bipyridine]-1,1′-diium tricyanomethanide | Ethyl acetoacetate, aromatic aldehydes, 2,4-dinitrophenylhydrazine, β-naphthol | Solvent-free | Room Temperature | Shorter than SSA | Better than SSA | [1][2][3] | |
| Heterogeneous Lewis Acid | CeO2/SiO2 (0.9%) | Phenylhydrazine, ethyl acetoacetate, 2-naphthol, arylaldehyde | Not specified | Not specified | Not specified | 85-92 | [4] |
| Green Catalyst | Ammonium Chloride | Acetyl acetone, hydrazine | Ethanol | Not specified | Not specified | Not specified | [5] |
| Nanoparticle Catalyst | Graphene Oxide Nanoparticles | 1,3-dicarbonyl compounds, hydrazine | Not specified | Not specified | Short | High | [6] |
| Organocatalyst | Imidazole | Ethyl acetoacetate, hydrazines | Aqueous media | Not specified | Not specified | Good | [7][8] |
| Microwave-Assisted | L-Tyrosine | Aldehydes, acetoacetic ester, hydrazine hydrate, malononitrile | Ethanol-water | Microwave (420W) | 10 min | 51-98 | [9][10][11] |
| Ultrasound-Assisted | Cu(I) (10 mol%) | α,β-unsaturated cyanoester, phenyl hydrazine | Not specified | 60 | 75-90 min | High | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
General Procedure for Pyrazolone Synthesis using Brønsted Acid Catalysts[1][2]
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), 2,4-dinitrophenylhydrazine (1 mmol), and β-naphthol (1 mmol) is stirred in the presence of a catalytic amount (1 mol%) of the Brønsted acid catalyst (Silica Sulfuric Acid, TBAHSO4, or [2,2′-Bipyridine]-1,1′-diium tricyanomethanide) under solvent-free conditions at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified. While TBAHSO4 and the ionic liquid catalyst often result in shorter reaction times and higher yields, the solid nature of SSA allows for easier separation from the reaction mixture.[1][2][3]
Green Synthesis of 3,5-Dimethyl Pyrazole using Ammonium Chloride[5]
In a dry round-bottom flask, 20 mmol of acetylacetone is dissolved in 100 mL of ethanol. Hydrazine and a catalytic amount of ammonium chloride are added to the solution. The mixture is then processed according to the Knorr pyrazole synthesis method. This method emphasizes the use of a green catalyst and a renewable solvent, minimizing environmental impact.[5]
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives[10]
In a 50-mL one-neck flask, ethyl acetoacetate (0.45 mmol), a substituted hydrazine (0.3 mmol), and an appropriate aldehyde (0.3 mmol) are mixed. The flask is then placed in a domestic microwave oven and irradiated at a power of 420 W for 10 minutes. After cooling, the resulting solid is triturated with ethyl acetate and collected by suction filtration to afford the pyrazolone derivative. Yields for this method are reported to be in the range of 51–98%.[10][11]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of pyrazolone derivatives.
Caption: Generalized workflow for pyrazolone synthesis.
References
- 1. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [en.civilica.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. jetir.org [jetir.org]
- 6. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | Scilit [scilit.com]
- 12. asianpubs.org [asianpubs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- (CAS Number: 4845-49-2), a compound that requires careful handling due to its potential hazards.
Immediate Safety and Hazard Information
Before handling 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-, it is crucial to be aware of its associated hazards as identified in its Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Key Hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Very toxic to aquatic life with long-lasting effects (H410)
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
| Acute aquatic toxicity | H410 | Very toxic to aquatic life |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The primary directive for the disposal of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- is to "Dispose of contents/container to an approved waste disposal plant." This ensures that the chemical is managed in an environmentally responsible manner and in compliance with regulations. The following protocol outlines the necessary steps for researchers to prepare the waste for collection by a licensed professional waste disposal service.
1. Waste Segregation:
-
Collect all waste containing 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Solid waste (e.g., contaminated gloves, weigh paper, paper towels) should be collected separately from liquid waste.
2. Container Labeling:
-
Clearly label the waste container with the full chemical name: "3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-", the CAS number "4845-49-2", and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Indicate the approximate concentration and quantity of the waste.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Keep the container away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
5. Recommended Disposal Method:
-
For organic compounds like 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-, a common and effective disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This process is designed to destroy the chemical while minimizing harmful emissions. For a similar compound, 3-Methyl-1-Phenyl 5-Pyrazolone, this method is explicitly recommended.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-.
References
Essential Safety and Operational Guide for Handling 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- (CAS: 4845-49-2). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary:
3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- is classified as a hazardous substance with the following primary risks[1][2]:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.
GHS Hazard Codes: H315, H319, H335
Signal Word: Warning
Recommended Personal Protective Equipment (PPE):
Based on the known hazards and information from a structurally similar compound, the following PPE is mandatory when handling 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-[3][4]:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4] |
| Hand Protection | Chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3][4] Nitrile gloves are a suitable option for a wide range of chemicals, but always check specific glove compatibility charts. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or an EN 143 compliant P1 dust mask is required.[3] For higher concentrations or in poorly ventilated areas, a higher level of respiratory protection may be necessary. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or performing tasks that could generate dust.[3]
-
Ensure easy access to an eyewash station and a safety shower.
2.2. Donning and Doffing PPE:
Properly putting on and taking off PPE is crucial to prevent contamination. The following workflow should be strictly followed.
2.3. General Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Have all required equipment and reagents within the fume hood to minimize movement.
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent dust inhalation.
-
Transferring: Use spatulas or other appropriate tools to transfer the solid. Avoid creating dust clouds.
-
In Case of Contact:
-
Skin: Immediately wash the affected area with soap and plenty of water.[4]
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
-
End of Work: After handling, wash hands thoroughly with soap and water.[3]
Emergency and Disposal Plan
3.1. Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust.
-
Clean-up:
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All materials used for cleanup (paper towels, gloves, etc.) must be disposed of as hazardous waste.
-
-
Ventilate: Ensure the area is well-ventilated after the cleanup.
3.2. Disposal Plan:
All waste containing 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- must be treated as hazardous waste.
Waste Segregation and Labeling:
| Waste Type | Container | Labeling |
| Solid Waste | A clearly labeled, sealed, and compatible solid hazardous waste container. | "Hazardous Waste," "3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-," and the date. |
| Contaminated PPE | A designated, sealed hazardous waste bag or container. | "Hazardous Waste - Contaminated PPE," and the date. |
| Liquid Waste | A clearly labeled, sealed, and compatible liquid hazardous waste container. | "Hazardous Waste," the name of the solvent, "3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-," and the approximate concentration. |
Disposal Procedure:
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Container Management: Keep waste containers closed when not in use.
-
Collection: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed professional waste disposal service. Do not dispose of this chemical down the drain.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
